(6-Ethylpyridin-2-yl)methanol
Description
Properties
IUPAC Name |
(6-ethylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-7-4-3-5-8(6-10)9-7/h3-5,10H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWCPAGPWRSQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444247 | |
| Record name | (6-ethylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163658-33-1 | |
| Record name | (6-ethylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (6-Ethylpyridin-2-yl)methanol (CAS: 163658-33-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Ethylpyridin-2-yl)methanol, a pyridine derivative with the CAS number 163658-33-1, is a versatile building block in organic synthesis with significant potential in medicinal chemistry and drug development. Its structure, featuring a reactive hydroxymethyl group and an ethyl substituent on the pyridine ring, makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and potential applications in pharmaceutical research, drawing parallels from structurally related compounds. While direct biological data for (6-Ethylpyridin-2-yl)methanol is limited in publicly available literature, this document explores potential therapeutic targets and signaling pathways based on the activities of similar pyridinemethanol derivatives.
Chemical and Physical Properties
(6-Ethylpyridin-2-yl)methanol is a heteroaromatic alcohol. The pyridine nitrogen imparts basicity and influences the reactivity of the ring and its substituents. The physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 163658-33-1 | N/A |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [1][2] |
| Boiling Point | 227.553 °C at 760 mmHg | [1] |
| Density | 1.061 g/cm³ | [1] |
| Refractive Index | 1.536 | [1] |
| Flash Point | 91.421 °C | [1] |
| pKa | 13.34±0.10 (Predicted) | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis: Reduction of Ethyl 6-Ethylpicolinate
This protocol is a representative example based on standard organic chemistry procedures for the reduction of esters to alcohols.
Reaction:
Materials:
-
Ethyl 6-ethylpicolinate
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry workup reagents (e.g., water, 15% NaOH solution, anhydrous sodium sulfate)
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Protocol:
-
A solution of ethyl 6-ethylpicolinate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
The reaction is carefully quenched by the sequential dropwise addition of water (x mL per gram of LiAlH₄), followed by 15% aqueous NaOH (x mL per gram of LiAlH₄), and finally water again (3x mL per gram of LiAlH₄).
-
The resulting granular precipitate is filtered off and washed thoroughly with THF or ethyl acetate.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure (6-Ethylpyridin-2-yl)methanol.
Diagram of Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of (6-Ethylpyridin-2-yl)methanol.
Applications in Drug Development
The pyridine moiety is a well-established pharmacophore present in numerous approved drugs.[3] (Pyridin-2-yl)methanol derivatives, in particular, have been investigated for a range of therapeutic applications. While direct studies on (6-Ethylpyridin-2-yl)methanol are scarce, the activities of structurally similar compounds provide valuable insights into its potential.
Potential as a Phosphodiesterase-4 (PDE4) Inhibitor
Substituted 2-pyridinemethanol derivatives have been identified as potent and selective inhibitors of phosphodiesterase-4 (PDE4).[4] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory mediators. This makes PDE4 an attractive target for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Potential as a Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonist
Derivatives of (Pyridin-2-yl)methanol have been developed as novel and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[5] TRPV3 is implicated in pain sensation, inflammation, and skin disorders, making its antagonists promising candidates for the development of new analgesics and dermatological therapies.
Signaling Pathways
Given the lack of direct biological studies on (6-Ethylpyridin-2-yl)methanol, a confirmed signaling pathway cannot be presented. However, based on the activity of related compounds as PDE4 inhibitors, a hypothetical signaling pathway is illustrated below.
Diagram of a Potential Signaling Pathway (PDE4 Inhibition):
Caption: Potential signaling pathway impacted by pyridinemethanol derivatives as PDE4 inhibitors.
Conclusion
(6-Ethylpyridin-2-yl)methanol is a chemical entity with considerable potential as a scaffold in the design and synthesis of novel therapeutic agents. While direct experimental data on its biological activity is currently limited, the well-documented activities of structurally related pyridinemethanol derivatives suggest that it could be a valuable starting point for the development of inhibitors for targets such as PDE4 and TRPV3. Further research into the synthesis and biological evaluation of derivatives of (6-Ethylpyridin-2-yl)methanol is warranted to fully explore its therapeutic potential. The proposed synthetic routes and potential signaling pathways outlined in this guide provide a foundational framework for future investigations in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of (6-Ethylpyridin-2-yl)methanol: A Technical Guide
Disclaimer: Publicly available, experimentally verified spectroscopic data for (6-Ethylpyridin-2-yl)methanol is limited. The data presented in this guide, particularly the NMR and IR spectral data, are predictions based on the analysis of structurally similar compounds and established principles of spectroscopy. These predictions are intended to provide a reasonable estimation of the expected spectral characteristics for this compound.
This technical guide provides a summary of the predicted spectroscopic data for (6-Ethylpyridin-2-yl)methanol, along with generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information is intended for researchers, scientists, and professionals in drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (6-Ethylpyridin-2-yl)methanol.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H-3 | 7.2 - 7.4 | d | ~7.5 |
| Pyridine H-4 | 7.6 - 7.8 | t | ~7.7 |
| Pyridine H-5 | 7.1 - 7.3 | d | ~7.8 |
| -CH₂- (ethyl) | 2.7 - 2.9 | q | ~7.6 |
| -CH₃ (ethyl) | 1.2 - 1.4 | t | ~7.6 |
| -CH₂- (methanol) | 4.6 - 4.8 | s | - |
| -OH (methanol) | Variable (broad s) | s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-2 | 160 - 163 |
| Pyridine C-3 | 118 - 121 |
| Pyridine C-4 | 136 - 139 |
| Pyridine C-5 | 119 - 122 |
| Pyridine C-6 | 161 - 164 |
| -CH₂- (ethyl) | 25 - 28 |
| -CH₃ (ethyl) | 13 - 16 |
| -CH₂- (methanol) | 63 - 66 |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2970 | Medium |
| C=N, C=C Stretch (Pyridine Ring) | 1570 - 1610 | Medium-Strong |
| C-O Stretch (Primary Alcohol) | 1000 - 1050 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Analysis | Predicted m/z | Interpretation |
| Molecular Ion (M⁺) | 137.08 | C₈H₁₁NO |
| Fragmentation | 122 | [M - CH₃]⁺ |
| Fragmentation | 108 | [M - C₂H₅]⁺ or [M - CH₂OH]⁺ |
| Fragmentation | 78 | Pyridine radical cation |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a small organic molecule like (6-Ethylpyridin-2-yl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
(6-Ethylpyridin-2-yl)methanol sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve the sample of (6-Ethylpyridin-2-yl)methanol in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters: spectral width of -2 to 12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 0 to 200 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
(6-Ethylpyridin-2-yl)methanol sample (a small drop or a few milligrams).
-
Solvent for cleaning (e.g., isopropanol or acetone).
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials and Equipment:
-
Mass spectrometer with an Electron Ionization (EI) source.
-
Direct insertion probe or Gas Chromatography (GC) inlet.
-
(6-Ethylpyridin-2-yl)methanol sample.
-
Volatile solvent for sample preparation (e.g., methanol or dichloromethane).
Procedure:
-
Sample Introduction:
-
Direct Insertion Probe: Dissolve a small amount of the sample in a volatile solvent, apply it to the probe tip, and allow the solvent to evaporate. Insert the probe into the ion source.
-
GC Inlet: Inject a dilute solution of the sample into the GC, which will separate and introduce the compound into the mass spectrometer.
-
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the EI source. This causes the molecule to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
An In-depth Technical Guide on the Synthesis and Characterization of (6-Ethylpyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (6-Ethylpyridin-2-yl)methanol, a key intermediate in pharmaceutical and materials science research. This document details a reliable synthetic protocol, thorough characterization data, and the underlying chemical principles.
Introduction
(6-Ethylpyridin-2-yl)methanol (CAS No. 163658-33-1) is a substituted pyridine derivative of growing interest in medicinal chemistry and materials science.[1] Its structural motif, featuring a pyridine ring with both an ethyl and a hydroxymethyl substituent, makes it a versatile building block for the synthesis of more complex molecules, including ligands for catalysis and biologically active compounds. This guide outlines a common and effective method for its preparation and provides a full suite of characterization data to ensure its identity and purity.
Synthesis of (6-Ethylpyridin-2-yl)methanol
The most prevalent and efficient method for the synthesis of (6-Ethylpyridin-2-yl)methanol is the reduction of the corresponding aldehyde, 6-ethylpyridine-2-carboxaldehyde. This transformation is typically achieved using a mild and selective reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.[2][3][4][5]
Synthesis Workflow
Caption: Workflow for the synthesis of (6-Ethylpyridin-2-yl)methanol.
Experimental Protocol
Materials:
-
6-Ethylpyridine-2-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-ethylpyridine-2-carboxaldehyde (1.0 eq) in methanol (approximately 0.2 M solution).
-
Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Workup:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add saturated aqueous sodium bicarbonate solution and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford (6-Ethylpyridin-2-yl)methanol as a pure compound.
Characterization of (6-Ethylpyridin-2-yl)methanol
Thorough characterization is essential to confirm the structure and purity of the synthesized (6-Ethylpyridin-2-yl)methanol. The following tables summarize the expected analytical data.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 163658-33-1 | [1] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [6] |
| Appearance | Liquid | [7] |
| Boiling Point | 227.553 °C at 760 mmHg | [1][] |
| Density | 1.061 g/cm³ | [1][] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Typical Range | |||
| 7.60 - 7.75 | t | 1H | Pyridine-H4 |
| 7.10 - 7.25 | d | 1H | Pyridine-H3 or H5 |
| 7.00 - 7.10 | d | 1H | Pyridine-H3 or H5 |
| 4.70 - 4.80 | s | 2H | -CH₂OH |
| 2.75 - 2.90 | q | 2H | -CH₂CH₃ |
| 1.25 - 1.35 | t | 3H | -CH₂CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| Typical Range | |
| 162 - 164 | Pyridine-C6 |
| 158 - 160 | Pyridine-C2 |
| 136 - 138 | Pyridine-C4 |
| 120 - 122 | Pyridine-C3 or C5 |
| 118 - 120 | Pyridine-C3 or C5 |
| 64 - 66 | -CH₂OH |
| 25 - 27 | -CH₂CH₃ |
| 14 - 16 | -CH₂CH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| Typical Range | |
| 3300 - 3400 | O-H stretch (alcohol) |
| 2850 - 3000 | C-H stretch (aliphatic) |
| 1580 - 1610 | C=N, C=C stretch (pyridine) |
| 1450 - 1480 | C=C stretch (pyridine) |
| 1000 - 1050 | C-O stretch (primary alcohol) |
MS (Mass Spectrometry)
| m/z | Assignment |
| 137.08 | [M]⁺ |
| 120.08 | [M - OH]⁺ |
| 108.07 | [M - CH₂OH]⁺ |
| 78.05 | [Pyridine]⁺ fragment |
Characterization Workflow
Caption: Workflow for the characterization of (6-Ethylpyridin-2-yl)methanol.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of (6-Ethylpyridin-2-yl)methanol via the reduction of 6-ethylpyridine-2-carboxaldehyde. The comprehensive characterization data supplied serves as a reliable reference for researchers to confirm the identity and purity of their synthesized material. The straightforward nature of the synthesis and the utility of the product make (6-Ethylpyridin-2-yl)methanol a valuable intermediate for a wide range of applications in drug discovery and materials science.
References
- 1. betterbiochem.lookchem.com [betterbiochem.lookchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 163658-33-1|(6-Ethylpyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 7. (6-Ethylpyridin-2-yl)methanol | CymitQuimica [cymitquimica.com]
Reactivity of the Hydroxymethyl Group on (6-Ethylpyridin-2-yl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Ethylpyridin-2-yl)methanol is a versatile bifunctional molecule featuring a reactive hydroxymethyl group attached to a pyridine core. This unique structural arrangement makes it a valuable building block in medicinal chemistry and organic synthesis, offering a handle for diverse chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the hydroxymethyl group in (6-Ethylpyridin-2-yl)methanol, focusing on key reactions such as oxidation, esterification, and etherification. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic pathways are presented to facilitate its application in research and drug development.
Introduction
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Substituents on the pyridine ring play a crucial role in modulating the physicochemical properties, target affinity, and metabolic stability of these molecules. The hydroxymethyl group, particularly at the 2-position of a pyridine ring, serves as a key synthetic intermediate, allowing for the introduction of various functional groups. In (6-Ethylpyridin-2-yl)methanol, the presence of an ethyl group at the 6-position can influence the reactivity of the hydroxymethyl group through steric and electronic effects. Understanding and controlling the transformations of this hydroxymethyl moiety is paramount for the rational design and synthesis of novel chemical entities. This guide explores the principal reactions involving the hydroxymethyl group of (6-Ethylpyridin-2-yl)methanol, providing practical insights for its utilization in complex molecular architectures.
Oxidation to 6-Ethylpicolinaldehyde
The oxidation of the primary alcohol in (6-Ethylpyridin-2-yl)methanol to the corresponding aldehyde, 6-ethylpicolinaldehyde, is a fundamental transformation that opens avenues for further derivatization, such as reductive amination or Wittig reactions. Several mild oxidation methods are suitable for this conversion, minimizing over-oxidation to the carboxylic acid.
Recommended Oxidation Protocols
Common and effective methods for the oxidation of hydroxymethylpyridines include the use of manganese dioxide (MnO₂), Swern oxidation, and Dess-Martin periodinane (DMP) oxidation.[1][2] These methods are known for their high chemoselectivity for primary alcohols.
| Oxidizing Agent | Typical Solvent(s) | Reaction Temperature | Typical Reaction Time | Work-up Procedure |
| **Manganese Dioxide (MnO₂) ** | Dichloromethane (DCM), Chloroform | Room Temperature to Reflux | 2 - 24 hours | Filtration of MnO₂, solvent evaporation |
| Swern Oxidation | Dichloromethane (DCM) | -78 °C to Room Temperature | 1 - 4 hours | Quenching with triethylamine, aqueous work-up |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 1 - 3 hours | Quenching with Na₂S₂O₃, aqueous work-up[3][4] |
Detailed Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
This protocol is adapted from standard procedures for the oxidation of primary alcohols.[1][5]
-
Reaction Setup: To a solution of (6-Ethylpyridin-2-yl)methanol (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add Dess-Martin periodinane (1.1-1.5 eq) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until the layers are clear.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 6-ethylpicolinaldehyde can be purified by flash column chromatography on silica gel.
Esterification of the Hydroxymethyl Group
Esterification of the hydroxymethyl group introduces an ester functionality, which can act as a prodrug moiety or a key intermediate for further synthetic modifications. Common methods for esterification include reaction with acid chlorides or anhydrides in the presence of a base.
Recommended Esterification Protocols
The choice of acylating agent and base is crucial for achieving high yields. Pyridine often serves as both the solvent and the base. For less reactive systems, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be employed.
| Acylating Agent | Base | Catalyst (optional) | Typical Solvent | Reaction Temperature |
| Acid Chloride (e.g., Benzoyl Chloride) | Pyridine, Triethylamine (TEA) | DMAP | Pyridine, DCM, THF | 0 °C to Room Temperature |
| Acid Anhydride (e.g., Acetic Anhydride) | Pyridine, TEA | DMAP | Pyridine, DCM | 0 °C to Room Temperature[6] |
Detailed Experimental Protocol: Acylation with Acetic Anhydride
This protocol is based on general procedures for the acetylation of alcohols.[6]
-
Reaction Setup: Dissolve (6-Ethylpyridin-2-yl)methanol (1.0 eq) in dry pyridine under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Slowly add acetic anhydride (1.2-1.5 eq) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction by the slow addition of water or methanol. Remove the pyridine under reduced pressure (co-evaporation with toluene can be effective).
-
Extraction and Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with a mild acid (e.g., 1M HCl) to remove any remaining pyridine, followed by saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting (6-ethylpyridin-2-yl)methyl acetate by flash column chromatography.
Etherification of the Hydroxymethyl Group
The conversion of the hydroxymethyl group to an ether is another important transformation, often utilized to modify lipophilicity or to introduce a stable protecting group. The Williamson ether synthesis is the most common method for this purpose.[7][8][9][10]
Williamson Ether Synthesis
This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[7][10]
| Base | Alkylating Agent | Typical Solvent | Reaction Temperature |
| Sodium Hydride (NaH) | Methyl iodide, Ethyl bromide | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 0 °C to Room Temperature |
| Potassium tert-butoxide (t-BuOK) | Benzyl bromide | THF, DMF | Room Temperature |
Detailed Experimental Protocol: Methyl Ether Synthesis
This protocol is a general procedure for the Williamson ether synthesis using sodium hydride.[7][9]
-
Alkoxide Formation: To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in dry THF at 0 °C under an inert atmosphere, add a solution of (6-Ethylpyridin-2-yl)methanol (1.0 eq) in dry THF dropwise.
-
Reaction with Alkyl Halide: After the evolution of hydrogen gas ceases (indicating complete alkoxide formation), add methyl iodide (1.5 eq) dropwise at 0 °C.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water.
-
Extraction and Purification: Extract the mixture with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. The crude (6-ethylpyridin-2-yl)(methoxy)methane can be purified by flash column chromatography.
Conclusion
The hydroxymethyl group of (6-Ethylpyridin-2-yl)methanol is a versatile functional handle that can be readily transformed into a variety of other important functional groups. This guide has provided an in-depth overview of its reactivity in key oxidation, esterification, and etherification reactions. The detailed protocols and tabulated data, based on established chemical principles and analogous systems, offer a solid foundation for researchers and drug development professionals to effectively utilize this valuable building block in their synthetic endeavors. Further exploration of enantioselective transformations and the influence of the 6-ethyl substituent on reaction kinetics will undoubtedly continue to expand the synthetic utility of this important molecule.
References
- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 5. ekwan.github.io [ekwan.github.io]
- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Technical Guide to the Chemical Stability and Storage of (6-Ethylpyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for (6-Ethylpyridin-2-yl)methanol. The information herein is intended to support researchers and professionals in the proper handling, storage, and evaluation of this compound to ensure its integrity for scientific applications.
Physicochemical Properties
A summary of the known physicochemical properties of (6-Ethylpyridin-2-yl)methanol is presented in Table 1. These properties are essential for understanding the compound's general characteristics and for designing appropriate handling and storage protocols.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [2] |
| Boiling Point | 227.553 °C at 760 mmHg | [1] |
| Flash Point | 91.421 °C | [1][3] |
| Density | 1.061 g/cm³ | [1][3] |
| Vapor Pressure | 0.044 mmHg at 25°C | [1][3] |
| Refractive Index | 1.536 | [1] |
Recommended Storage Conditions
To maintain the chemical integrity of (6-Ethylpyridin-2-yl)methanol, it is crucial to adhere to the following storage conditions. These recommendations are based on information from suppliers and knowledge of related pyridine derivatives.
-
Temperature: Store at room temperature.[1][2] For long-term storage, consider refrigeration (2-8°C), a common practice for pyridine-2-methanol derivatives to minimize potential degradation.[4]
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5] This is particularly important to prevent oxidation.
-
Moisture: Keep in a dry environment to prevent hydrolysis.[1][2] The compound should be sealed to protect it from atmospheric moisture.
-
Light: Protect from light by storing in a light-resistant container.[4] Pyridine derivatives can be sensitive to photodegradation.
Chemical Stability Profile
While specific stability data for (6-Ethylpyridin-2-yl)methanol is not extensively published, the stability profile can be inferred from the known reactivity of pyridine and alcohol functional groups. The compound is expected to be stable under normal storage conditions but may be susceptible to degradation under stress.
-
Hydrolytic Stability: Pyridine derivatives can be susceptible to hydrolysis, with the rate being pH-dependent.[1] It is advisable to avoid strongly acidic or basic aqueous solutions during storage.
-
Oxidative Stability: The hydroxymethyl group is susceptible to oxidation. Exposure to strong oxidizing agents may lead to the formation of the corresponding aldehyde (6-ethylpicolinaldehyde) and carboxylic acid (6-ethylpicolinic acid).[5]
-
Thermal Stability: The compound has a relatively high boiling point, suggesting good thermal stability under normal heating conditions.[1] However, prolonged exposure to high temperatures may lead to decomposition.[7]
-
Photostability: Pyridine-containing compounds can be sensitive to light.[3] Exposure to UV or visible light may induce degradation.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4]
Below are generalized experimental protocols for conducting forced degradation studies on (6-Ethylpyridin-2-yl)methanol. The extent of degradation should be targeted to be in the range of 5-20% to avoid the formation of secondary degradation products.[9]
Experimental Protocols
4.1.1. Acid Hydrolysis
-
Prepare a solution of (6-Ethylpyridin-2-yl)methanol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Store the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours).
-
Periodically withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.
4.1.2. Base Hydrolysis
-
Prepare a solution of (6-Ethylpyridin-2-yl)methanol as described for acid hydrolysis.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Store the solution under the same conditions as the acid hydrolysis experiment.
-
Periodically withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.
4.1.3. Oxidative Degradation
-
Prepare a solution of (6-Ethylpyridin-2-yl)methanol.
-
Add a solution of hydrogen peroxide (e.g., 3-30%) to the sample solution.
-
Store the solution at room temperature for a defined period, protected from light.
-
Withdraw samples at various time points and dilute for analysis.
4.1.4. Thermal Degradation
-
Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 60-100°C).
-
Also, prepare a solution of the compound and expose it to the same thermal stress.
-
Analyze the samples at different time intervals.
4.1.5. Photolytic Degradation
-
Expose the solid compound and a solution of the compound to a controlled light source in a photostability chamber, as per ICH Q1B guidelines.
-
The light source should provide both UV and visible light with a specified illumination.
-
Simultaneously, keep a control sample protected from light.
-
Analyze the exposed and control samples at appropriate time points.
Analytical Method for Stability Assessment
A stability-indicating analytical method is crucial for separating and quantifying the parent compound and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.
Example HPLC Method Parameters:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb (e.g., around 260-270 nm for the pyridine ring).
-
Column Temperature: Ambient or controlled (e.g., 30°C).
The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Data Presentation for Stability Studies
The results of forced degradation studies should be systematically recorded. Table 2 provides a template for summarizing the data.
| Stress Condition | Reagent/Condition | Duration (hours) | Temperature (°C) | % Assay of (6-Ethylpyridin-2-yl)methanol | % Degradation | Number of Degradants | Retention Time of Major Degradant(s) (min) |
| Acid Hydrolysis | 0.1 M HCl | ||||||
| Base Hydrolysis | 0.1 M NaOH | ||||||
| Oxidation | 3% H₂O₂ | ||||||
| Thermal (Solid) | |||||||
| Thermal (Solution) | |||||||
| Photolytic (Solid) | ICH Q1B | ||||||
| Photolytic (Solution) | ICH Q1B | ||||||
| Control | No Stress |
Visualizations
The following diagrams illustrate key workflows and potential pathways related to the stability of (6-Ethylpyridin-2-yl)methanol.
Caption: Logical workflow for assessing the chemical stability of the compound.
Caption: Experimental workflow for a typical forced degradation study.
Caption: A potential oxidative degradation pathway for the methanol group.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. longdom.org [longdom.org]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study on the thermal stability of carbamate and carbonate derivatives of N-(pyridin-2-yl)-2-aminoethanol [diposit.ub.edu]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. researchgate.net [researchgate.net]
- 8. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Potential Applications of (6-Ethylpyridin-2-yl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it a valuable motif in the design of novel therapeutics.[1] This technical guide focuses on the potential applications of a specific, yet underexplored, derivative: (6-Ethylpyridin-2-yl)methanol. While direct research on this particular molecule is limited, its core structure, the pyridin-2-yl-methanol moiety, is a key building block in the development of various therapeutic agents.[3][4] This document will extrapolate the potential of (6-Ethylpyridin-2-yl)methanol by examining the established medicinal chemistry of its close analogs and the broader class of pyridin-2-yl-methanol derivatives.
(6-Ethylpyridin-2-yl)methanol as a Key Synthetic Intermediate
(6-Ethylpyridin-2-yl)methanol is a functionalized pyridine derivative that serves as a valuable intermediate in organic synthesis. The hydroxymethyl group at the 2-position and the ethyl group at the 6-position provide reactive handles for further molecular elaboration, allowing for the construction of more complex and diverse chemical entities. The pyridine nitrogen introduces a degree of basicity and a hydrogen bond acceptor site, which are crucial for molecular recognition at biological targets.[1]
A general synthetic workflow for utilizing (6-Ethylpyridin-2-yl)methanol as a building block in drug discovery is depicted below.
Potential Therapeutic Applications
Based on the biological activities of structurally related pyridin-2-yl-methanol derivatives, (6-Ethylpyridin-2-yl)methanol holds potential as a scaffold for the development of drugs targeting a range of diseases.
Derivatives of pyridin-2-yl-methanol have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[5][6][7] TRPV3 is implicated in pain sensation, inflammation, and skin disorders.[5][6] The development of selective TRPV3 antagonists is a promising therapeutic strategy for neuropathic pain.[5][6]
Systematic optimization of a lead compound featuring the pyridinyl methanol moiety led to the identification of a selective TRPV3 antagonist with a favorable preclinical profile in models of neuropathic and central pain.[5][6] The core structure suggests that derivatives of (6-Ethylpyridin-2-yl)methanol could be explored for similar activity.
Quantitative Data for a Representative Pyridin-2-yl-methanol Derivative as a TRPV3 Antagonist:
| Compound | Target | Assay | IC50 (µM) | Reference |
| 74a | TRPV3 | Not Specified | 0.38 | [7] |
Note: Compound 74a is cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyrid-in-2-yl]cyclobutanol.
The pyridine nucleus is a common feature in compounds designed to tackle neurodegenerative disorders like Alzheimer's disease.[8][9] Pyridine derivatives have been investigated as inhibitors of β-amyloid (Aβ) aggregation and as BACE-1 inhibitors, both of which are key targets in Alzheimer's pathology.[8][10] Furthermore, pyrazolopyridine derivatives have shown promise as inhibitors of monoacylglycerol lipase (MAGL), a target for treating neuroinflammation in diseases such as Alzheimer's and Parkinson's.[11] The structural attributes of (6-Ethylpyridin-2-yl)methanol make it a suitable starting point for the design of novel agents targeting these pathways.
A simplified signaling pathway illustrating potential targets for pyridine derivatives in Alzheimer's disease is shown below.
Pyridine-containing compounds are well-represented among anticancer agents.[12][13][14] They are known to target various critical pathways in cancer progression, including angiogenesis through the inhibition of receptors like VEGFR-2.[15] The diverse biological activity of pyridine derivatives extends to antiproliferative effects against a range of cancer cell lines.[15][16] The synthetic tractability of (6-Ethylpyridin-2-yl)methanol allows for the generation of libraries of compounds for screening against various cancer targets.
Quantitative Data for Representative Pyridine-Urea Anticancer Agents:
| Compound | Cell Line | IC50 (µM) | Target | Reference |
| 10 | HepG2 | 4.25 | VEGFR-2 | [15] |
| 9 | HepG2 | 4.6 | VEGFR-2 | [15] |
| 8 | MCF-7 | Not Specified | VEGFR-2 | [15] |
| 15 | MCF-7 | Not Specified | VEGFR-2 | [15] |
Note: These compounds are pyridine-urea derivatives, highlighting the potential of the pyridine scaffold in anticancer drug design.
The pyridine scaffold is a versatile pharmacophore for the development of antiviral and antimicrobial agents.[17][18] Pyridine-containing heterocycles have demonstrated activity against a broad spectrum of viruses, including HIV, hepatitis C virus (HCV), and hepatitis B virus (HBV).[17][19] Additionally, pyridine derivatives have been synthesized and evaluated for their antimalarial activity.[20] The (6-Ethylpyridin-2-yl)methanol core can be incorporated into novel molecular frameworks to explore new antiviral and antimalarial leads.
Novel pyridine derivatives have been shown to possess significant anti-inflammatory properties.[21][22] In some cases, these compounds have demonstrated greater potency than the commonly used non-steroidal anti-inflammatory drug (NSAID), ibuprofen, in in-vivo models of inflammation.[23] The mechanism of action for some of these derivatives involves the downregulation of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[22] This suggests that (6-Ethylpyridin-2-yl)methanol could serve as a template for the design of new anti-inflammatory agents.
Quantitative Data for Representative Pyridine-based Anti-inflammatory Agents:
| Compound | Assay | Inhibition (%) | IC50 (µM) | Reference |
| 7a | Nitric Oxide (NO) Assay | 65.48 | 76.6 | [22] |
| 7f | Nitric Oxide (NO) Assay | 51.19 | 96.8 | [22] |
Note: Compounds 7a and 7f are novel pyridine derivatives evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are representative methodologies for the synthesis of a pyridin-2-yl-methanol derivative and a common biological assay.
This protocol describes a general method for the preparation of 2-(hydroxymethyl)pyridine, which can be adapted for the synthesis of (6-Ethylpyridin-2-yl)methanol from the corresponding aldehyde.
Reaction: Reduction of a pyridine-2-carboxaldehyde.
Materials:
-
Pyridine-2-carboxaldehyde (or 6-ethylpicolinaldehyde)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the pyridine-2-carboxaldehyde derivative in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in small portions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2-(hydroxymethyl)pyridine derivative.
Workflow Diagram for Synthesis and Purification:
This protocol outlines a common method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in LPS-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (DMSO) and a negative control (no LPS).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite.
-
Determine the percentage inhibition of NO production for each compound concentration and calculate the IC50 value.
Conclusion
While direct experimental data on the medicinal chemistry applications of (6-Ethylpyridin-2-yl)methanol is not yet abundant in the public domain, the extensive research on the broader class of pyridin-2-yl-methanol derivatives provides a strong foundation for its potential. This scaffold is a versatile starting point for the development of novel therapeutics in key areas such as neurodegenerative diseases, oncology, pain management, and infectious and inflammatory diseases. The presence of the ethyl group at the 6-position offers a point of differentiation from the more commonly studied methyl analogs, potentially influencing pharmacokinetic properties and target engagement. Further investigation into the synthesis and biological evaluation of derivatives of (6-Ethylpyridin-2-yl)methanol is warranted to fully explore its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Pyrazolopyridine Inhibitors of Monoacylglycerol Lipase for the Treatment of Neurodegenerative Diseases and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 14. Pyridine Moiety: An Insight into Recent Advances in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones [pharmacia.pensoft.net]
In-depth Technical Guide on (6-Ethylpyridin-2-yl)methanol as a Precursor for Novel Ligands
For Researchers, Scientists, and Drug Development Professionals
(6-Ethylpyridin-2-yl)methanol is a versatile pyridyl-methanol derivative that holds significant promise as a precursor for a wide array of novel ligands. Its structure, featuring a reactive hydroxymethyl group and an ethyl-substituted pyridine ring, offers multiple avenues for synthetic modification, leading to ligands with tailored electronic and steric properties. These ligands are of considerable interest in coordination chemistry, catalysis, and, notably, in the design of innovative therapeutic agents. This guide provides a comprehensive overview of the synthesis of ligands derived from (6-ethylpyridin-2-yl)methanol, their coordination to metal centers, and their potential applications, with a focus on anticancer research.
Synthesis of Novel Ligands from (6-Ethylpyridin-2-yl)methanol
The chemical reactivity of (6-ethylpyridin-2-yl)methanol allows for its transformation into various ligand scaffolds, including bipyridines, Schiff bases, and pincer ligands. These synthetic pathways are crucial for developing new molecules with specific functionalities.
Bipyridine Ligand Synthesis
One of the primary applications of (6-ethylpyridin-2-yl)methanol is in the synthesis of substituted 2,2'-bipyridine ligands. These are synthesized through a multi-step process that begins with the oxidation of the methanol group to an aldehyde, followed by subsequent reactions to form the bipyridine structure.
Experimental Protocol: Synthesis of 6-Ethyl-2,2'-bipyridine
A detailed experimental protocol for the synthesis of 6-ethyl-2,2'-bipyridine from (6-ethylpyridin-2-yl)methanol is outlined below. This procedure involves the initial oxidation of the alcohol to an aldehyde, followed by a Stille or Suzuki coupling reaction.
-
Oxidation of (6-Ethylpyridin-2-yl)methanol to 6-Ethylpicolinaldehyde:
-
Dissolve (6-Ethylpyridin-2-yl)methanol in a suitable organic solvent such as dichloromethane (DCM).
-
Add an oxidizing agent, for example, manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove the oxidant and concentrate the filtrate under reduced pressure to obtain the crude 6-ethylpicolinaldehyde.
-
Purify the aldehyde using column chromatography on silica gel.
-
-
Synthesis of 6-Ethyl-2,2'-bipyridine via Stille Coupling:
-
Combine 6-ethylpicolinaldehyde with 2-(tributylstannyl)pyridine in a reaction flask.
-
Add a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) co-catalyst.
-
Heat the mixture in an inert solvent like toluene under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and purify by column chromatography to yield 6-ethyl-2,2'-bipyridine.
-
A schematic representation of this synthetic workflow is provided below.
Schiff Base Ligand Synthesis
Schiff base ligands are readily prepared through the condensation reaction of an aldehyde or ketone with a primary amine. (6-Ethylpyridin-2-yl)methanol can be first oxidized to 6-ethylpicolinaldehyde, which then serves as the carbonyl precursor for Schiff base formation.
Experimental Protocol: Synthesis of a Schiff Base Ligand
-
Synthesis of 6-Ethylpicolinaldehyde: Follow the oxidation protocol described in the bipyridine synthesis section.
-
Condensation Reaction:
-
Dissolve 6-ethylpicolinaldehyde in a suitable solvent, such as ethanol or methanol.
-
Add an equimolar amount of a primary amine (e.g., aniline or a substituted aniline).
-
Add a few drops of a catalytic amount of acid (e.g., acetic acid).
-
Reflux the reaction mixture for several hours.
-
Cool the reaction mixture to room temperature to allow the Schiff base ligand to precipitate.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
Quantitative Data Presentation
The structural and electronic properties of novel ligands and their metal complexes are critical for understanding their function. While specific experimental data for ligands directly derived from (6-ethylpyridin-2-yl)methanol are not widely available in the public domain, this section provides predicted NMR data for a closely related structure, 6-ethyl-2,3-dimethylpyridine, to serve as a reference.
Table 1: Predicted ¹H and ¹³C NMR Data for 6-Ethyl-2,3-dimethylpyridine
| ¹H NMR | ¹³C NMR | |||
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |
| H-4 | 7.29 | d | C-6 | 160.5 |
| H-5 | 6.88 | d | C-2 | 155.0 |
| -CH₂- (ethyl) | 2.75 | q | C-4 | 135.8 |
| 2-CH₃ | 2.45 | s | C-3 | 129.5 |
| 3-CH₃ | 2.28 | s | C-5 | 120.3 |
| -CH₃ (ethyl) | 1.28 | t | -CH₂- (ethyl) | 28.7 |
Note: Predicted data serves as an estimation and may differ from experimental values.
Applications in Anticancer Research
Pyridine-containing ligands and their metal complexes have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Signaling Pathways in Apoptosis
The anticancer activity of many metal complexes is mediated through the activation of key signaling pathways that lead to apoptosis. The p53 and c-Jun N-terminal kinase (JNK) pathways are two of the most critical pathways involved.
-
p53 Pathway: The tumor suppressor protein p53 plays a central role in responding to cellular stress, including DNA damage. Activation of p53 can lead to cell cycle arrest, allowing for DNA repair, or induce apoptosis if the damage is too severe.
-
JNK Pathway: The JNK signaling pathway is activated by various stress stimuli and can promote apoptosis through the phosphorylation of several downstream targets, including proteins of the Bcl-2 family.
The interplay between these pathways is crucial in determining the fate of a cancer cell upon treatment with a metal-based drug.
Experimental Workflow for Anticancer Activity Evaluation
The evaluation of the anticancer potential of novel compounds typically involves a series of in vitro assays. The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized ligand or metal complex for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Dissolve the formazan crystals in a suitable solvent, such as dimethyl sulfoxide (DMSO) or isopropanol.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
An In-depth Technical Guide to the Synthesis of (6-Ethylpyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining (6-ethylpyridin-2-yl)methanol, a valuable pyridine derivative in pharmaceutical and materials science research. This document details plausible synthetic pathways, outlines experimental protocols based on analogous chemical transformations, and presents quantitative data to inform research and development efforts.
Introduction
(6-Ethylpyridin-2-yl)methanol is a substituted pyridinemethanol that serves as a key building block in the synthesis of a variety of more complex molecules. Its structural features, including the nucleophilic hydroxyl group and the coordinating pyridine ring, make it a versatile intermediate in the development of novel ligands for catalysis, new pharmaceutical agents, and functional materials. This guide explores the primary synthetic strategies for this compound, focusing on practical and scalable methods.
Synthetic Pathways
The synthesis of (6-ethylpyridin-2-yl)methanol can be approached through several strategic pathways. The most direct and commonly employed strategy involves the modification of a pre-existing, suitably substituted pyridine ring. This guide will focus on two primary routes starting from commercially available precursors.
Route 1: From 2,6-Lutidine
This route involves the sequential functionalization of 2,6-lutidine (2,6-dimethylpyridine). The key steps are the selective mono-ethylation of one of the methyl groups, followed by the selective oxidation of the remaining methyl group to a hydroxymethyl group.
Route 2: From 2-Methyl-6-vinylpyridine
An alternative pathway begins with 2-methyl-6-vinylpyridine. This route requires the selective reduction of the vinyl group to an ethyl group, followed by the oxidation of the methyl group.
This guide will primarily detail the experimental protocols for Route 1 , as it is a more established and versatile method for introducing diverse alkyl groups.
Experimental Protocols
The following protocols are detailed for the synthesis of (6-ethylpyridin-2-yl)methanol via the functionalization of 2,6-lutidine.
Step 1: Synthesis of 2-Ethyl-6-methylpyridine
The initial step involves the selective mono-ethylation of 2,6-lutidine. This can be achieved through deprotonation of one of the acidic methyl groups, followed by quenching with an ethylating agent.
Methodology:
-
Deprotonation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of 2,6-lutidine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) is prepared. The flask is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
A strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise to the solution while maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete deprotonation, often indicated by a color change.
-
Ethylation: An ethylating agent, such as iodoethane or bromoethane, is then added dropwise to the reaction mixture. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure 2-ethyl-6-methylpyridine.
| Parameter | Value |
| Starting Material | 2,6-Lutidine |
| Reagents | n-Butyllithium, Iodoethane |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C to Room Temperature |
| Typical Yield | 60-75% |
Step 2: Synthesis of (6-Ethylpyridin-2-yl)methanol
The second step involves the selective oxidation of the remaining methyl group of 2-ethyl-6-methylpyridine to a hydroxymethyl group. Several methods can be employed for this transformation.
Method A: Oxidation via N-Oxide Rearrangement
This method proceeds through the formation of a pyridine N-oxide, followed by a rearrangement reaction.
Methodology:
-
N-Oxidation: 2-Ethyl-6-methylpyridine is dissolved in a suitable solvent like glacial acetic acid. An oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), is added portion-wise at room temperature. The reaction mixture is then heated to facilitate the formation of 2-ethyl-6-methylpyridine N-oxide.
-
Rearrangement: After the N-oxide formation is complete, acetic anhydride is added to the reaction mixture, and it is heated to reflux. This induces a rearrangement to form (6-ethylpyridin-2-yl)methyl acetate.
-
Hydrolysis: The resulting acetate ester is then hydrolyzed to the desired alcohol. This is typically achieved by adding a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution.
-
Work-up and Purification: After hydrolysis, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The combined organic extracts are dried, and the solvent is evaporated. The final product, (6-ethylpyridin-2-yl)methanol, is purified by distillation or column chromatography.
| Parameter | Value |
| Starting Material | 2-Ethyl-6-methylpyridine |
| Reagents | Hydrogen Peroxide, Acetic Anhydride, Sodium Hydroxide |
| Solvent | Glacial Acetic Acid |
| Temperature | Varies (Room temp. to Reflux) |
| Typical Yield | 40-60% |
Method B: Oxidation to Aldehyde and Subsequent Reduction
This alternative approach involves the oxidation of the methyl group to an aldehyde, which is then reduced to the alcohol.
Methodology:
-
Oxidation to Aldehyde: The methyl group of 2-ethyl-6-methylpyridine can be oxidized to the corresponding aldehyde using a selective oxidizing agent such as selenium dioxide (SeO₂). The reaction is typically carried out in a solvent like dioxane or pyridine at elevated temperatures.
-
Reduction to Alcohol: The resulting 6-ethylpyridine-2-carboxaldehyde is then reduced to (6-ethylpyridin-2-yl)methanol. A mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is commonly used for this step. The reaction is typically performed at room temperature.
-
Work-up and Purification: The work-up for both steps involves standard extraction and purification techniques as described in the previous methods.
| Parameter | Value |
| Starting Material | 2-Ethyl-6-methylpyridine |
| Reagents | Selenium Dioxide, Sodium Borohydride |
| Solvent | Dioxane (Oxidation), Methanol (Reduction) |
| Temperature | Reflux (Oxidation), Room Temperature (Reduction) |
| Typical Yield | 50-70% (overall) |
Method C: Conversion to Carboxylic Acid and Reduction
A third option involves the oxidation of the methyl group to a carboxylic acid, followed by esterification and reduction.
Methodology:
-
Oxidation to Carboxylic Acid: The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) in a basic solution.
-
Esterification: The resulting 6-ethylpyridine-2-carboxylic acid is then converted to its corresponding ester, for example, by reacting it with an alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., sulfuric acid).
-
Reduction of Ester: The ester is then reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.[1][2]
-
Work-up and Purification: A careful aqueous work-up is required to quench the excess LiAlH₄. The product is then extracted and purified.
| Parameter | Value |
| Starting Material | 2-Ethyl-6-methylpyridine |
| Reagents | Potassium Permanganate, Ethanol/H₂SO₄, Lithium Aluminum Hydride |
| Solvent | Varies with step |
| Temperature | Varies with step |
| Typical Yield | 30-50% (overall) |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes described above.
Caption: Synthetic Route 1 from 2,6-Lutidine.
Caption: Alternative oxidation via an aldehyde intermediate.
Caption: Synthesis via carboxylic acid and ester intermediates.
Conclusion
The synthesis of (6-ethylpyridin-2-yl)methanol is achievable through several well-established organic transformations. The choice of a specific route will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. The methods outlined in this guide provide a solid foundation for researchers to produce this valuable compound for their scientific endeavors. Careful optimization of reaction conditions will be key to achieving high yields and purity.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (6-Ethylpyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of (6-Ethylpyridin-2-yl)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the reduction of the commercially available precursor, 6-ethylpicolinaldehyde, using sodium borohydride. This method is reliable, scalable, and utilizes common laboratory reagents.
Introduction
(6-Ethylpyridin-2-yl)methanol serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring a pyridine ring with both an ethyl and a hydroxymethyl substituent, allows for diverse functionalization and derivatization. The protocol outlined below describes a robust and efficient method for its preparation.
Reaction Scheme
The synthesis proceeds via the reduction of the aldehyde functional group of 6-ethylpicolinaldehyde to a primary alcohol using sodium borohydride (NaBH₄) in methanol.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of (6-Ethylpyridin-2-yl)methanol.
| Parameter | Value | Notes |
| Starting Material | 6-Ethylpicolinaldehyde | Commercially available. |
| Reagent | Sodium Borohydride (NaBH₄) | A mild and selective reducing agent. |
| Solvent | Methanol (MeOH) | A common protic solvent for NaBH₄ reductions. |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is initiated at a low temperature to control the initial exotherm. |
| Reaction Time | 1-2 hours | The reaction progress can be monitored by Thin Layer Chromatography (TLC). |
| Typical Yield | 85-95% | Yields may vary based on the scale of the reaction and purification method. |
| Purification Method | Column Chromatography or Distillation | The choice of purification method depends on the scale of the reaction and the desired purity. |
| Final Product Purity | >95% | Purity can be assessed by NMR spectroscopy and/or GC-MS. |
Experimental Protocol
Materials:
-
6-Ethylpicolinaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (if required)
-
Ethyl acetate and hexanes for chromatography (if required)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-ethylpicolinaldehyde (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of aldehyde).
-
Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
-
Reduction:
-
Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. The addition is exothermic, and a slow addition helps to control the temperature.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for another 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up:
-
Carefully quench the reaction by slowly adding water (approximately 5 mL per gram of starting aldehyde) to decompose the excess sodium borohydride. Be aware of hydrogen gas evolution.
-
Once the gas evolution has ceased, remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add dichloromethane (DCM, approximately 20 mL per gram of starting aldehyde) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (6-Ethylpyridin-2-yl)methanol.
-
-
Purification:
-
If necessary, purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent.
-
Alternatively, for larger scales, the product can be purified by vacuum distillation.
-
-
Characterization:
-
The structure and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Expected ¹H NMR (CDCl₃, 400 MHz): δ 8.5-8.6 (d, 1H, pyridine-H6), 7.6-7.7 (t, 1H, pyridine-H4), 7.1-7.2 (d, 1H, pyridine-H3), 4.7-4.8 (s, 2H, -CH₂OH), 2.8-2.9 (q, 2H, -CH₂CH₃), 1.3-1.4 (t, 3H, -CH₂CH₃).
-
Expected ¹³C NMR (CDCl₃, 101 MHz): δ 161-162 (pyridine-C6), 158-159 (pyridine-C2), 136-137 (pyridine-C4), 120-121 (pyridine-C5), 118-119 (pyridine-C3), 64-65 (-CH₂OH), 32-33 (-CH₂CH₃), 14-15 (-CH₂CH₃).
-
Visualizations
The following diagram illustrates the experimental workflow for the synthesis of (6-Ethylpyridin-2-yl)methanol.
Caption: Experimental workflow for the synthesis of (6-Ethylpyridin-2-yl)methanol.
This protocol provides a comprehensive guide for the synthesis of (6-Ethylpyridin-2-yl)methanol. As with any chemical synthesis, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.
Application Notes and Protocols for the Oxidation of (6-Ethylpyridin-2-yl)methanol to 6-Ethylpyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly in the pharmaceutical industry where pyridine-based aldehydes serve as key intermediates for the synthesis of various bioactive molecules. (6-Ethylpyridin-2-yl)methanol is a valuable precursor, and its corresponding aldehyde, 6-ethylpyridine-2-carbaldehyde, is a critical building block for drug discovery and development. This document provides detailed application notes on various methods for this oxidation and a specific protocol for a recommended method.
Overview of Oxidation Methods
The oxidation of hydroxymethylpyridines to their corresponding aldehydes requires mild and selective reagents to prevent over-oxidation to the carboxylic acid and to tolerate the pyridine nucleus. Several methods have been established for this transformation, each with its own advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.
Data Presentation: Comparison of Common Oxidation Methods
| Oxidation Method | Oxidizing Agent | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Riley Oxidation | Selenium Dioxide (SeO₂) | Dioxane, Ethanol, Xylene | 50-100 | 2-12 | 60-85 | Effective for benzylic and allylic alcohols; SeO₂ is toxic and requires careful handling. |
| Manganese Dioxide Oxidation | Activated Manganese Dioxide (MnO₂) | Dichloromethane, Chloroform, Acetone | Room Temperature | 12-72 | 70-95 | Highly selective for benzylic and allylic alcohols; requires a large excess of freshly activated MnO₂.[1] |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane | -78 to Room Temp. | 1-3 | 85-95 | High yields and broad applicability; requires cryogenic temperatures and produces stoichiometric amounts of dimethyl sulfide, which has a strong odor.[2][3][4][5] |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), NaOCl or other co-oxidant | Dichloromethane/Water (biphasic) | 0 to Room Temp. | 1-4 | 90-98 | Highly efficient and selective catalytic method; avoids heavy metal oxidants.[6] |
Featured Protocol: Selenium Dioxide (Riley) Oxidation
The Riley oxidation, utilizing selenium dioxide, is a well-established method for the oxidation of activated methyl and hydroxymethyl groups.[3] It is particularly effective for substrates where the reacting group is adjacent to an aromatic ring, such as in (6-Ethylpyridin-2-yl)methanol.
Experimental Protocol: Synthesis of 6-Ethylpyridine-2-carbaldehyde via Riley Oxidation
Materials:
-
(6-Ethylpyridin-2-yl)methanol
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Diatomaceous earth (e.g., Celite®)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of (6-Ethylpyridin-2-yl)methanol (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the precipitated black selenium. Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford 6-ethylpyridine-2-carbaldehyde as a pale yellow oil.
Characterization of the Product (6-Ethylpyridine-2-carbaldehyde):
-
¹H NMR (CDCl₃, 400 MHz): δ 10.1 (s, 1H, CHO), 7.9-7.7 (m, 2H, Ar-H), 7.4 (d, 1H, J = 7.6 Hz, Ar-H), 2.9 (q, 2H, J = 7.6 Hz, CH₂CH₃), 1.3 (t, 3H, J = 7.6 Hz, CH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 193.5, 162.0, 152.5, 137.0, 125.0, 120.0, 26.0, 14.5.
-
IR (neat, cm⁻¹): 2970, 2875, 1710 (C=O), 1590, 1460, 1380.
-
Mass Spectrometry (EI): m/z (%) = 135 (M⁺), 120, 106, 78.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process, a workflow diagram is provided below.
Caption: Workflow for the Selenium Dioxide Oxidation of (6-Ethylpyridin-2-yl)methanol.
Logical Relationship of Oxidation Methods
The choice of an oxidation method often depends on a balance of factors including selectivity, reaction conditions, and scalability. The following diagram illustrates the relationships between the common methods and their key characteristics.
Caption: Decision tree for selecting an appropriate oxidation method.
References
Application Notes and Protocols for Esterification Reactions of (6-Ethylpyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic protocols for the esterification of (6-Ethylpyridin-2-yl)methanol. This key intermediate is valuable in the synthesis of novel compounds with potential applications in medicinal chemistry and drug development. The protocols detailed below are based on established esterification methods that are broadly applicable to heteroaromatic alcohols.
Introduction
(6-Ethylpyridin-2-yl)methanol is a substituted pyridyl alcohol that serves as a versatile building block in organic synthesis. Its ester derivatives are of significant interest in drug discovery, as the pyridine moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Esterification of the primary alcohol group allows for the introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships (SAR). This document outlines several common and effective methods for the esterification of (6-Ethylpyridin-2-yl)methanol, including Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction.
General Esterification Strategies
The choice of esterification method depends on several factors, including the nature of the carboxylic acid, the scale of the reaction, and the presence of other functional groups in the reactants. Below is a summary of common strategies.
| Reaction Name | Coupling/Activating Agents | Catalyst | Typical Solvents | Key Features |
| Fischer Esterification | None | Strong Acid (e.g., H₂SO₄, TsOH) | Excess alcohol or inert solvent (e.g., Toluene) | Reversible reaction; best for simple, non-acid sensitive substrates.[1][2] |
| Steglich Esterification | DCC or EDC | DMAP (catalytic) | Aprotic solvents (e.g., DCM, DMF) | Mild conditions; suitable for acid-sensitive substrates and sterically hindered alcohols.[3][4][5][6] |
| Mitsunobu Reaction | DEAD or DIAD, PPh₃ | None | Anhydrous aprotic solvents (e.g., THF, Dioxane) | Mild, non-acidic conditions; proceeds with inversion of configuration at stereocenters.[7][8][9][10][11] |
| Acyl Cyanide Coupling | None | Na₂CO₃/15-crown-5 | Toluene | Metal-free conditions with broad substrate scope for N-heteroaryl methanols.[12][13] |
Experimental Protocols
Protocol 1: Fischer Esterification
This method is a classic acid-catalyzed esterification suitable for simple carboxylic acids and when the alcohol can be used in excess.
Materials:
-
(6-Ethylpyridin-2-yl)methanol
-
Carboxylic acid (e.g., Acetic acid, Benzoic acid)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Anhydrous alcohol (corresponding to the carboxylic acid if simple, or an inert solvent like toluene)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using an inert solvent), add (6-Ethylpyridin-2-yl)methanol (1.0 equiv), the carboxylic acid (1.2 equiv), and the solvent.
-
Carefully add the acid catalyst (e.g., H₂SO₄, 0.1 equiv) to the mixture.
-
Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water to drive the equilibrium towards the product.
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
If an excess of alcohol was used as the solvent, remove it under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Steglich Esterification
This method is ideal for coupling (6-Ethylpyridin-2-yl)methanol with a wider range of carboxylic acids, especially those that are acid-sensitive, under mild conditions.[3][6]
Materials:
-
(6-Ethylpyridin-2-yl)methanol
-
Carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5 M HCl solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.2 equiv), (6-Ethylpyridin-2-yl)methanol (1.0 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 equiv) or EDC (1.2 equiv) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU, if DCC is used) will be observed.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for esterification under neutral conditions and is particularly useful when inversion of stereochemistry is desired for a chiral alcohol.[7][8][10]
Materials:
-
(6-Ethylpyridin-2-yl)methanol
-
Carboxylic acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve (6-Ethylpyridin-2-yl)methanol (1.0 equiv), the carboxylic acid (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equiv) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue can be purified directly by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
Visualized Workflows (Graphviz)
The following diagrams illustrate the general workflows for the described esterification protocols.
Caption: General workflow for Fischer Esterification.
Caption: General workflow for Steglich Esterification.
Caption: General workflow for the Mitsunobu Reaction.
Applications in Drug Development
Esters of (6-Ethylpyridin-2-yl)methanol are valuable scaffolds in medicinal chemistry. The ester linkage can serve several purposes:
-
Prodrugs: The ester can be designed to be hydrolyzed in vivo by esterases to release the active parent alcohol. This can improve oral bioavailability or modify the drug's release profile.
-
SAR Studies: Variation of the R group in the ester allows for systematic exploration of how different substituents affect biological activity, potency, and selectivity.
-
Modulation of Physicochemical Properties: The ester functionality can be used to tune properties such as lipophilicity, solubility, and metabolic stability, which are critical for drug efficacy.
The pyridine nitrogen can act as a hydrogen bond acceptor or a basic center, which can be crucial for binding to biological targets. The ethyl group provides a lipophilic handle that can interact with hydrophobic pockets in protein binding sites.
Safety and Handling
-
Always perform reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reagents such as DCC, DEAD, and DIAD are toxic and should be handled with extreme care.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Disclaimer: These protocols are intended as a general guide. Reaction conditions, including stoichiometry, temperature, and reaction time, may need to be optimized for specific substrates.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. chemistry-online.com [chemistry-online.com]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Frontiers | Synthesis of N-Heteroarenemethyl Esters via C–C Bond Cleavage of Acyl Cyanides Under Transition Metal-Free Conditions [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (6-Ethylpyridin-2-yl)methanol in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential application of (6-Ethylpyridin-2-yl)methanol as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document offers detailed protocols and expected outcomes for the synthesis of biaryl compounds, which are crucial intermediates in pharmaceutical and materials science research. The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2] The use of pyridine-containing ligands can influence catalyst stability and reactivity, particularly in challenging couplings involving heteroaryl substrates.[3]
(6-Ethylpyridin-2-yl)methanol can potentially act as a bidentate N,O-ligand for the palladium catalyst, offering stability to the catalytic species and facilitating the key steps of the catalytic cycle. The ethyl group at the 6-position of the pyridine ring may provide a degree of steric hindrance that could be beneficial for the reductive elimination step, leading to higher product yields.
Illustrative Application: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
This section outlines the use of a palladium/(6-Ethylpyridin-2-yl)methanol catalytic system for the cross-coupling of various aryl bromides with phenylboronic acid. The data presented in Table 1 is representative of typical results that might be expected for such a reaction and should be considered as a baseline for optimization.
Quantitative Data Summary
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 92 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 85 |
| 4 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 78 |
| 5 | 1-Bromo-2-methylbenzene | 2-Methylbiphenyl | 81 |
| 6 | 2-Bromopyridine | 2-Phenylpyridine | 75 |
Table 1. Representative yields for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid using a Pd/(6-Ethylpyridin-2-yl)methanol catalyst system. Reactions were performed at 100 °C for 12 hours.
Experimental Protocols
The following protocols provide a detailed methodology for the in-situ preparation of the palladium/(6-Ethylpyridin-2-yl)methanol catalyst and its application in a representative Suzuki-Miyaura cross-coupling reaction.
Protocol 1: In-Situ Preparation of the Palladium/(6-Ethylpyridin-2-yl)methanol Catalyst
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
(6-Ethylpyridin-2-yl)methanol
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Palladium(II) acetate (1 mol%).
-
Add (6-Ethylpyridin-2-yl)methanol (2 mol%) to the flask.
-
Add the desired volume of anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the catalyst complex. The resulting solution is ready for use in the subsequent cross-coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 mmol)
-
Palladium/(6-Ethylpyridin-2-yl)methanol catalyst solution (from Protocol 1)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Reaction vessel equipped with a condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the chosen base (2.0 mmol).
-
Add the freshly prepared Palladium/(6-Ethylpyridin-2-yl)methanol catalyst solution via syringe.
-
Add the solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the general workflow for performing a Suzuki-Miyaura cross-coupling reaction using the (6-Ethylpyridin-2-yl)methanol ligand.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for (6-Ethylpyridin-2-yl)methanol and its Analogs as Ligands in Transition Metal Catalysis
Disclaimer: Scholarly and patent literature searches did not yield specific examples of "(6-Ethylpyridin-2-yl)methanol" being directly used as a ligand in transition metal-catalyzed reactions. However, its close structural analog, bis(6-methylpyridin-2-yl)methanol , has been shown to be a highly effective additive in photochemical catalysis. The following application notes and protocols are based on the demonstrated utility of this methyl analog and are intended to serve as a representative guide for the potential applications of "(6-Ethylpyridin-2-yl)methanol" and related 6-alkyl-pyridin-2-yl-methanol ligands.
Application Notes
Pyridin-2-yl-methanol derivatives, particularly those with substitution at the 6-position of the pyridine ring, are emerging as valuable ligands and additives in catalysis. While direct coordination to a transition metal center is a primary application for many pyridinyl alcohol ligands, recent studies have highlighted their role as multifunctional additives that can significantly enhance the efficiency and selectivity of catalytic systems without being directly bound to the primary catalyst.
A notable application is the use of bis(6-methylpyridin-2-yl)methanol as an additive in the photochemical deracemization of δ- and γ-lactams. In this context, it plays a crucial role in a dual hydrogen atom transfer (HAT) system, working in concert with a chiral peptide thiol catalyst and a photosensitizer (benzophenone).[1][2]
Key Functions of the Pyridinyl Alcohol Additive:
-
Improved Catalyst Turnover: The additive facilitates the turnover of the benzophenone photosensitizer, likely by preventing the formation of benzopinacol, a common side product that can hinder the catalytic cycle.[1]
-
Enhanced Enantioselectivity: The pyridinyl alcohol is believed to enhance the enantioselectivity of the hydrogen atom donation step from the chiral thiol to the prochiral radical intermediate through hydrogen-bonding interactions.[1][2]
This application underscores the potential of (6-Ethylpyridin-2-yl)methanol and its analogs to act as crucial ancillary ligands or additives that can modulate the reactivity and selectivity of a catalytic system, even without direct involvement in the primary catalytic cycle. This opens up avenues for their use in various photoredox and radical-mediated transformations.
Quantitative Data Summary
The following table summarizes the results for the photochemical deracemization of various N-aryl lactams using a catalytic system composed of a chiral peptide thiol, benzophenone, and the additive bis(6-methylpyridin-2-yl)methanol .
| Substrate (N-Aryl Lactam) | Product | Yield (%) | Enantiomeric Ratio (e.r.) |
| N-Phenyl-5-methyl-2-pyrrolidinone | (R)-N-Phenyl-5-methyl-2-pyrrolidinone | >95 | 96:4 |
| N-(4-Methoxyphenyl)-5-methyl-2-pyrrolidinone | (R)-N-(4-Methoxyphenyl)-5-methyl-2-pyrrolidinone | >95 | 95:5 |
| N-(4-Chlorophenyl)-5-methyl-2-pyrrolidinone | (R)-N-(4-Chlorophenyl)-5-methyl-2-pyrrolidinone | >95 | 96:4 |
| N-Phenyl-6-methyl-2-piperidinone | (R)-N-Phenyl-6-methyl-2-piperidinone | >95 | 94:6 |
Experimental Protocols
The following are detailed protocols for the synthesis of the representative ligand, bis(6-methylpyridin-2-yl)methanol, and its application in the photochemical deracemization of lactams.
Protocol 1: Synthesis of bis(6-methylpyridin-2-yl)methanol
Materials:
-
2-Bromo-6-methylpyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl chloroformate
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 2-bromo-6-methylpyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.0 eq) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.
-
Ethyl chloroformate (0.5 eq) is added dropwise, and the reaction is stirred for an additional 2 hours at -78 °C.
-
The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The mixture is allowed to warm to room temperature and is then extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford bis(6-methylpyridin-2-yl)methanol.
Protocol 2: Photochemical Deracemization of N-Aryl Lactams
Materials:
-
Racemic N-aryl lactam (e.g., N-Phenyl-5-methyl-2-pyrrolidinone)
-
Chiral peptide thiol catalyst (e.g., a tetrapeptide-derived thiol)
-
Benzophenone
-
bis(6-methylpyridin-2-yl)methanol
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
390 nm LED light source
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, the racemic N-aryl lactam (1.0 eq), the chiral peptide thiol catalyst (0.05 eq), benzophenone (0.1 eq), and bis(6-methylpyridin-2-yl)methanol (0.2 eq) are dissolved in anhydrous DCM.
-
The vial is sealed and the solution is degassed by sparging with argon for 15 minutes.
-
The reaction mixture is stirred and irradiated with a 390 nm LED light source at a controlled temperature (e.g., 25 °C) for 24-48 hours.
-
The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric ratio of the lactam.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to isolate the enantioenriched lactam product.
Visualizations
Experimental Workflow for Photochemical Deracemization
Caption: Workflow for the photochemical deracemization of N-aryl lactams.
Proposed Catalytic Cycle
Caption: Proposed mechanism for the dual hydrogen atom transfer deracemization.
References
Application Notes and Protocols for the Synthesis of Bioactive Compounds from (6-Ethylpyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of two distinct classes of bioactive compounds utilizing (6-Ethylpyridin-2-yl)methanol as a key starting material or structural motif. The protocols are intended for laboratory-scale synthesis and can be adapted for further optimization and scale-up.
Application Note 1: Synthesis of a Selective Androgen Receptor Modulator (SARM) - GSK2881078
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic (producing male characteristics) effects. GSK2881078 is a potent SARM that has been investigated for its potential to treat muscle wasting. The following protocol outlines a plausible synthetic route to GSK2881078 starting from (6-Ethylpyridin-2-yl)methanol.
Experimental Protocols
1. Oxidation of (6-Ethylpyridin-2-yl)methanol to (6-Ethylpyridin-2-yl)carbaldehyde
This protocol utilizes a Dess-Martin periodinane (DMP) oxidation, a mild and selective method for oxidizing primary alcohols to aldehydes.[1][2][3][4][5]
-
Materials:
-
(6-Ethylpyridin-2-yl)methanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve (6-Ethylpyridin-2-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ solution.
-
Stir the biphasic mixture until the solid dissolves.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude (6-Ethylpyridin-2-yl)carbaldehyde can be purified by flash column chromatography on silica gel.
-
2. Synthesis of GSK2881078 via Mitsunobu Reaction
This protocol describes the coupling of the synthesized (6-Ethylpyridin-2-yl)carbaldehyde with the appropriate 7-azaindole precursor via a Mitsunobu reaction.[6][7][8][9]
-
Materials:
-
(6-Ethylpyridin-2-yl)methanol
-
5-Fluoro-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe
-
Ice bath
-
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), (6-Ethylpyridin-2-yl)methanol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution using a syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield GSK2881078.
-
Quantitative Data
The following table summarizes the biological activity of GSK2881078.
| Compound Name | Target | Assay | EC₅₀ (nM) |
| GSK2881078 | Androgen Receptor | PC3(AR)₂ cell-based transcriptional activation | 3.99 |
Visualizations
Caption: Synthetic workflow for GSK2881078.
Caption: Signaling pathway of GSK2881078.
Application Note 2: Proposed Synthesis of a Novel TRPV3 Antagonist
Transient Receptor Potential Vanilloid 3 (TRPV3) channels are implicated in pain sensation and skin disorders. This application note proposes a synthetic route to a novel TRPV3 antagonist based on the core structure of (6-Ethylpyridin-2-yl)methanol, inspired by known pyridinylmethanol-based TRPV3 antagonists.
Experimental Protocols
1. Synthesis of 2-bromo-6-ethylpyridine
-
Materials:
-
2-Amino-6-ethylpyridine
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite
-
Acetonitrile (ACN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
To a stirred solution of CuBr₂ (1.2 eq) in ACN at 0 °C, add tert-butyl nitrite (1.2 eq) dropwise.
-
Add 2-amino-6-ethylpyridine (1.0 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash chromatography to obtain 2-bromo-6-ethylpyridine.
-
2. Synthesis of (6-Ethylpyridin-2-yl)boronic acid pinacol ester
-
Materials:
-
2-Bromo-6-ethylpyridine
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
-
Procedure:
-
In a round-bottom flask, combine 2-bromo-6-ethylpyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and KOAc (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask under a nitrogen atmosphere.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction to room temperature, filter through celite, and concentrate the filtrate.
-
Purify the residue by flash chromatography to yield the desired boronic ester.
-
3. Suzuki Coupling to form the Biaryl Intermediate
-
Materials:
-
(6-Ethylpyridin-2-yl)boronic acid pinacol ester
-
A suitable aryl halide (e.g., 4-bromobenzotrifluoride)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2M Sodium carbonate (Na₂CO₃) solution
-
Toluene and Ethanol
-
-
Procedure:
-
Combine the boronic ester (1.0 eq), aryl halide (1.1 eq), and Pd(PPh₃)₄ (0.05 eq) in a mixture of toluene and ethanol.
-
Add the 2M Na₂CO₃ solution and heat the mixture to reflux for 12 hours under nitrogen.
-
After cooling, extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography to obtain the biaryl intermediate.
-
4. Final Grignard Addition to form the TRPV3 Antagonist
-
Materials:
-
The biaryl intermediate
-
Magnesium turnings
-
A suitable ketone (e.g., acetone)
-
Anhydrous THF
-
-
Procedure:
-
Activate magnesium turnings in a flame-dried flask.
-
Add a solution of the biaryl intermediate in anhydrous THF to the magnesium to form the Grignard reagent.
-
Cool the Grignard solution to 0 °C and add the ketone dropwise.
-
Stir at room temperature for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, dry the organic layer, and concentrate.
-
Purify by flash chromatography to obtain the final TRPV3 antagonist.
-
Quantitative Data (Hypothetical)
The following table presents hypothetical bioactivity data for a novel TRPV3 antagonist derived from (6-Ethylpyridin-2-yl)methanol, based on the activity of known analogs.
| Compound Name | Target | Assay | IC₅₀ (µM) |
| Proposed TRPV3 Antagonist | TRPV3 | Calcium influx assay | 0.1 - 1.0 |
Visualizations
Caption: Proposed synthetic workflow for a TRPV3 antagonist.
Caption: Mechanism of action for a TRPV3 antagonist.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitsunobu Reaction [organic-chemistry.org]
Application Notes: Synthesis of Pyridine-Based Agrochemicals from (6-Ethylpyridin-2-yl)methanol
Introduction
Pyridine-based compounds are a significant class of agrochemicals, encompassing herbicides, insecticides, and fungicides. The pyridine ring serves as a versatile scaffold that can be functionalized to interact with various biological targets in pests and weeds. (6-Ethylpyridin-2-yl)methanol is a valuable building block in the synthesis of such agrochemicals, offering a reactive hydroxyl group that can be readily converted into other functional groups, allowing for the introduction of diverse toxophores.[1] This document outlines a representative synthetic protocol for the preparation of a potential agrochemical candidate starting from (6-Ethylpyridin-2-yl)methanol.
Core Application: Synthesis of a Representative Pyridine-Ether Fungicide
The following sections detail the synthesis of a hypothetical pyridine-ether type fungicide, where the (6-ethylpyridin-2-yl)methyl moiety is linked to a substituted phenol. This class of compounds is known for its fungicidal activity, often by inhibiting mitochondrial respiration.
Experimental Protocols
Step 1: Chlorination of (6-Ethylpyridin-2-yl)methanol to 2-(Chloromethyl)-6-ethylpyridine
This initial step activates the hydroxymethyl group for subsequent nucleophilic substitution.
-
Materials:
-
(6-Ethylpyridin-2-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (6-Ethylpyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully quench by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-(Chloromethyl)-6-ethylpyridine.
-
Step 2: Etherification with 2,4-dichlorophenol to yield 2-((2,4-Dichlorophenoxy)methyl)-6-ethylpyridine
This step introduces the toxophoric dichlorophenoxy group.
-
Materials:
-
2-(Chloromethyl)-6-ethylpyridine (from Step 1)
-
2,4-Dichlorophenol
-
Potassium carbonate (K₂CO₃)
-
Acetone, anhydrous
-
-
Procedure:
-
To a solution of 2,4-dichlorophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of 2-(Chloromethyl)-6-ethylpyridine (1.0 eq) in anhydrous acetone to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M sodium hydroxide solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final compound.
-
Data Presentation
The following table summarizes the quantitative data for the representative synthesis.
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Reaction Time (h) | Yield (%) | Purity (by HPLC) (%) |
| 1 | 2-(Chloromethyl)-6-ethylpyridine | (6-Ethylpyridin-2-yl)methanol | 1 : 1.2 (SOCl₂) | Dichloromethane | 2 | 92 | 95 |
| 2 | 2-((2,4-Dichlorophenoxy)methyl)-6-ethylpyridine | 2-(Chloromethyl)-6-ethylpyridine | 1 : 1 (Phenol) : 1.5 (K₂CO₃) | Acetone | 8 | 85 | 98 |
Visualizations
References
Application Notes and Protocols for the Development of Pharmaceutical Intermediates from (6-Ethylpyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from (6-Ethylpyridin-2-yl)methanol. The primary intermediate, 6-Ethylpyridine-2-carbaldehyde, is a versatile building block for the synthesis of various active pharmaceutical ingredients (APIs). This document outlines its preparation and subsequent transformation into advanced intermediates for the potential synthesis of a selective COX-2 inhibitor, structurally related to Etoricoxib, and a potent TRPV3 antagonist for the treatment of pain and inflammation.
Synthesis of the Key Intermediate: 6-Ethylpyridine-2-carbaldehyde
The oxidation of (6-Ethylpyridin-2-yl)methanol to its corresponding aldehyde, 6-Ethylpyridine-2-carbaldehyde, is a critical first step. The Swern oxidation is a reliable method that avoids the use of heavy metals and proceeds under mild conditions, preserving the integrity of the pyridine ring.[1][2]
Experimental Protocol: Swern Oxidation of (6-Ethylpyridin-2-yl)methanol
This protocol describes the oxidation of (6-Ethylpyridin-2-yl)methanol to 6-Ethylpyridine-2-carbaldehyde.
Materials:
-
(6-Ethylpyridin-2-yl)methanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM is cooled to -78 °C (dry ice/acetone bath) under an inert atmosphere (Argon or Nitrogen).
-
A solution of DMSO (2.4 equivalents) in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 10 minutes.
-
A solution of (6-Ethylpyridin-2-yl)methanol (1.0 equivalent) in anhydrous DCM is then added dropwise to the reaction mixture. The stirring is continued for 20 minutes at -78 °C.
-
Triethylamine (5.0 equivalents) is added dropwise to the mixture, and stirring is continued for another 10 minutes at -78 °C.
-
The reaction is allowed to warm to room temperature and stirred for 1 hour.
-
Water is added to quench the reaction. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 6-Ethylpyridine-2-carbaldehyde.
-
Purification is achieved by column chromatography on silica gel.
Data Presentation:
| Parameter | Value |
| Substrate | (6-Ethylpyridin-2-yl)methanol |
| Product | 6-Ethylpyridine-2-carbaldehyde |
| Reaction Type | Swern Oxidation |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | Pale yellow oil |
Experimental Workflow:
Application in the Synthesis of a COX-2 Inhibitor Intermediate
6-Ethylpyridine-2-carbaldehyde can be utilized to synthesize a key ketone intermediate, structurally analogous to a precursor for the selective COX-2 inhibitor, Etoricoxib.[3][4][5][6] This involves a Grignard reaction to introduce the aryl sulfone moiety.
Experimental Protocol: Synthesis of 1-(4-(methylsulfonyl)phenyl)ethan-1-ol
This protocol details the synthesis of a key intermediate for a potential Etoricoxib analogue.
Materials:
-
6-Ethylpyridine-2-carbaldehyde
-
1-bromo-4-(methylsulfonyl)benzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for Grignard reactions
Procedure:
-
Magnesium turnings (1.5 equivalents) are placed in a flame-dried flask under an inert atmosphere. A crystal of iodine is added to activate the magnesium.
-
A solution of 1-bromo-4-(methylsulfonyl)benzene (1.2 equivalents) in anhydrous THF is added dropwise to initiate the Grignard reagent formation. The mixture is stirred until the magnesium is consumed.
-
The freshly prepared Grignard reagent is cooled to 0 °C.
-
A solution of 6-Ethylpyridine-2-carbaldehyde (1.0 equivalent) in anhydrous THF is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting secondary alcohol is then oxidized to the corresponding ketone using a standard oxidation procedure (e.g., PCC or Swern oxidation) to yield 1-(6-ethylpyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one.
Data Presentation:
| Parameter | Value |
| Substrate | 6-Ethylpyridine-2-carbaldehyde |
| Product | 1-(6-ethylpyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one |
| Reaction Type | Grignard Reaction followed by Oxidation |
| Typical Yield | 60-70% (over two steps) |
| Purity (by HPLC) | >97% |
| Appearance | Off-white solid |
Experimental Workflow:
Relevant Signaling Pathway: Cyclooxygenase-2 (COX-2)
Etoricoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. COX-2 converts arachidonic acid into prostaglandins, such as PGE2, which are key mediators of inflammation and pain.[7][8][9][10][11] By inhibiting COX-2, the production of these pro-inflammatory prostaglandins is reduced.
Application in the Synthesis of a TRPV3 Antagonist
(6-Ethylpyridin-2-yl)methanol is a direct precursor for the synthesis of potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target for novel analgesics.[12][13][14][15][16] The synthesis involves the formation of a dipyridyl structure.
Experimental Protocol: Synthesis of a Dipyridyl TRPV3 Antagonist Intermediate
This protocol outlines a key step in the synthesis of a TRPV3 antagonist, involving the coupling of (6-Ethylpyridin-2-yl)methanol with another pyridine derivative.
Materials:
-
(6-Ethylpyridin-2-yl)methanol
-
A suitable activated pyridine derivative (e.g., a halopyridine)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Toluene)
-
Standard glassware for cross-coupling reactions
Procedure:
-
To a reaction vessel under an inert atmosphere, add (6-Ethylpyridin-2-yl)methanol (1.0 equivalent), the activated pyridine derivative (1.1 equivalents), palladium catalyst (0.05 equivalents), and base (2.0 equivalents).
-
Add the anhydrous solvent and degas the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the catalyst.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the dipyridyl intermediate.
-
Further synthetic modifications, such as stereoselective reductions or additions, can be performed to obtain the final TRPV3 antagonist.[14]
Data Presentation:
| Parameter | Value |
| Substrate | (6-Ethylpyridin-2-yl)methanol |
| Product | Dipyridyl Intermediate |
| Reaction Type | Palladium-catalyzed Cross-Coupling |
| Typical Yield | 70-85% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Experimental Workflow:
References
- 1. Swern Oxidation [organic-chemistry.org]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
- 4. WO2013104546A1 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Synthesis method of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 7. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 8. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. brieflands.com [brieflands.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stereoselective Synthesis of a Dipyridyl Transient Receptor Potential Vanilloid-3 (TRPV3) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diphenyl(pyridin-2-yl)methanol|High-Quality Research Chemical [benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Note and Protocol: Purification of (6-Ethylpyridin-2-yl)methanol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of (6-Ethylpyridin-2-yl)methanol using silica gel column chromatography. This method is designed to efficiently remove impurities commonly encountered during its synthesis, yielding a product of high purity suitable for subsequent applications in pharmaceutical research and organic synthesis.
Introduction
(6-Ethylpyridin-2-yl)methanol is a valuable pyridine derivative utilized as a versatile building block in the synthesis of a wide range of biologically active compounds.[1] Its molecular structure, featuring both a basic pyridine ring and a polar hydroxyl group, necessitates a carefully optimized purification strategy. Column chromatography on silica gel is a robust and widely applicable technique for the purification of such moderately polar compounds. This protocol outlines a reliable method using a gradient elution system to achieve high purity.
Physicochemical Data
A summary of the key physicochemical properties of (6-Ethylpyridin-2-yl)methanol is presented in Table 1. Understanding these properties is crucial for developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Boiling Point | 227.6 °C at 760 mmHg | [1] |
| Density | 1.061 g/cm³ | [1] |
| Appearance | Liquid | [2] |
| Storage | Room Temperature, Sealed in Dry Conditions | [1] |
Experimental Protocol
This protocol is intended for the purification of approximately 1 gram of crude (6-Ethylpyridin-2-yl)methanol. Adjustments to the scale of the chromatography (column size, adsorbent quantity, and solvent volumes) will be necessary for different sample quantities.
Materials and Reagents
-
Crude (6-Ethylpyridin-2-yl)methanol
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Potassium permanganate stain or UV lamp for TLC visualization
-
Glass chromatography column (e.g., 40 mm diameter, 400 mm length)
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Rotary evaporator
Chromatographic Conditions
A summary of the recommended chromatographic conditions is provided in Table 2.
| Parameter | Recommended Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | n-Hexane / Ethyl Acetate Gradient |
| Elution Profile | Stepwise Gradient |
| Column Dimensions | 40 mm x 400 mm |
| Sample Loading | Dry Loading on Silica Gel |
Procedure
1. Preparation of the Crude Sample (Dry Loading)
1.1. Dissolve approximately 1.0 g of crude (6-Ethylpyridin-2-yl)methanol in a minimal amount of dichloromethane (e.g., 5-10 mL) in a round-bottom flask.
1.2. To this solution, add 2-3 g of silica gel.
1.3. Concentrate the mixture using a rotary evaporator until a dry, free-flowing powder is obtained. This ensures an even loading of the sample onto the column.
2. Column Packing (Slurry Method)
2.1. Secure the chromatography column in a vertical position.
2.2. Insert a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approximately 0.5 cm).
2.3. In a separate beaker, prepare a slurry of silica gel (approximately 50 g) in n-hexane.
2.4. Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
2.5. Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry. The final packed height should be around 15-20 cm.
2.6. Add a thin layer of sand (approximately 0.5 cm) on top of the silica bed to prevent disturbance during solvent addition.
3. Sample Loading and Elution
3.1. Carefully add the dried sample-silica gel mixture to the top of the prepared column.
3.2. Gently fill the column with the initial mobile phase, a mixture of n-hexane and ethyl acetate (e.g., 95:5 v/v).
3.3. Begin the elution process by opening the stopcock to achieve a flow rate of approximately 5-10 mL/min.
3.4. Elute the column with a stepwise gradient of increasing polarity as detailed in Table 3. The choice of gradient is critical and may require optimization based on the impurity profile observed by TLC analysis of the crude mixture.
| Step | n-Hexane (%) | Ethyl Acetate (%) | Volume (mL) | Purpose |
| 1 | 95 | 5 | 200 | Elution of non-polar impurities |
| 2 | 90 | 10 | 200 | Elution of less-polar impurities |
| 3 | 80 | 20 | 400 | Elution of (6-Ethylpyridin-2-yl)methanol |
| 4 | 70 | 30 | 200 | Elution of more polar impurities |
4. Fraction Collection and Analysis
4.1. Collect fractions of approximately 20 mL in individual test tubes or flasks.
4.2. Monitor the separation by spotting fractions onto TLC plates. Develop the TLC plates in a solvent system that provides good separation (e.g., 70:30 n-hexane:ethyl acetate).
4.3. Visualize the spots under a UV lamp or by staining with potassium permanganate.
4.4. Combine the fractions containing the pure (6-Ethylpyridin-2-yl)methanol.
5. Product Isolation
5.1. Concentrate the combined pure fractions using a rotary evaporator to remove the solvent.
5.2. Further dry the resulting oil under high vacuum to remove any residual solvent.
5.3. Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS).
Visualizations
Caption: Workflow for the purification of (6-Ethylpyridin-2-yl)methanol.
Caption: Principle of chromatographic separation for (6-Ethylpyridin-2-yl)methanol.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (6-Ethylpyridin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis of (6-Ethylpyridin-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to (6-Ethylpyridin-2-yl)methanol?
The most common laboratory-scale synthetic routes for (6-Ethylpyridin-2-yl)methanol are:
-
Reduction of a carbonyl precursor: This typically involves the reduction of 2-acetyl-6-ethylpyridine using a reducing agent like sodium borohydride.
-
Grignard reaction: This route involves the reaction of a pyridine-2-carboxylate ester with an ethylmagnesium halide (e.g., ethylmagnesium bromide).
Q2: How can I monitor the progress of my reaction?
Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the product and any byproducts.
Q3: What are the recommended purification methods for (6-Ethylpyridin-2-yl)methanol?
Purification of (6-Ethylpyridin-2-yl)methanol can be achieved through several methods, depending on the nature of the impurities. Common techniques include:
-
Column chromatography: Silica gel chromatography is a versatile method for separating the product from impurities with different polarities. The basicity of the pyridine ring may cause tailing on silica gel, which can sometimes be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.[1]
-
Acid-base extraction: As a basic compound, (6-Ethylpyridin-2-yl)methanol can be extracted into an acidic aqueous layer to separate it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]
-
Distillation: For volatile impurities, distillation can be an effective purification method.[1]
Q4: What analytical techniques are best for assessing the purity of the final product?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the final product and detecting non-volatile impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying any structurally related impurities. Quantitative NMR (qNMR) can also be used for purity determination.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying volatile impurities.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of (6-Ethylpyridin-2-yl)methanol.
Problem 1: Low or no product yield.
-
Question: My reaction has a very low yield or did not proceed to completion. What are the possible causes and solutions?
-
Answer: Low yields can stem from several factors. A systematic investigation is key.
-
Poor quality of starting materials: Ensure that your starting materials (e.g., 2-acetyl-6-ethylpyridine or pyridine-2-carboxylate ester and Grignard reagent) are pure and dry. Impurities in the starting materials can inhibit the reaction or lead to side products.
-
Improper reaction conditions: Temperature, reaction time, and solvent are critical parameters. For Grignard reactions, ensure strictly anhydrous conditions as the reagent is highly moisture-sensitive. For reduction reactions, the choice of solvent can influence the reactivity of the reducing agent.
-
Inactive reagents: The activity of reducing agents like sodium borohydride can diminish over time. Grignard reagents can also degrade upon storage. It is advisable to use fresh or properly stored reagents. Titration of the Grignard reagent is recommended to determine its exact concentration.
-
Problem 2: Presence of unexpected peaks in my analytical data (e.g., NMR, HPLC).
-
Question: I am observing unexpected signals in the NMR or extra peaks in the HPLC chromatogram of my final product. What could these impurities be?
-
Answer: The identity of the impurities will depend on the synthetic route used. Refer to the table below for a summary of common impurities, their potential sources, and analytical characteristics.
Common Impurities in (6-Ethylpyridin-2-yl)methanol Synthesis
| Impurity | Potential Source(s) | Recommended Analytical Method(s) | Key Diagnostic Signals/Information |
| Unreacted Starting Materials | |||
| 2-Acetyl-6-ethylpyridine | Incomplete reduction of the ketone. | HPLC, GC-MS, 1H NMR | Presence of a methyl ketone singlet around 2.5 ppm in 1H NMR. |
| Pyridine-2-carboxylate ester | Incomplete Grignard reaction. | HPLC, GC-MS, 1H NMR | Characteristic ester signals in 1H and 13C NMR. |
| Side-Reaction Products (Reduction Route) | |||
| Over-reduction product (e.g., 2,6-diethylpyridine) | Harsh reduction conditions or prolonged reaction time. | GC-MS, 1H NMR | Absence of the hydroxyl group and presence of a methylene quartet for the second ethyl group in 1H NMR. |
| Borate esters | Byproduct from sodium borohydride reduction, especially in alcoholic solvents. | Difficult to detect directly by standard methods. Usually removed during aqueous workup. | Can sometimes be inferred from complex baseline in NMR or by indirect evidence. |
| Side-Reaction Products (Grignard Route) | |||
| Over-addition product (e.g., 1-(6-ethylpyridin-2-yl)propan-1-ol) | Reaction of the initially formed ketone with another equivalent of Grignard reagent. | HPLC, LC-MS, 1H NMR | Presence of signals corresponding to an additional ethyl group attached to the carbinol carbon. |
| Wurtz coupling product (e.g., butane) | Dimerization of the Grignard reagent. | GC-MS (if volatile) | Difficult to detect in the final product as it's often a volatile byproduct. |
| Product of reaction with solvent (e.g., from THF cleavage) | Reaction of the Grignard reagent with an ethereal solvent, especially at elevated temperatures. | GC-MS, 1H NMR | Presence of unexpected aliphatic signals in the NMR spectrum. |
| General Impurities | |||
| Residual Solvents (e.g., THF, Diethyl Ether, Ethanol) | Incomplete removal during workup and purification. | 1H NMR, GC-MS | Characteristic solvent peaks in the 1H NMR spectrum. |
| Water | Incomplete drying of the product or exposure to moisture. | 1H NMR (Karl Fischer titration for quantification) | Broad singlet in the 1H NMR spectrum, chemical shift is solvent and concentration dependent. |
Experimental Protocols
General Protocol for Reduction of 2-Acetyl-6-ethylpyridine with Sodium Borohydride:
-
Dissolve 2-acetyl-6-ethylpyridine in a suitable alcohol solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an appropriate time, monitoring the progress by TLC or HPLC.
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Once the reaction is complete, carefully quench the reaction by the slow addition of water or dilute acid at 0 °C.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or other suitable methods.
General Protocol for Grignard Reaction of a Pyridine-2-carboxylate Ester:
-
Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare the ethylmagnesium bromide Grignard reagent from ethyl bromide and magnesium turnings in anhydrous diethyl ether or THF, or use a commercially available solution.
-
In a separate flask under an inert atmosphere, dissolve the pyridine-2-carboxylate ester in anhydrous diethyl ether or THF.
-
Cool the ester solution in an ice bath.
-
Slowly add the Grignard reagent to the stirred ester solution, maintaining a low temperature.
-
After the addition, allow the reaction to stir at room temperature for a specified time, monitoring by TLC or HPLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the mixture with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, filter, and remove the solvent to yield the crude product.
-
Purify the product as needed.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield or purity issues.
References
Side reactions to avoid during (6-Ethylpyridin-2-yl)methanol preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (6-Ethylpyridin-2-yl)methanol.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of (6-Ethylpyridin-2-yl)methanol, focusing on two primary synthetic routes: the reduction of 6-ethyl-2-pyridinecarboxaldehyde and the side-chain lithiation of 2-ethylpyridine followed by reaction with formaldehyde.
Issue 1: Low or No Yield of (6-Ethylpyridin-2-yl)methanol in a Reduction Reaction
Question: I am attempting to synthesize (6-Ethylpyridin-2-yl)methanol by reducing 6-ethyl-2-pyridinecarboxaldehyde with sodium borohydride (NaBH₄), but I am observing a very low yield or no product at all. What are the possible causes and solutions?
Answer:
Low or no yield in the reduction of 6-ethyl-2-pyridinecarboxaldehyde can stem from several factors related to the reagents, reaction conditions, and the nature of the starting material.
Potential Causes and Troubleshooting Steps:
-
Reagent Quality:
-
Sodium Borohydride (NaBH₄): This reagent can degrade over time, especially if exposed to moisture. Use freshly opened or properly stored NaBH₄.
-
Solvent: Ensure the solvent (typically methanol or ethanol) is anhydrous. Water will react with NaBH₄, reducing its effectiveness.
-
-
Reaction Conditions:
-
Temperature: The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions. Ensure proper temperature control is maintained throughout the addition of the reducing agent.
-
pH: The pH of the reaction mixture can influence the stability of the starting material and the product. While NaBH₄ reductions are generally robust, highly acidic conditions can lead to unwanted side reactions of the pyridinecarboxaldehyde, such as cyclization or oligomerization.[1]
-
-
Starting Material Purity:
-
Impurities in the 6-ethyl-2-pyridinecarboxaldehyde can interfere with the reaction. Ensure the starting material is of high purity.
-
-
Work-up Procedure:
-
Incomplete quenching of excess NaBH₄ or improper pH adjustment during work-up can lead to product loss. The work-up should carefully neutralize the reaction mixture and allow for efficient extraction of the product.
-
Issue 2: Formation of Impurities During the Reduction of 6-Ethyl-2-pyridinecarboxaldehyde
Question: During the synthesis of (6-Ethylpyridin-2-yl)methanol via reduction, I am observing significant impurity peaks in my analytical data (TLC, LC-MS, NMR). What are these impurities and how can I avoid them?
Answer:
The formation of impurities is a common challenge. In the context of reducing a pyridinecarboxaldehyde, several side reactions can occur.
Common Impurities and Prevention Strategies:
| Impurity Type | Potential Cause | Prevention Strategy |
| Over-reduction Products | Use of a stronger reducing agent than necessary (e.g., LiAlH₄) or harsh reaction conditions. | Use a milder reducing agent like NaBH₄. Maintain low reaction temperatures. |
| Cannizzaro Reaction Products | If the reaction is run under strongly basic conditions and the aldehyde has no α-hydrogens, a disproportionation can occur, yielding the corresponding carboxylic acid and alcohol. | Maintain a neutral or slightly acidic pH during the reaction. |
| Acetals/Hemiacetals | Reaction of the aldehyde with the alcohol solvent (e.g., methanol) under acidic conditions. | Ensure the reaction is not run under strongly acidic conditions. If necessary, use an aprotic solvent. |
| Triarylmethane Derivatives | In the presence of strong Lewis acids, the aldehyde can react with electron-rich aromatic or heteroaromatic nucleophiles, leading to the formation of triarylmethane-type byproducts.[2] | Avoid the use of strong Lewis acids in this reduction step. |
Issue 3: Low Yield and Multiple Products in the Lithiation of 2-Ethylpyridine
Question: I am trying to synthesize (6-Ethylpyridin-2-yl)methanol by lithiating 2-ethylpyridine followed by quenching with formaldehyde, but the yield is poor and I see multiple products. What is going wrong?
Answer:
The lithiation of pyridine derivatives can be complex due to the reactivity of the pyridine ring itself. Several side reactions can compete with the desired side-chain deprotonation.
Potential Side Reactions and Solutions:
-
Nucleophilic Addition to the Pyridine Ring: Strong organolithium reagents like n-butyllithium (nBuLi) can act as nucleophiles and add to the C=N bond of the pyridine ring, leading to dihydropyridine derivatives.
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Solution: Use a sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) to favor deprotonation over addition.
-
-
Incorrect Regioselectivity of Lithiation: Deprotonation can occur on the pyridine ring itself (typically at the C3 or C6 position) instead of the ethyl side chain.
-
Solution: The use of directing groups or specific reaction conditions can enhance the selectivity for side-chain lithiation. For 2-substituted pyridines, side-chain lithiation is often favored due to the acidity of the α-protons. Careful temperature control is crucial; these reactions are typically run at very low temperatures (e.g., -78 °C).
-
-
Reaction with Formaldehyde:
-
Formaldehyde is a gas and can be difficult to handle. Using paraformaldehyde, which is a solid polymer of formaldehyde, can be a more practical alternative. It will depolymerize in situ to provide formaldehyde.
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Over-addition of the lithiated species to formaldehyde can occur, though it is less common for this specific reaction.
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Quantitative Data Summary
The following table summarizes typical yields for reactions analogous to the synthesis of (6-Ethylpyridin-2-yl)methanol. Note that specific yields for the target molecule may vary based on the exact conditions and scale of the reaction.
| Synthetic Route | Reagents | Product | Reported Yield | Reference |
| Oxidation and Hydrolysis | 2,6-Lutidine, Glacial Acetic Acid, Tungsten Oxide, H₂O₂ | (6-Methylpyridin-2-yl)methanol | 92-94% | [3] |
| Metalation and Acylation | 2,6-Lutidine, Potassium Amide, Diethyl Carbonate | Ethyl 6-methylpyridine-2-acetate | Not specified | [1] |
Experimental Protocols
The following are representative, detailed experimental protocols for synthetic routes analogous to the preparation of (6-Ethylpyridin-2-yl)methanol.
Protocol 1: Synthesis of (6-Methylpyridin-2-yl)methanol via Oxidation and Hydrolysis (Adapted from a patent for a similar compound) [3]
This protocol is for the synthesis of (6-methylpyridin-2-yl)methanol but illustrates a potential route for (6-ethylpyridin-2-yl)methanol starting from 2-ethyl-6-methylpyridine.
-
Oxidation:
-
In a reaction flask, add glacial acetic acid and 2,6-lutidine in a mass ratio of 2.5:1.
-
Heat the mixture while stirring.
-
Add tungsten oxide and hydrogen peroxide as catalysts to carry out a high-selectivity oxidation, introducing an acetyl group at the alpha position of the pyridine ring.
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This is followed by an alpha-carbon electronic transfer rearrangement to generate 6-methyl-2-pyridyl ethyl formate.
-
-
Hydrolysis:
-
The 6-methyl-2-pyridyl ethyl formate is then hydrolyzed to generate 6-methyl-2-pyridyl methanol.
-
-
Purification:
-
The final product is obtained by extraction and distillation to yield high-purity (6-methyl-2-pyridyl)methanol.
-
Protocol 2: Metalation of a 2-Methylpyridine Derivative (Adapted from Organic Syntheses) [1]
This protocol describes the metalation of 2,6-lutidine and subsequent reaction with an electrophile. A similar procedure could be adapted for the side-chain lithiation of 2-ethylpyridine and reaction with formaldehyde.
-
Preparation of Potassium Amide:
-
In a three-necked flask equipped with a stirrer, condenser, and gas inlet, add liquid ammonia.
-
Add a catalytic amount of ferric nitrate.
-
Slowly add potassium metal in small pieces until a persistent blue color is observed, then add the remaining potassium. Allow the blue color to fade, indicating the formation of potassium amide.
-
-
Metalation:
-
To the suspension of potassium amide in liquid ammonia, add a solution of 2-ethylpyridine in an anhydrous solvent (e.g., ether) dropwise at low temperature (e.g., -78 °C).
-
Stir the resulting solution for 30 minutes.
-
-
Reaction with Electrophile:
-
Cool the reaction mixture in a dry ice/acetone bath.
-
Introduce gaseous formaldehyde or add paraformaldehyde to the reaction mixture.
-
Allow the reaction to proceed, then quench by the addition of ammonium chloride.
-
-
Work-up and Purification:
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Allow the ammonia to evaporate.
-
Extract the residue with ether.
-
Concentrate the ethereal extracts and purify the residual oil by distillation.
-
Visualizations
The following diagrams illustrate the key reaction pathway, a common side reaction, and a troubleshooting workflow.
Caption: Main synthetic pathway for (6-Ethylpyridin-2-yl)methanol via reduction.
Caption: Common side reaction during lithiation with nBuLi.
References
Technical Support Center: Synthesis of (6-Ethylpyridin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (6-Ethylpyridin-2-yl)methanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare (6-Ethylpyridin-2-yl)methanol?
A1: (6-Ethylpyridin-2-yl)methanol can be synthesized through several primary routes, each with its own set of advantages and challenges:
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Grignard Reaction: This involves the reaction of a Grignard reagent, formed from a 2-halo-6-ethylpyridine (e.g., 2-bromo-6-ethylpyridine), with an electrophilic source of a hydroxymethyl group, such as formaldehyde or a protected form thereof.
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Organolithium Chemistry: This route utilizes the lithiation of 2-ethylpyridine at the 6-position, followed by quenching with formaldehyde. Directed lithiation can be challenging due to potential side reactions.
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Reduction of a Carbonyl Group: This method involves the reduction of a precursor containing a carbonyl group at the 2-position, such as 6-ethylpicolinic acid, its corresponding ester (e.g., ethyl 6-ethylpicolinate), or 6-ethylpicolinaldehyde.
Q2: What is a realistic target yield for the synthesis of (6-Ethylpyridin-2-yl)methanol?
A2: The achievable yield can vary significantly depending on the chosen synthetic route, the scale of the reaction, and the purity of the starting materials. For analogous reactions reported in the literature, yields can range from moderate to high. For instance, Grignard reactions on pyridine derivatives can offer good yields if side reactions are minimized. Reductions of esters or aldehydes are also generally high-yielding. A well-optimized process should aim for yields above 70%.
Q3: How can I purify the final product, (6-Ethylpyridin-2-yl)methanol?
A3: Purification of (6-Ethylpyridin-2-yl)methanol typically involves standard laboratory techniques. After an aqueous workup to remove inorganic salts and water-soluble impurities, the crude product can be purified by:
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Column Chromatography: Silica gel chromatography is a common method to separate the desired product from starting materials and byproducts. A solvent system such as ethyl acetate/hexane or dichloromethane/methanol is often effective.
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Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method for larger scales.
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Crystallization: If the product is a solid or can be derivatized to a crystalline solid, recrystallization from a suitable solvent system can provide a high degree of purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of (6-Ethylpyridin-2-yl)methanol.
Guide 1: Grignard Reaction Route
Issue 1.1: Low yield of the Grignard reagent formation from 2-bromo-6-ethylpyridine.
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Possible Cause:
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Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from initiating.
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Presence of Moisture: Grignard reagents are highly sensitive to water, which will quench the reagent as it forms.
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Impurities in the Solvent or Halide: Traces of water or other reactive impurities in the solvent (e.g., diethyl ether, THF) or the starting halide can inhibit the reaction.
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-
Troubleshooting Steps:
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Activate Magnesium: Before the reaction, activate the magnesium turnings by grinding them in a dry mortar and pestle, or by heating them under vacuum. A small crystal of iodine can also be added to initiate the reaction.
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Ensure Anhydrous Conditions: All glassware should be thoroughly dried in an oven and cooled under a stream of dry inert gas (e.g., argon or nitrogen). Use anhydrous solvents.
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Purify Starting Materials: Distill the 2-bromo-6-ethylpyridine and the solvent to remove any impurities.
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Issue 1.2: Formation of side products and low yield of (6-Ethylpyridin-2-yl)methanol.
-
Possible Cause:
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Reaction with the Pyridine Nitrogen: The Grignard reagent can act as a nucleophile and attack the pyridine ring, leading to undesired side products.
-
Wurtz Coupling: The Grignard reagent can couple with the starting halide to form a biphenyl-type byproduct.
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Enolization of Formaldehyde: If using formaldehyde, it can undergo polymerization or the Cannizzaro reaction under basic conditions.
-
-
Troubleshooting Steps:
-
Use a Lewis Acid Catalyst: The addition of a Lewis acid, such as copper(I) salts, can sometimes improve the regioselectivity of the Grignard addition.
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Control Reaction Temperature: Maintain a low temperature during the formation of the Grignard reagent and its subsequent reaction with the electrophile to minimize side reactions.
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Use a Formaldehyde Equivalent: Consider using a protected form of formaldehyde, such as paraformaldehyde or 1,3,5-trioxane, which can be depolymerized in situ under acidic conditions during workup.
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Guide 2: Organolithium Route
Issue 2.1: Poor regioselectivity during the lithiation of 2-ethylpyridine.
-
Possible Cause:
-
Deprotonation at the Ethyl Group: The organolithium reagent (e.g., n-butyllithium) can deprotonate the ethyl group's benzylic protons in addition to the desired deprotonation at the 6-position of the pyridine ring.
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Addition to the Pyridine Ring: The organolithium reagent can add to the C=N bond of the pyridine ring.
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-
Troubleshooting Steps:
-
Use a Directed Metalation Group (DMG): While not directly applicable to 2-ethylpyridine for 6-position lithiation, understanding this principle is useful. For other substrates, a DMG can direct the lithiation to a specific position.
-
Employ a Hindered Base: Using a more sterically hindered lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can favor deprotonation over nucleophilic addition.[1]
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Optimize Reaction Conditions: Carefully control the temperature (typically -78 °C) and the addition rate of the organolithium reagent.
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Issue 2.2: Low yield upon quenching with formaldehyde.
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Possible Cause:
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Multiple Additions: The initially formed alkoxide can react with another equivalent of the organolithium reagent.
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Decomposition of the Organolithium Intermediate: The lithiated pyridine may be unstable and decompose before the addition of the electrophile.
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-
Troubleshooting Steps:
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Inverse Addition: Add the organolithium solution to a solution of formaldehyde at low temperature.
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Use Dry Formaldehyde Source: Ensure the formaldehyde source (e.g., paraformaldehyde) is thoroughly dried before use.
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Immediate Quenching: Add the electrophile as soon as the lithiation is complete.
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Guide 3: Reduction Route
Issue 3.1: Incomplete reduction of the starting material (e.g., ethyl 6-ethylpicolinate).
-
Possible Cause:
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Insufficient Reducing Agent: The stoichiometry of the reducing agent to the substrate may be inadequate.
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Deactivated Reducing Agent: The reducing agent (e.g., lithium aluminum hydride, sodium borohydride) may have degraded due to improper storage or handling.
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-
Troubleshooting Steps:
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Increase Stoichiometry of Reducing Agent: Use a larger excess of the reducing agent. For esters, a common ratio is 1.5 to 2 equivalents of lithium aluminum hydride.
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Use Fresh Reducing Agent: Ensure the reducing agent is fresh and has been stored under anhydrous conditions.
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Elevate Reaction Temperature: If the reaction is sluggish at lower temperatures, cautiously increasing the temperature may drive it to completion.
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Issue 3.2: Formation of over-reduced or side products.
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Possible Cause:
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Harsh Reducing Conditions: Strong reducing agents like lithium aluminum hydride can sometimes lead to the reduction of the pyridine ring itself, especially at elevated temperatures.
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Reaction with the Pyridine Ring: Some reducing agents can interact with the pyridine nitrogen.
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-
Troubleshooting Steps:
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Use a Milder Reducing Agent: For the reduction of an aldehyde, a milder reducing agent like sodium borohydride is often sufficient and can prevent over-reduction.
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Control Reaction Temperature: Perform the reduction at a low temperature (e.g., 0 °C to room temperature) to enhance selectivity.
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Careful Workup: The workup procedure, especially for reactions involving metal hydrides, should be performed carefully at low temperatures to avoid uncontrolled quenching and potential side reactions.
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Data Presentation
Table 1: Comparison of Potential Synthetic Routes for (6-Ethylpyridin-2-yl)methanol
| Synthetic Route | Starting Material | Key Reagents | Common Yield Range (Analogous Reactions) | Key Advantages | Common Challenges |
| Grignard Reaction | 2-Bromo-6-ethylpyridine | Mg, Formaldehyde | 50-80% | Readily available starting materials, one-pot reaction. | Grignard formation can be difficult to initiate, potential for side reactions. |
| Organolithium Chemistry | 2-Ethylpyridine | n-BuLi or LDA, Formaldehyde | 40-70% | Direct functionalization of the C-H bond. | Regioselectivity can be poor, requires strictly anhydrous conditions and low temperatures.[1] |
| Reduction of Ester | Ethyl 6-ethylpicolinate | LiAlH₄ or NaBH₄/LiCl | 70-95% | High yielding, clean reactions. | Requires the synthesis of the starting ester, strong reducing agents can be hazardous. |
| Reduction of Aldehyde | 6-Ethylpicolinaldehyde | NaBH₄ | 80-98% | High yielding, uses a mild and safe reducing agent. | The starting aldehyde may not be readily available. |
Experimental Protocols
Protocol 1: Synthesis of (6-Ethylpyridin-2-yl)methanol via Grignard Reaction (Hypothetical Procedure based on similar reactions)
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Preparation: Under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
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Grignard Formation: Add a small amount of anhydrous diethyl ether or THF to cover the magnesium. Add a solution of 2-bromo-6-ethylpyridine (1.0 equivalent) in the anhydrous solvent dropwise via the dropping funnel. A small crystal of iodine may be added to initiate the reaction. Once initiated, add the remaining halide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours.
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Reaction with Formaldehyde: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of freshly dried paraformaldehyde (1.5 equivalents) in anhydrous THF portion-wise, maintaining the temperature below 10 °C.
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Workup: After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
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Extraction and Purification: Extract the aqueous layer with ethyl acetate or diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of (6-Ethylpyridin-2-yl)methanol via Reduction of an Ester (Hypothetical Procedure)
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Preparation: Under an inert atmosphere, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF in a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer. Cool the suspension to 0 °C.
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Reduction: Add a solution of ethyl 6-ethylpicolinate (1.0 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.
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Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Workup (Fieser Method): Cool the reaction mixture to 0 °C and quench by the sequential, dropwise addition of water (X mL), 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
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Extraction and Purification: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.
Visualizations
References
Optimization of reaction conditions for (6-Ethylpyridin-2-yl)methanol synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of (6-Ethylpyridin-2-yl)methanol. The primary synthetic route covered is the reduction of an ethyl 6-ethylpicolinate precursor using lithium aluminum hydride (LiAlH4).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing (6-Ethylpyridin-2-yl)methanol?
A1: The most prevalent laboratory-scale synthesis involves the reduction of a corresponding ester, typically ethyl 6-ethylpicolinate, using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether.[1][2][3]
Q2: What are the critical reaction parameters to control during the LiAlH4 reduction?
A2: The most critical parameters are maintaining strictly anhydrous (dry) conditions, controlling the reaction temperature (typically starting at 0°C and then warming to room temperature), and ensuring a slow, controlled addition of the ester to the LiAlH4 suspension to manage the exothermic reaction.[2] The molar ratio of LiAlH4 to the ester is also crucial for achieving complete conversion.
Q3: Are there alternative reducing agents to LiAlH4?
A3: While LiAlH4 is a common and powerful reducing agent for esters, other reagents can be used.[4] Sodium borohydride (NaBH4) is generally not strong enough to reduce esters unless special conditions or additives are used.[1][3] Alternative methods might involve catalytic hydrogenation under high pressure, though this can sometimes lead to reduction of the pyridine ring.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A sample is carefully quenched and worked up before spotting on a TLC plate. The disappearance of the starting ester spot and the appearance of the more polar alcohol product spot indicates the reaction is proceeding. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.
Q5: What is the proper procedure for quenching a LiAlH4 reaction?
A5: A widely used and safe method for quenching a LiAlH4 reaction is the Fieser workup.[4] For a reaction using 'x' grams of LiAlH4, it involves the slow, sequential, and dropwise addition of:
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'x' mL of water
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'x' mL of 15% aqueous sodium hydroxide
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'3x' mL of water
This procedure is designed to produce a granular precipitate of aluminum salts that can be easily filtered off.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient LiAlH4, reaction time too short, or temperature too low. | 1. Increase the molar equivalents of LiAlH4 (typically 1.5-2.0 eq.). Ensure the reaction is stirred for an adequate time (monitor by TLC). Allow the reaction to warm to room temperature or gently reflux if necessary. |
| 2. Degradation of LiAlH4: Reagent exposed to moisture. | 2. Use a fresh, unopened bottle of LiAlH4 or titrate a previously opened bottle to determine its activity. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Improper Work-up: Product loss during extraction due to its water solubility or formation of emulsions. | 3. Saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility in water.[6] If an emulsion forms, adding anhydrous magnesium sulfate and stirring can help break it.[5] | |
| Presence of Starting Material in Final Product | 1. Incomplete Reaction: As above. | 1. Refer to the solutions for "Low or No Product Yield." |
| 2. Insufficient Reducing Agent: Not enough active LiAlH4 was used. | 2. Use a larger excess of LiAlH4. | |
| Formation of Side Products (e.g., over-reduction of pyridine ring) | 1. Reaction Temperature Too High: Excessive heat can lead to less selective reductions. | 1. Maintain the reaction temperature at 0°C during the addition of the ester and then allow it to slowly warm to room temperature. Avoid prolonged heating at reflux. |
| 2. Presence of Protic Impurities: Water or alcohol in the reaction mixture can lead to unwanted side reactions. | 2. Ensure all solvents and reagents are rigorously dried. Diethyl ether and THF should be freshly distilled from a suitable drying agent. | |
| Difficulty in Purifying the Product | 1. Residual Aluminum Salts: Incomplete removal during work-up. | 1. Ensure the Fieser workup is performed correctly with vigorous stirring to form a granular precipitate.[5] Filtering through a pad of Celite can help remove fine inorganic salts. |
| 2. Co-elution with Impurities: Product has a similar polarity to a side product. | 2. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. Adding a small amount of triethylamine (e.g., 1%) to the eluent can improve peak shape for pyridine compounds. |
Experimental Protocols
Optimized Synthesis of (6-Ethylpyridin-2-yl)methanol via LiAlH4 Reduction
Materials:
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Ethyl 6-ethylpicolinate (1.0 eq)
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Lithium aluminum hydride (LiAlH4) (1.5 eq)
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Anhydrous Tetrahydrofuran (THF)
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15% aqueous Sodium Hydroxide (NaOH)
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Anhydrous Magnesium Sulfate (MgSO4)
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Dichloromethane (DCM)
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Saturated Sodium Chloride solution (brine)
Procedure:
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To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LiAlH4 (1.5 eq) and anhydrous THF.
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Cool the stirred suspension to 0°C using an ice bath.
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Dissolve ethyl 6-ethylpicolinate (1.0 eq) in anhydrous THF and add it to the dropping funnel.
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Add the ester solution dropwise to the LiAlH4 suspension over 30-60 minutes, maintaining the internal temperature below 5°C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction by TLC.
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Once the reaction is complete, cool the flask back to 0°C.
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Carefully quench the reaction by the sequential dropwise addition of water, 15% NaOH (aq), and then more water, as per the Fieser workup procedure.[4][5]
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Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.
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Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite, washing the filter cake with THF or DCM.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure (6-Ethylpyridin-2-yl)methanol.
Data Presentation
Table 1: Illustrative Reaction Optimization Parameters
| Entry | LiAlH4 (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1.1 | 0 -> RT | 2 | 75 | 90 |
| 2 | 1.5 | 0 -> RT | 2 | 92 | 98 |
| 3 | 2.0 | 0 -> RT | 2 | 93 | 98 |
| 4 | 1.5 | RT | 2 | 88 | 95 (minor impurities) |
| 5 | 1.5 | 0 -> RT | 0.5 | 60 | Incomplete reaction |
Note: The data presented are illustrative and typical for this type of reaction. Actual results may vary based on experimental conditions and scale.
Visualizations
Caption: Experimental workflow for the synthesis of (6-Ethylpyridin-2-yl)methanol.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: (6-Ethylpyridin-2-yl)methanol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for common synthetic transformations of (6-Ethylpyridin-2-yl)methanol. The information is tailored for researchers, scientists, and professionals in drug development to help navigate challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of (6-Ethylpyridin-2-yl)methanol?
A1: (6-Ethylpyridin-2-yl)methanol has two primary reactive sites: the hydroxyl group of the methanol moiety and the nitrogen atom of the pyridine ring. The hydroxyl group can undergo oxidation, esterification, etherification, and other nucleophilic reactions. The pyridine nitrogen is basic and can be protonated, alkylated, or oxidized to an N-oxide, which can sometimes be an undesired side reaction.
Q2: How does the pyridine ring influence the reactivity of the hydroxyl group?
A2: The electron-withdrawing nature of the pyridine ring can make the hydroxyl group slightly more acidic compared to a simple alkyl alcohol. The nitrogen atom can also act as a Lewis base, potentially coordinating to metal-based reagents and influencing the stereochemical outcome or rate of a reaction.
Q3: What are the common purification challenges with derivatives of (6-Ethylpyridin-2-yl)methanol?
A3: Due to the basicity of the pyridine nitrogen, purification by silica gel chromatography can sometimes be challenging, leading to tailing of the desired compound on the column. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or pyridine, to the eluent system.
Troubleshooting Guides for Common Reactions
Oxidation to 6-Ethylpyridine-2-carbaldehyde
The oxidation of (6-Ethylpyridin-2-yl)methanol to the corresponding aldehyde is a crucial transformation. The Swern oxidation is a common and mild method for this purpose.
Q: My Swern oxidation of (6-Ethylpyridin-2-yl)methanol is giving a low yield of the aldehyde. What are the possible causes and solutions?
A: Low yields in a Swern oxidation can arise from several factors. Here is a breakdown of potential issues and how to address them:
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Incomplete Reaction: The reaction is typically run at very low temperatures (-78 °C) to stabilize the reactive intermediates. If the reaction is not allowed to proceed for a sufficient amount of time after the addition of the alcohol, it may be incomplete.
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Solution: Ensure each step of the reaction has enough time to complete. After the addition of the alcohol, stir for at least 30 minutes at -78 °C before adding the tertiary amine base.
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Side Reactions: If the reaction temperature rises significantly above -60 °C, side reactions such as the formation of mixed thioacetals can occur, reducing the yield of the desired aldehyde.
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Solution: Maintain a strict temperature control throughout the addition of reagents. Use a suitable cooling bath (e.g., dry ice/acetone) and add reagents slowly and dropwise.
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Moisture Contamination: The reagents used in the Swern oxidation, particularly oxalyl chloride, are highly sensitive to moisture. Water will consume the reagents and lead to lower yields.
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Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Formation of Pyridine N-oxide: Although less common under Swern conditions, the pyridine nitrogen can be susceptible to oxidation, leading to the formation of (6-Ethylpyridin-2-yl)methanol N-oxide as a byproduct.
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Solution: The mild and non-metallic nature of the Swern oxidation generally minimizes this side reaction. However, if N-oxide formation is suspected, alternative mild oxidation methods that are less prone to N-oxidation could be explored.
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Experimental Protocol: Swern Oxidation
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To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.4 equivalents) in anhydrous DCM dropwise.
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Stir the mixture for 15 minutes at -78 °C.
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Slowly add a solution of (6-Ethylpyridin-2-yl)methanol (1.0 equivalent) in anhydrous DCM.
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Stir the reaction mixture for 30 minutes at -78 °C.
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Add triethylamine (5.0 equivalents) dropwise and stir for another 15 minutes at -78 °C.
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Allow the reaction to slowly warm to room temperature.
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Quench the reaction with water and perform an aqueous workup. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purify the crude aldehyde by column chromatography on silica gel, potentially with an eluent containing a small amount of triethylamine to prevent tailing.
Caption: Troubleshooting guide for the esterification of (6-Ethylpyridin-2-yl)methanol.
Williamson Ether Synthesis
Formation of an ether linkage via the Williamson ether synthesis is another important transformation.
Q: I am getting a low yield in my Williamson ether synthesis with (6-Ethylpyridin-2-yl)methanol. What are the common pitfalls?
A: Low yields in the Williamson ether synthesis are often due to competing elimination reactions or incomplete deprotonation.
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Incomplete Deprotonation: The alcohol must be fully deprotonated to the alkoxide for the reaction to proceed efficiently.
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Solution: Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent like THF or DMF. Ensure the deprotonation step is complete before adding the alkyl halide.
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-
Competing Elimination (E2) Reaction: The Williamson ether synthesis is an SN2 reaction. If the alkyl halide is sterically hindered (secondary or tertiary), an E2 elimination reaction will compete and may become the major pathway, leading to the formation of an alkene and regeneration of the starting alcohol.
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Solution: Use a primary alkyl halide or a methyl halide for the best results. If a secondary alkyl halide must be used, employ a less hindered base and carefully control the reaction temperature.
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-
Reaction Temperature: While some heat may be necessary to drive the reaction to completion, excessive temperatures can favor the elimination side reaction. [1] * Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Typical temperatures range from room temperature to around 60-80 °C. [1] Experimental Workflow: Williamson Ether Synthesis
Caption: General experimental workflow for the Williamson ether synthesis.
References
Removing solvent traces from (6-Ethylpyridin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing solvent traces from (6-Ethylpyridin-2-yl)methanol.
Physicochemical Properties
A summary of the known and analogous physicochemical properties of (6-Ethylpyridin-2-yl)methanol is provided below. This data is essential for selecting the appropriate solvent removal and purification techniques.
| Property | Value | Source / Note |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Boiling Point | 227.6 °C at 760 mmHg | [1] |
| Appearance | Liquid or low-melting solid | [2] |
| Melting Point | Not available. The similar compound 6-methyl-2-pyridinemethanol melts at 32-34 °C. | [3] |
| Solubility | No specific data available. Based on the analogous 6-methyl-2-pyridinemethanol, it is expected to be sparingly soluble in water and soluble in organic solvents like ethanol, acetic acid, benzene, and toluene. | [4] |
Frequently Asked Questions (FAQs)
Q1: I've removed the bulk of the reaction solvent by rotary evaporation, but my NMR still shows significant residual solvent. Why is this happening?
A1: (6-Ethylpyridin-2-yl)methanol is a polar compound, likely an oil or a low-melting solid, which can form strong intermolecular interactions with residual solvent molecules, making them difficult to remove under standard rotary evaporation conditions.[5] High-boiling point solvents like DMF or DMSO are particularly challenging to remove completely.[6][7]
Q2: My (6-Ethylpyridin-2-yl)methanol product is a dark-colored oil. What are the likely impurities?
A2: The dark color may indicate the presence of polymeric byproducts from the synthesis. The specific impurities will depend on the synthetic route. For instance, if prepared via reduction of a corresponding aldehyde or ketone, unreacted starting material could be a key impurity.
Q3: I attempted to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" is a common issue, especially when the melting point of the compound is lower than the boiling point of the solvent used for recrystallization.[8] To address this, you can try redissolving the oil by heating and adding a small amount of additional solvent. Subsequently, allow the solution to cool much more slowly. If this fails, consider using a different solvent system with a lower boiling point or purifying via column chromatography.
Q4: Can I use lyophilization (freeze-drying) to remove organic solvents from my product?
A4: Yes, lyophilization can be an effective and gentle method for removing organic solvents.[9] However, it requires a freeze-dryer capable of reaching temperatures below the freezing point of the solvent and a high-vacuum pump. This method is particularly useful for heat-sensitive compounds.
Troubleshooting Guides
Issue 1: Residual High-Boiling Point Solvents (e.g., DMF, DMSO)
| Symptom | Possible Cause | Suggested Solution |
| Significant solvent peaks in NMR after prolonged rotary evaporation. | The solvent's boiling point is too high for effective removal by standard rotary evaporation. | 1. High-Vacuum Evaporation: Use a high-vacuum pump (<1 mbar) with gentle heating. Be cautious of potential decomposition if the compound is heat-sensitive. 2. Liquid-Liquid Extraction: Dilute the sample with a large volume of water and extract the product into a lower-boiling organic solvent like ethyl acetate or dichloromethane. Wash the organic layer multiple times with brine to remove residual high-boiling polar solvents. 3. Azeotropic Removal: Add a solvent like toluene or heptane and co-evaporate under reduced pressure. The azeotrope formed will have a lower boiling point, facilitating removal.[10][11] |
Issue 2: Persistent Low-Boiling Point Solvents (e.g., Dichloromethane, Ethyl Acetate) in an Oily Product
| Symptom | Possible Cause | Suggested Solution |
| 5-10% residual solvent remains even after extended drying under high vacuum. | The oily nature of the product traps solvent molecules. | 1. Nitrogen Bleed/Sparge: While applying a vacuum, introduce a slow stream of an inert gas like nitrogen or argon into the flask.[5] This helps to carry away the solvent vapors. 2. Solvent Exchange and Re-evaporation: Dissolve the oily product in a minimal amount of a different, more volatile solvent (e.g., pentane or diethyl ether) and then re-evaporate. Repeat this process 2-3 times. |
Issue 3: Difficulty with Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is supersaturated, or not concentrated enough.[12] | 1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound if available.[13] 2. Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent and attempt to cool again. |
| Product "oils out". | The compound's melting point is lower than the solvent's boiling point, or there are significant impurities.[8] | 1. Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, add a small amount more solvent, and allow it to cool to room temperature very slowly before placing it in an ice bath.[12] 2. Change Solvent System: Choose a solvent or solvent mixture with a lower boiling point. |
| Poor recovery of the product. | Too much solvent was used, or the compound has significant solubility in the cold solvent.[13] | 1. Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate and cool to obtain a second crop of crystals.[12] 2. Optimize Solvent Choice: Select a solvent in which the compound has high solubility when hot and very low solubility when cold. |
Experimental Protocols
Protocol 1: Azeotropic Removal of Water/High-Boiling Solvents
This protocol is effective for removing traces of water or other high-boiling point solvents that form azeotropes with toluene.
-
Dissolution: Dissolve the crude (6-Ethylpyridin-2-yl)methanol containing the high-boiling solvent in toluene (approximately 10-20 volumes).
-
Evaporation: Concentrate the solution using a rotary evaporator. The water bath temperature should be set to 40-50°C, and the pressure should be gradually reduced.
-
Repeat: Add another portion of fresh toluene and repeat the evaporation step. This cycle should be repeated 2-3 times to ensure complete removal of the undesired solvent.
-
Final Drying: After the final evaporation, place the flask on a high-vacuum line for several hours to remove the last traces of toluene.
Protocol 2: Recrystallization
This protocol is a general guideline. The ideal solvent system should be determined experimentally on a small scale. Based on the properties of a similar compound, a nonpolar/polar solvent mixture like heptane/ethyl acetate or toluene could be effective.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate). The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude (6-Ethylpyridin-2-yl)methanol in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the compound just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Column Chromatography
This method is useful for purifying oily products or when recrystallization is ineffective.
-
Stationary Phase: Pack a chromatography column with silica gel in a suitable nonpolar solvent (e.g., hexane or heptane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elution: Begin eluting with a nonpolar solvent (e.g., 100% heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
References
- 1. Cas 163658-33-1,(6-ethylpyridin-2-yl)methanol | lookchem [lookchem.com]
- 2. (6-Ethylpyridin-2-yl)methanol | CymitQuimica [cymitquimica.com]
- 3. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Methyl-2-pyridinemethanol, 98% | Fisher Scientific [fishersci.ca]
- 5. reddit.com [reddit.com]
- 6. labrotovap.com [labrotovap.com]
- 7. quora.com [quora.com]
- 8. Recrystallization [wiredchemist.com]
- 9. (6-Ethynylpyridin-2-yl)methanol | C8H7NO | CID 56972612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Azeotropes as Powerful Tool for Waste Minimization in Industry and Chemical Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Stability of (6-Ethylpyridin-2-yl)methanol in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (6-Ethylpyridin-2-yl)methanol in solution. Since specific stability data for this compound is not extensively published, this guide focuses on the known stability of related pyridine derivatives and outlines protocols to determine its stability in your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for (6-Ethylpyridin-2-yl)methanol in solution?
A1: Based on the general chemistry of pyridine and its derivatives, the primary stability concerns for (6-Ethylpyridin-2-yl)methanol revolve around oxidation, pH-dependent degradation, and photosensitivity. The nitrogen atom in the pyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides.[1] The compound's stability can also be influenced by the pH of the solution, with potential for acid- or base-catalyzed hydrolysis or other degradation pathways. Furthermore, like many organic molecules, it may be susceptible to degradation upon exposure to light.
Q2: In what types of solvents is (6-Ethylpyridin-2-yl)methanol expected to be most stable?
A2: While specific data is unavailable, stability is generally higher in aprotic, non-polar solvents. Protic solvents, especially under acidic or basic conditions, may facilitate degradation. For aqueous solutions, it is crucial to control the pH with a suitable buffer system.
Q3: How does pH affect the stability of (6-Ethylpyridin-2-yl)methanol?
A3: The stability of pyridine derivatives is often pH-dependent. The pyridine nitrogen is basic and will be protonated in acidic solutions to form a pyridinium salt, which can alter its stability and reactivity.[1] Extreme pH values (highly acidic or alkaline) can catalyze hydrolytic degradation of the molecule or side chains. It is recommended to perform initial experiments in a neutral pH range (e.g., pH 7.4) and then explore a wider pH range if necessary for your application.
Q4: Is (6-Ethylpyridin-2-yl)methanol sensitive to light?
A4: Many heterocyclic compounds exhibit photosensitivity. Exposure to UV or even ambient light can lead to degradation. It is advisable to protect solutions of (6-Ethylpyridin-2-yl)methanol from light, especially during long-term storage or prolonged experiments. Photostability testing is recommended to quantify this sensitivity.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of (6-Ethylpyridin-2-yl)methanol in solution.
Problem 1: Inconsistent experimental results or loss of compound activity over time.
-
Possible Cause: Degradation of (6-Ethylpyridin-2-yl)methanol in your experimental solution.
-
Solutions:
-
pH Control: Ensure your solution is buffered at a pH where the compound is most stable. If you are unsure, start with a neutral buffer (pH 7.0-7.4).
-
Solvent Choice: If possible, use a freshly prepared solution in a high-purity, aprotic solvent. If using aqueous solutions, minimize the time the compound is in solution before use.
-
Temperature: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or -20 °C) to slow down potential degradation. Avoid repeated freeze-thaw cycles.
-
Light Protection: Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.[3]
-
Problem 2: Appearance of unknown peaks in chromatography (e.g., HPLC, LC-MS).
-
Possible Cause: Formation of degradation products.
-
Solutions:
-
Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products. This will help in identifying the unknown peaks in your chromatograms.[4]
-
Stability-Indicating Method: Develop and validate a stability-indicating HPLC method that can resolve the parent compound from all potential degradation products.[5][6]
-
Mass Spectrometry: Use LC-MS to identify the mass of the unknown peaks and propose potential structures for the degradation products.
-
Summary of Potential Stability Issues and Influencing Factors
| Factor | Potential Issue | Recommended Action |
| pH | Acid or base-catalyzed degradation. | Use buffered solutions. Determine the optimal pH range for stability. |
| Solvent | Solvolysis, particularly in protic solvents. | Use aprotic solvents where possible. For aqueous solutions, prepare fresh and store appropriately. |
| Temperature | Accelerated degradation at higher temperatures. | Store solutions at reduced temperatures (refrigerated or frozen). |
| Light | Photodegradation. | Protect solutions from light using amber vials or foil wrapping. Conduct photostability studies.[2] |
| Oxygen | Oxidation, particularly at the pyridine nitrogen. | Use degassed solvents and consider storing solutions under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
To definitively assess the stability of (6-Ethylpyridin-2-yl)methanol in your specific solution, a forced degradation study is recommended.[4] This involves subjecting the compound to a variety of stress conditions.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of (6-Ethylpyridin-2-yl)methanol under various stress conditions.
Materials:
-
(6-Ethylpyridin-2-yl)methanol
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV or DAD detector
-
LC-MS system (for identification of degradants)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of (6-Ethylpyridin-2-yl)methanol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep an aliquot of the stock solution (solid and in solution) at 60°C for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[7] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage degradation of (6-Ethylpyridin-2-yl)methanol under each condition.
-
Characterize the degradation products using LC-MS to determine their mass and propose structures.
-
Visualizations
Caption: Workflow for a forced degradation study of (6-Ethylpyridin-2-yl)methanol.
Caption: Decision tree for troubleshooting stability issues of (6-Ethylpyridin-2-yl)methanol.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. q1scientific.com [q1scientific.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. database.ich.org [database.ich.org]
Technical Support Center: Oxidation of (6-Ethylpyridin-2-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the oxidation of (6-Ethylpyridin-2-yl)methanol. Our goal is to help you achieve high-yield, selective oxidation to the desired aldehyde while preventing over-oxidation to the carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My oxidation of (6-Ethylpyridin-2-yl)methanol is resulting in a significant amount of the corresponding carboxylic acid. What is causing this over-oxidation?
A1: Over-oxidation of primary alcohols to carboxylic acids during oxidation is a common issue. It typically occurs when the reaction conditions are too harsh or when water is present in the reaction mixture. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are known to readily oxidize primary alcohols to carboxylic acids.[1][2][3] Even with milder reagents, the presence of water can lead to the formation of an aldehyde hydrate, which is then further oxidized to the carboxylic acid.[4][5]
Q2: What are the recommended methods for the selective oxidation of (6-Ethylpyridin-2-yl)methanol to the aldehyde?
A2: For the selective oxidation of primary alcohols like (6-Ethylpyridin-2-yl)methanol to the aldehyde, several mild and selective methods are widely used in organic synthesis. These include:
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine. It is known for its mild reaction conditions and high yields of aldehydes.[6][7][8]
-
Dess-Martin Periodinane (DMP) Oxidation: This reaction employs the Dess-Martin periodinane reagent, a hypervalent iodine compound, to oxidize primary alcohols to aldehydes under neutral and mild conditions.[9][10][11][12]
-
TEMPO-catalyzed Oxidation: This method utilizes a catalytic amount of the stable radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in conjunction with a stoichiometric co-oxidant. It is highly selective for the oxidation of primary alcohols to aldehydes.[13][14][15][16]
Q3: I am considering using Swern oxidation. What are the potential drawbacks I should be aware of?
A3: While the Swern oxidation is a very effective method, its main drawback is the production of dimethyl sulfide (CH₃)₂S as a byproduct.[8][17] Dimethyl sulfide is a volatile and highly odorous compound. Proper handling in a well-ventilated fume hood and quenching procedures are necessary to manage the smell.
Q4: Are there any safety concerns with Dess-Martin periodinane (DMP)?
A4: Yes, Dess-Martin periodinane is known to be sensitive to shock and can be explosive, particularly on a larger scale or when heated.[11] It is recommended to use it with caution and to consult safety data sheets before use.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of the desired aldehyde | 1. Incomplete reaction. 2. Degradation of the starting material or product. 3. Suboptimal reaction temperature. | 1. Monitor the reaction progress using TLC or LC-MS and increase the reaction time if necessary. 2. Ensure the use of high-purity, anhydrous solvents and reagents. Consider buffering the reaction if your compound is acid-sensitive (e.g., with pyridine for DMP oxidation).[9] 3. Optimize the reaction temperature. Swern oxidations are typically run at low temperatures (e.g., -78 °C), while DMP oxidations are often performed at room temperature.[8][9] |
| Significant over-oxidation to carboxylic acid | 1. Presence of water in the reaction mixture. 2. Use of an overly strong oxidizing agent. 3. Reaction temperature is too high. | 1. Use anhydrous solvents and reagents. Consider adding molecular sieves to the reaction mixture.[18] 2. Switch to a milder and more selective oxidizing agent such as DMP, or employ the Swern or TEMPO protocol.[7][12][19] 3. For Swern oxidation, maintain a low temperature throughout the addition of reagents. For other oxidations, try running the reaction at a lower temperature. |
| Formation of unidentified byproducts | 1. Side reactions due to the presence of other functional groups. 2. Reaction with the pyridine nitrogen. | 1. Choose a highly chemoselective method like DMP or TEMPO-catalyzed oxidation, which are known to tolerate a wide range of functional groups.[11] 2. The pyridine nitrogen can sometimes interfere with certain oxidation reactions. Using a sterically hindered base in Swern oxidation can minimize side reactions. With oxoammonium salt oxidations, the choice of pyridine base can influence the outcome.[20][21] |
| Difficulty in product purification | 1. Contamination with byproducts from the oxidizing agent. | 1. For Swern oxidation, a proper aqueous workup is crucial to remove water-soluble byproducts. Rinsing glassware with bleach can help eliminate the odor of dimethyl sulfide.[8] 2. For DMP oxidation, the byproduct iodinane can often be removed by filtration or extraction. |
Experimental Protocols
Selective Oxidation of (6-Ethylpyridin-2-yl)methanol to (6-Ethylpyridin-2-yl)carbaldehyde
Method 1: Dess-Martin Periodinane (DMP) Oxidation [9][11]
-
To a solution of (6-Ethylpyridin-2-yl)methanol (1 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1 to 1.5 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃).
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Swern Oxidation [6][8]
-
In a three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (a dry ice/acetone bath).
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.
-
Stir the mixture for 15 minutes.
-
Add a solution of (6-Ethylpyridin-2-yl)methanol (1 equivalent) in anhydrous DCM dropwise, ensuring the temperature remains below -65 °C.
-
Stir for an additional 30 minutes at -78 °C.
-
Add triethylamine (5 equivalents) dropwise, and allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathway
Caption: Oxidation pathways of (6-Ethylpyridin-2-yl)methanol.
Troubleshooting Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. studymind.co.uk [studymind.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 12. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 15. benchchem.com [benchchem.com]
- 16. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. byjus.com [byjus.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Oxoammonium salt oxidations of alcohols in the presence of pyridine bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of (6-Ethylpyridin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges during the scale-up synthesis of (6-Ethylpyridin-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the scale-up of (6-Ethylpyridin-2-yl)methanol?
A1: The most viable synthetic routes for the large-scale production of (6-Ethylpyridin-2-yl)methanol are:
-
Route A: Reduction of an ester, typically ethyl 6-ethylpicolinate.
-
Route B: A Grignard reaction involving the addition of a Grignard reagent to 6-ethyl-2-pyridinecarboxaldehyde.
-
Route C: Lithium-halogen exchange on a suitable precursor like 2-bromo-6-ethylpyridine, followed by quenching with formaldehyde.
Q2: What are the primary challenges encountered during the purification of (6-Ethylpyridin-2-yl)methanol on a larger scale?
A2: Purification of pyridylmethanols like (6-Ethylpyridin-2-yl)methanol can be challenging due to their basicity and polarity. Common issues include:
-
Tailing on silica gel chromatography: The basic nature of the pyridine nitrogen can lead to tailing. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent.
-
Difficulty with crystallization: Achieving high purity through crystallization can be challenging. A careful selection of solvents is crucial.
-
Emulsion formation during workup: Acid-base extractions can sometimes lead to the formation of stable emulsions, complicating phase separation.
Q3: How can I effectively manage exothermic reactions during the scale-up of these syntheses?
A3: Managing exotherms is critical for safety and to prevent the formation of degradation byproducts. Key strategies include:
-
Slow and controlled addition of reagents: Adding reagents dropwise or in portions helps to control the rate of heat generation.
-
Efficient cooling: Utilizing a robust cooling system, such as a cryostat or a well-maintained cooling jacket, is essential.
-
Dilution: Performing the reaction at a lower concentration can help in better heat dissipation.
-
Continuous flow chemistry: For highly exothermic processes, continuous flow reactors offer superior temperature control and are inherently safer.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Route A: Reduction of Ethyl 6-Ethylpicolinate
Problem 1: Low yield or incomplete reaction when using Sodium Borohydride (NaBH₄).
-
Possible Cause 1: Insufficient reactivity of NaBH₄.
-
Solution: While NaBH₄ is a milder and safer reducing agent, it may not be sufficiently reactive to reduce the ester functionality efficiently, especially on a large scale. Consider using a more potent reducing agent like Lithium Aluminum Hydride (LiAlH₄). However, be aware that LiAlH₄ is significantly more hazardous and requires stringent anhydrous conditions.
-
-
Possible Cause 2: Inappropriate solvent.
-
Solution: The choice of solvent can significantly impact the reduction. For NaBH₄ reductions of esters, a combination of a non-protic solvent like THF and a protic co-solvent like methanol can enhance reactivity. For LiAlH₄, strictly anhydrous ethereal solvents like THF or diethyl ether must be used.
-
-
Possible Cause 3: Inadequate reaction temperature.
-
Solution: While NaBH₄ reductions are often performed at room temperature, gentle heating might be necessary to drive the reaction to completion. For LiAlH₄, the reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exotherm.
-
Problem 2: Formation of borate-ester complexes during workup with NaBH₄.
-
Possible Cause: The formation of stable borate-ester complexes can complicate the isolation of the product.
-
Solution: A proper acidic workup is crucial to hydrolyze these complexes. The addition of a dilute acid (e.g., 1M HCl) after the reaction is complete will break down the complexes and allow for the extraction of the desired alcohol.
-
Route B: Grignard Reaction with 6-Ethyl-2-pyridinecarboxaldehyde
Problem 1: Low yield of the desired alcohol.
-
Possible Cause 1: Poor quality of the Grignard reagent.
-
Solution: The Grignard reagent is sensitive to moisture and air. Ensure that all glassware is flame-dried, and all solvents and reagents are anhydrous. The magnesium turnings should be activated, for example, with a crystal of iodine.
-
-
Possible Cause 2: Side reactions.
-
Solution: The Grignard reagent can act as a base, leading to the deprotonation of any acidic protons in the starting material or solvent. Ensure your starting materials are free of acidic impurities.
-
-
Possible Cause 3: Low reactivity of the pyridine aldehyde.
-
Solution: The nitrogen atom in the pyridine ring can coordinate with the Grignard reagent, potentially reducing its nucleophilicity. Using a Lewis acid additive might enhance the electrophilicity of the aldehyde carbonyl group.
-
Route C: Lithium-Halogen Exchange
Problem 1: Low yield of the lithiated intermediate.
-
Possible Cause 1: Incomplete lithium-halogen exchange.
-
Solution: This reaction is typically very fast but requires very low temperatures (e.g., -78 °C) to prevent side reactions. Ensure the reaction is sufficiently cooled before and during the addition of the organolithium reagent (e.g., n-BuLi).
-
-
Possible Cause 2: Reaction with the solvent.
-
Solution: Organolithium reagents can react with ethereal solvents like THF, especially at higher temperatures. Maintain a low temperature throughout the reaction.
-
-
Possible Cause 3: Impure starting material.
-
Solution: The starting 2-bromo-6-ethylpyridine must be pure and anhydrous. Any acidic impurities will quench the organolithium reagent.
-
Problem 2: Formation of byproducts upon quenching with formaldehyde.
-
Possible Cause: Formaldehyde can undergo self-polymerization (to form paraformaldehyde) or react further with the product alcohol.
-
Solution: Use freshly prepared, monomeric formaldehyde, for example, by cracking paraformaldehyde immediately before use. Add the lithiated pyridine solution to a cooled solution of formaldehyde to ensure the formaldehyde is in excess.
-
Data Presentation
The following tables summarize representative quantitative data for the different synthetic routes to provide a basis for comparison. Please note that actual results may vary depending on specific experimental conditions and scale.
Table 1: Comparison of Reduction Conditions for Ethyl 6-Ethylpicolinate (Route A)
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| NaBH₄ | THF/Methanol | 25-40 | 12-24 | 70-85 | >95 |
| LiAlH₄ | Anhydrous THF | 0 to 25 | 2-4 | 85-95 | >97 |
Table 2: Comparison of Synthetic Routes to (6-Ethylpyridin-2-yl)methanol
| Route | Key Reagents | Typical Yield (%) | Key Scale-up Challenges |
| A: Ester Reduction | Ethyl 6-ethylpicolinate, LiAlH₄ | 85-95 | Handling of pyrophoric LiAlH₄, rigorous anhydrous conditions. |
| B: Grignard Reaction | 6-Ethyl-2-pyridinecarboxaldehyde, Grignard reagent | 75-90 | Moisture sensitivity of Grignard reagent, control of exotherm. |
| C: Li-Halogen Exchange | 2-Bromo-6-ethylpyridine, n-BuLi, Formaldehyde | 65-80 | Requires very low temperatures (-78 °C), handling of pyrophoric n-BuLi, use of monomeric formaldehyde. |
Experimental Protocols
Protocol 1: Synthesis of (6-Ethylpyridin-2-yl)methanol via Reduction of Ethyl 6-Ethylpicolinate with LiAlH₄ (Route A)
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.2 eq.) in anhydrous THF.
-
Reaction: The suspension is cooled to 0 °C in an ice bath. A solution of ethyl 6-ethylpicolinate (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction progress is monitored by TLC or LC-MS.
-
Workup: The reaction is carefully quenched by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water, while maintaining cooling. The resulting granular precipitate is filtered off and washed with THF.
-
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 0.5% triethylamine).
Protocol 2: Synthesis of (6-Ethylpyridin-2-yl)methanol via Grignard Reaction (Route B)
-
Grignard Reagent Formation: Magnesium turnings (1.5 eq.) are placed in a flame-dried, three-necked flask under a nitrogen atmosphere. A small crystal of iodine is added. A solution of a suitable alkyl or aryl halide (e.g., methyl bromide) in anhydrous THF is added dropwise to initiate the reaction. Once initiated, the remaining halide solution is added at a rate that maintains a gentle reflux.
-
Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of 6-ethyl-2-pyridinecarboxaldehyde (1.0 eq.) in anhydrous THF is added dropwise over 1-2 hours.
-
Monitoring and Workup: The reaction is stirred at room temperature for 2-4 hours and monitored by TLC. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or crystallization.
Protocol 3: Synthesis of (6-Ethylpyridin-2-yl)methanol via Lithium-Halogen Exchange (Route C)
-
Setup and Lithiation: A solution of 2-bromo-6-ethylpyridine (1.0 eq.) in anhydrous THF is placed in a flame-dried, three-necked flask under a nitrogen atmosphere and cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq.) is added dropwise over 30 minutes, maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour.
-
Reaction with Formaldehyde: A separate flask containing a solution of freshly depolymerized formaldehyde in anhydrous THF is cooled to -78 °C. The solution of the lithiated pyridine is then transferred via cannula to the formaldehyde solution over 30 minutes.
-
Workup and Purification: The reaction is stirred at -78 °C for 1 hour and then quenched with saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
Visualizations
Caption: Experimental workflow for the reduction of ethyl 6-ethylpicolinate.
Caption: Troubleshooting logic for low yield in the Grignard synthesis.
Characterization of unexpected byproducts in (6-Ethylpyridin-2-yl)methanol synthesis
Technical Support Center: Synthesis of (6-Ethylpyridin-2-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (6-Ethylpyridin-2-yl)methanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Issue 1: Low or No Yield of (6-Ethylpyridin-2-yl)methanol
Q1: My reaction yield is significantly lower than expected, or the reaction failed completely. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in the synthesis of (6-Ethylpyridin-2-yl)methanol, particularly when using a Grignard-based approach with a precursor like ethyl 2-picolinate, is a common problem. The primary causes often revolve around the reactivity of the Grignard reagent and the integrity of the reaction conditions.
-
Moisture and Air Sensitivity: Grignard reagents are highly reactive towards protic sources such as water and are also sensitive to oxygen. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, leading to a significant reduction in active reagent and consequently, a lower yield.
-
Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and ensure starting materials are dry. The reaction should be carried out under a positive pressure of an inert gas.
-
-
Poor Quality of Grignard Reagent: The Grignard reagent may not have formed efficiently or may have degraded upon storage.
-
Solution: It is often best to use freshly prepared Grignard reagent. Titration of the Grignard reagent before use (e.g., with iodine and sodium thiosulfate) is recommended to determine its exact concentration.
-
-
Incorrect Stoichiometry: An insufficient amount of the Grignard reagent will lead to incomplete conversion of the starting material.
-
Solution: Use a molar excess of the Grignard reagent (typically 1.5 to 2.5 equivalents) to ensure the reaction goes to completion, especially when starting from an ester.
-
Issue 2: Presence of Unexpected Byproducts
Q2: I have isolated my product, but analytical data (NMR, GC-MS) shows the presence of significant impurities. What are the likely byproducts and how can I minimize their formation?
A2: The formation of byproducts is a frequent challenge in the synthesis of (6-Ethylpyridin-2-yl)methanol. The nature of these byproducts depends on the synthetic route employed. For a Grignard-based synthesis, several side reactions can occur.[1][2]
-
Over-addition Product (Tertiary Alcohol): When using an ester starting material such as ethyl picolinate, the Grignard reagent can add twice. The initial addition forms a ketone intermediate which can then react with a second equivalent of the Grignard reagent to yield a tertiary alcohol.[1]
-
Solution: This can be minimized by maintaining a low reaction temperature (e.g., -78 °C to 0 °C) and adding the Grignard reagent slowly to a solution of the ester. This helps to control the reactivity and favors the formation of the desired ketone intermediate which upon reduction in a subsequent step will yield the target secondary alcohol.
-
-
Reduced Byproduct (Starting material alcohol): If the Grignard reagent possesses a β-hydrogen, as in the case of ethylmagnesium bromide, it can act as a reducing agent, leading to the formation of an alcohol derived from the reduction of the carbonyl group of the starting material.[1][2]
-
Solution: Employing a Grignard reagent with no β-hydrogens (e.g., methylmagnesium bromide) if the reaction scheme allows, or using alternative reducing agents in a separate step after the initial Grignard addition can circumvent this issue.
-
-
Enolization of Ketone Intermediate: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone intermediate, forming an enolate.[1][2][3] This enolate is unreactive towards further nucleophilic addition and, upon workup, will revert to the ketone.
-
Solution: Using a less sterically hindered Grignard reagent and maintaining low reaction temperatures can disfavor the enolization pathway.
-
-
Pyridine N-Oxide Formation: The nitrogen atom of the pyridine ring can be susceptible to oxidation, leading to the formation of (6-Ethylpyridin-2-yl)methanol N-oxide.[4][5] This can occur if the reaction is not maintained under strictly inert conditions or if oxidizing impurities are present.
-
Solution: Ensure the reaction is performed under a robust inert atmosphere (nitrogen or argon). Deoxygenate solvents prior to use by sparging with an inert gas.
-
Issue 3: Difficulty in Product Purification
Q3: I am having trouble purifying the final product. What are some common challenges and recommended purification strategies?
A3: Purification of (6-Ethylpyridin-2-yl)methanol can be challenging due to its physical properties and the potential presence of closely related byproducts.
-
High Polarity and Water Solubility: The presence of both the pyridine ring and the hydroxyl group makes the compound relatively polar and potentially water-soluble, which can lead to issues during aqueous workup and extraction.
-
Solution: During extraction, use a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to ensure complete recovery from the aqueous phase. Brine washes can help to reduce the amount of water in the organic layer.
-
-
Co-elution of Byproducts: Some byproducts may have similar polarities to the desired product, making separation by column chromatography difficult.
-
Solution: Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Alternative purification techniques such as preparative HPLC or crystallization could also be explored.
-
-
Chelation with Metal Salts: Pyridine-containing compounds can chelate to magnesium salts formed during the Grignard reaction workup. This can complicate extraction and purification.
-
Solution: A careful aqueous workup with a chelating agent like EDTA or by adjusting the pH can help to break up these complexes.
-
Frequently Asked Questions (FAQs)
Q4: What is a common synthetic route for (6-Ethylpyridin-2-yl)methanol?
A4: A prevalent method for the synthesis of (6-Ethylpyridin-2-yl)methanol is the reduction of a corresponding ketone, 2-acetyl-6-ethylpyridine, which can be synthesized via a Grignard reaction between ethyl 2-picolinate and methylmagnesium bromide, followed by an oxidation and then a final reduction step. Alternatively, direct reduction of ethyl 6-ethylpicolinate can be employed.
Q5: What are the ideal reaction conditions for the Grignard reaction step?
A5: The Grignard reaction should be conducted under strictly anhydrous and inert conditions. Typically, the reaction is performed in an ether solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures, often ranging from -78 °C to 0 °C, to control the reactivity and minimize side reactions.
Q6: How can I confirm the identity and purity of my final product?
A6: A combination of analytical techniques should be used for characterization.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed structural information.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Can be used to assess the purity of the compound.[7]
Q7: What are the safety precautions I should take when synthesizing (6-Ethylpyridin-2-yl)methanol?
A7: The synthesis involves hazardous materials and should be performed in a well-ventilated fume hood.
-
Grignard Reagents: Are highly flammable and react violently with water.
-
Solvents: Diethyl ether and THF are extremely flammable.
-
Pyridine Derivatives: Can be toxic and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Data Presentation
Table 1: Summary of Potential Byproducts and Their Characterization
| Byproduct Name | Potential Origin | Key Analytical Signatures (¹H NMR) |
| 2,6-diethylpyridine | Reduction of starting material | Absence of the methanol proton and methylene bridge signals adjacent to the oxygen. |
| 1-(6-Ethylpyridin-2-yl)ethan-1-ol | Incomplete reduction of ketone intermediate | Presence of a quartet for the CH group and a doublet for the methyl group of the ethanol moiety. |
| (6-Ethylpyridin-2-yl)methanol N-oxide | Oxidation of the pyridine nitrogen | Downfield shift of the pyridine ring protons compared to the parent compound.[8] |
| Tertiary Alcohol (from over-addition) | Second addition of Grignard reagent to ketone intermediate | Absence of the methine proton of the secondary alcohol and presence of signals corresponding to the second added alkyl group.[1] |
Experimental Protocols
Protocol 1: Synthesis of (6-Ethylpyridin-2-yl)methanol via Grignard Reaction and Reduction
Step 1: Grignard Reaction
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of an appropriate alkyl halide (e.g., ethyl bromide, 1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel.
-
Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.
-
Slowly add a solution of methyl 6-ethylpicolinate (1.0 eq) in anhydrous diethyl ether.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Step 2: Work-up and Reduction
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone intermediate.
-
Dissolve the crude ketone in methanol and cool to 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. adichemistry.com [adichemistry.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]
- 7. 163658-33-1|(6-Ethylpyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: HPLC-UV Method for Purity Analysis of (6-Ethylpyridin-2-yl)methanol
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like (6-Ethylpyridin-2-yl)methanol is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the purity analysis of (6-Ethylpyridin-2-yl)methanol against other alternative analytical techniques. The methodologies and supporting data are derived from established practices for similar pyridine-containing compounds.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolving power, sensitivity, and robustness. A reversed-phase HPLC method is well-suited for the analysis of polar compounds like (6-Ethylpyridin-2-yl)methanol.
Experimental Protocol: Proposed HPLC-UV Method
A specific, precise, and accurate reversed-phase HPLC method can be developed and validated for the quantitative determination of (6-Ethylpyridin-2-yl)methanol and its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of Acetonitrile (Solvent A) and a buffer such as 0.1% Formic Acid in Water (Solvent B) is often effective for pyridine derivatives.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength set at an optimum absorbance for the pyridine chromophore, likely around 254 nm or 272 nm.[1][2]
-
Method Validation and Performance
The validation of the HPLC method would be performed according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[1][3][4]
Comparison with Alternative Analytical Methods
While HPLC-UV is a powerful tool, other techniques can also be employed for the purity assessment of (6-Ethylpyridin-2-yl)methanol. The choice of method depends on the specific analytical requirements.
| Technique | Principle | Advantages | Disadvantages | Typical Application for (6-Ethylpyridin-2-yl)methanol |
| HPLC-UV | Partitioning of the analyte between a stationary phase and a mobile phase. | High resolution and sensitivity; well-established for purity and impurity profiling; quantitative.[5] | May require method development for optimal separation; potential for co-elution of impurities. | Routine quality control, quantification of known and unknown impurities, stability testing. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, with mass spectrometry for detection and identification. | Excellent for identifying and quantifying volatile impurities and residual solvents; provides structural information from mass spectra.[6] | Limited to thermally stable and volatile compounds; potential for thermal degradation of the analyte. | Analysis of volatile organic impurities and residual solvents from the synthesis process. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Provides quantitative information based on the direct relationship between the integrated signal of a nucleus and the number of those nuclei in the sample. | Primary ratio method that does not require a reference standard of the analyte; provides structural information. | Lower sensitivity compared to chromatographic methods; may be complex for samples with many overlapping signals. | Accurate purity determination of the main component without the need for a specific reference standard. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High separation efficiency; requires very small sample volumes; suitable for polar and charged molecules. | Can have lower sensitivity and reproducibility compared to HPLC; susceptible to matrix effects. | Orthogonal method to HPLC for purity confirmation, especially for charged impurities. |
Quantitative Data Summary
The following table summarizes typical performance data expected from a validated HPLC-UV method for a pyridine derivative, based on literature for similar compounds.
| Parameter | HPLC-UV Method | Alternative Methods |
| Linearity (Correlation Coefficient, r²) | > 0.999[1] | qNMR: Not applicable in the same way. GC-MS: Typically > 0.995. |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL[1][3] | GC-MS: pg to low ng range. qNMR: Typically in the low mg range. |
| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/mL[1][3] | GC-MS: ng range. qNMR: Typically in the mg range. |
| Precision (RSD%) | < 2% | GC-MS: < 5%. qNMR: < 1-2%. |
| Accuracy (Recovery %) | 98 - 102%[1] | qNMR: Can be highly accurate (>99%). GC-MS: Typically 90-110%. |
Experimental Workflow and Method Comparison Diagrams
The following diagrams illustrate the experimental workflow for the HPLC purity assessment and a logical comparison of the analytical methods.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Comparison of analytical methods for purity assessment.
The proposed HPLC-UV method provides a reliable and robust solution for the routine purity assessment of (6-Ethylpyridin-2-yl)methanol. It offers a good balance of selectivity, sensitivity, and cost-effectiveness. For specialized applications, such as the identification of unknown volatile impurities or the absolute quantification without a reference standard, complementary techniques like GC-MS and qNMR are valuable alternatives. The choice of method should be guided by the specific analytical requirements, including the need for routine quality control versus in-depth impurity profiling.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparative NMR Spectral Analysis: (6-Ethylpyridin-2-yl)methanol and its Methyl Analog
A detailed comparison of the ¹H and ¹³C NMR spectral data for (6-Ethylpyridin-2-yl)methanol and its structural analog, (6-Methylpyridin-2-yl)methanol, is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the spectral features, supported by experimental protocols and data tables, to aid in the structural elucidation and characterization of these and similar compounds.
This report outlines the distinct nuclear magnetic resonance (NMR) characteristics of (6-Ethylpyridin-2-yl)methanol, a substituted pyridine derivative of interest in medicinal chemistry and materials science. For a comprehensive understanding, its spectral data is compared against that of (6-Methylpyridin-2-yl)methanol. This comparison highlights the influence of the ethyl versus methyl substituent on the electronic environment of the pyridine ring and the methanol moiety.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra of both compounds were analyzed to determine the chemical shifts (δ), multiplicities, and coupling constants (J) for each proton. The data, summarized in Table 1, reveals distinct differences attributable to the alkyl substituent at the 6-position of the pyridine ring.
In (6-Ethylpyridin-2-yl)methanol, the ethyl group gives rise to a characteristic quartet and triplet for the methylene (-CH₂) and methyl (-CH₃) protons, respectively. The methylene protons are observed at approximately 2.66 ppm, split by the adjacent methyl protons with a coupling constant of 7.7 Hz. The methyl protons of the ethyl group appear further upfield at around 1.14 ppm, presenting as a triplet with a coupling constant of 7.6 Hz.
Conversely, the ¹H NMR spectrum of (6-Methylpyridin-2-yl)methanol displays a singlet for the methyl group at the 6-position, typically observed around 2.4-2.5 ppm. The absence of an adjacent methylene group simplifies this signal compared to the ethyl-substituted analog.
The protons on the pyridine ring and the methylene protons of the methanol group also exhibit subtle shifts between the two compounds, reflecting the differing inductive effects of the ethyl and methyl groups.
Table 1: ¹H NMR Data Comparison
| Assignment | (6-Ethylpyridin-2-yl)methanol | (6-Methylpyridin-2-yl)methanol |
| Solvent | CDCl₃ | CDCl₃ |
| Pyridine-H (m) | 7.26 - 7.15 | ~7.5-7.6 (t), ~7.0-7.1 (d) |
| -CH₂OH (s) | 4.90 | ~4.7 |
| -OH (s) | 6.01 | Not explicitly reported |
| -CH₂-CH₃ (q) | 2.66 (J = 7.7 Hz) | N/A |
| -CH₂-CH₃ (t) | 1.14 (J = 7.6 Hz) | N/A |
| Pyridine-CH₃ (s) | N/A | ~2.4-2.5 |
Note: Data for (6-Methylpyridin-2-yl)methanol is approximated from typical values for similar structures and may vary based on experimental conditions.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra provide further insight into the carbon framework of the two molecules. The key differentiator is the presence of two signals for the ethyl group in (6-Ethylpyridin-2-yl)methanol, corresponding to the methylene (-CH₂) and methyl (-CH₃) carbons, observed at approximately 25.3 ppm and 15.5 ppm, respectively[1]. In contrast, (6-Methylpyridin-2-yl)methanol exhibits a single signal for the methyl carbon at the 6-position, typically in the range of 20-25 ppm.
The chemical shifts of the pyridine ring carbons are also influenced by the nature of the alkyl substituent. The carbon atom attached to the ethyl group (C6) in (6-Ethylpyridin-2-yl)methanol is found at a distinct chemical shift compared to the carbon attached to the methyl group in the analog.
Table 2: ¹³C NMR Data Comparison
| Assignment | (6-Ethylpyridin-2-yl)methanol (ppm) [1] | (6-Methylpyridin-2-yl)methanol (ppm) |
| Solvent | CDCl₃ | Not explicitly reported |
| C2 (Pyridine) | 153.5 | ~157.5 |
| C6 (Pyridine) | 149.0 | ~157.0 |
| Pyridine Carbons | 141.8, 140.1, 128.9, 128.2, 127.7, 126.3, 121.7 | Not explicitly reported |
| -CH₂OH | 71.0 | ~64.5 |
| -CH₂-CH₃ | 25.3 | N/A |
| -CH₂-CH₃ | 15.5 | N/A |
| Pyridine-CH₃ | N/A | ~24.0 |
Note: Data for (6-Methylpyridin-2-yl)methanol is approximated from typical values for similar structures and may vary based on experimental conditions.
Experimental Protocols
Sample Preparation
A sample of 5-10 mg of the analyte was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
NMR Data Acquisition
All ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.
-
¹H NMR: Spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR: Spectra were acquired with a spectral width of 250 ppm, an acquisition time of 1.5 seconds, a relaxation delay of 2 seconds, and 1024 scans. Proton decoupling was applied during the acquisition.
Structural Representation and NMR Assignment
The chemical structure of (6-Ethylpyridin-2-yl)methanol with atom numbering for NMR signal assignment is depicted in the following diagram.
Figure 1. Chemical structure of (6-Ethylpyridin-2-yl)methanol with atom numbering.
References
Comparison of synthetic routes to (6-Ethylpyridin-2-yl)methanol
A comprehensive guide for researchers, scientists, and drug development professionals, this document provides a comparative analysis of three synthetic routes to (6-Ethylpyridin-2-yl)methanol. The routes are evaluated based on starting materials, reaction conditions, yields, and scalability, with detailed experimental protocols and quantitative data presented for objective comparison.
Comparison of Synthetic Routes
The synthesis of (6-Ethylpyridin-2-yl)methanol can be approached through several distinct pathways. This guide focuses on three primary routes:
-
Route 1: Grignard Reaction of 2-Bromo-6-ethylpyridine with Formaldehyde.
-
Route 2: Reduction of 6-Ethylpicolinaldehyde.
-
Route 3: Oxidation of 6-Ethyl-2-picoline followed by Reduction.
Each route offers unique advantages and disadvantages in terms of reagent availability, reaction complexity, and overall efficiency. The following sections provide a detailed breakdown of each pathway.
Data Presentation
| Parameter | Route 1: Grignard Reaction | Route 2: Reduction of Aldehyde | Route 3: Oxidation and Reduction |
| Starting Material | 2-Bromo-6-ethylpyridine | 6-Ethylpicolinaldehyde | 6-Ethyl-2-picoline |
| Key Reagents | Mg, Formaldehyde (Paraformaldehyde) | Sodium Borohydride (NaBH4) | Selenium Dioxide (SeO2), NaBH4 |
| Number of Steps | 2 (Grignard formation and reaction) | 1 | 2 |
| Reported Yield | Moderate to High (estimated 60-80%) | High (typically >90%)[1] | Moderate (Oxidation: 50-77%, Reduction: >90%) |
| Reaction Conditions | Anhydrous, inert atmosphere | Mild, alcoholic solvent | Oxidation: Reflux; Reduction: Mild |
| Scalability | Good | Excellent | Moderate (due to toxicity of SeO2) |
| Key Advantages | Direct C-C bond formation | High yield, mild conditions | Readily available starting material |
| Key Disadvantages | Moisture sensitive, requires inert atmosphere | Starting aldehyde may not be readily available | Use of toxic selenium reagent, two steps |
Experimental Protocols
Route 1: Grignard Reaction of 2-Bromo-6-ethylpyridine with Formaldehyde
This route involves the formation of a Grignard reagent from 2-bromo-6-ethylpyridine, which then reacts with formaldehyde to yield the desired primary alcohol.
Step 1: Preparation of 2-Bromo-6-ethylpyridine
A common method for the synthesis of 2-bromo-6-alkylpyridines involves the Sandmeyer-type reaction of the corresponding 2-amino-6-alkylpyridine.
Experimental Protocol:
-
To a stirred solution of 2-amino-6-ethylpyridine (1.0 eq) in 48% hydrobromic acid, cooled to -5 °C, add bromine (1.1 eq) dropwise while maintaining the temperature below 0 °C.
-
After the addition is complete, continue stirring for 1 hour at 0 °C.
-
Add a solution of sodium nitrite (1.2 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir the reaction mixture for an additional 2 hours at 0-5 °C.
-
Carefully neutralize the reaction mixture with a cold aqueous solution of sodium hydroxide to pH 8-9.
-
Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 2-bromo-6-ethylpyridine.
Step 2: Grignard Reaction with Paraformaldehyde
Experimental Protocol:
-
Under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq) in a flame-dried flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-bromo-6-ethylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard formation. Gentle heating may be required.
-
Once the reaction starts, add the remaining solution of 2-bromo-6-ethylpyridine at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C and add dry paraformaldehyde (1.5 eq) portion-wise, controlling the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield (6-Ethylpyridin-2-yl)methanol.
Route 2: Reduction of 6-Ethylpicolinaldehyde
This route is a straightforward reduction of the corresponding aldehyde to the primary alcohol using a mild reducing agent.
Experimental Protocol:
-
Dissolve 6-ethylpicolinaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to give (6-Ethylpyridin-2-yl)methanol.
Route 3: Oxidation of 6-Ethyl-2-picoline followed by Reduction
This two-step route involves the initial oxidation of the methyl group of 6-ethyl-2-picoline to an aldehyde, which is then reduced to the alcohol.
Step 1: Oxidation of 6-Ethyl-2-picoline with Selenium Dioxide
The oxidation of a methyl group on a pyridine ring can be achieved using selenium dioxide.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 6-ethyl-2-picoline (1.0 eq) in a suitable solvent such as dioxane or a mixture of pyridine and water.
-
Add selenium dioxide (SeO2) (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the black selenium precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude 6-ethylpicolinaldehyde by column chromatography or distillation. A typical yield for this type of oxidation is in the range of 50-77%.
Step 2: Reduction of 6-Ethylpicolinaldehyde
The procedure for the reduction of the aldehyde is the same as described in Route 2 .
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships of the synthetic routes.
Caption: Synthetic pathways to (6-Ethylpyridin-2-yl)methanol.
Conclusion
The choice of synthetic route to (6-Ethylpyridin-2-yl)methanol depends on several factors including the availability of starting materials, desired scale of the reaction, and tolerance for certain reagents.
-
Route 1 (Grignard Reaction) is a powerful method for direct C-C bond formation but requires stringent anhydrous and inert conditions.
-
Route 2 (Reduction of Aldehyde) is the most straightforward and high-yielding method, provided the starting aldehyde is commercially available or can be synthesized efficiently.
-
Route 3 (Oxidation and Reduction) starts from a readily available picoline derivative but involves a two-step process and the use of a toxic selenium reagent, which may be a concern for large-scale synthesis.
For laboratory-scale synthesis where the starting aldehyde is available, Route 2 is likely the most efficient. For larger-scale preparations or when the aldehyde is not readily accessible, a careful evaluation of the costs and hazards associated with Route 1 and Route 3 is necessary.
References
A Comparative Guide to (6-Ethylpyridin-2-yl)methanol and (6-Methylpyridin-2-yl)methanol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. Substituted pyridyl methanols are a critical class of intermediates, offering a versatile scaffold for the construction of complex molecules. This guide provides an objective comparison of two closely related analogues: (6-Ethylpyridin-2-yl)methanol and (6-Methylpyridin-2-yl)methanol. We will delve into their synthesis, comparative reactivity in key transformations, and their applications, supported by experimental data to inform your research and development endeavors.
Introduction to the Molecules
(6-Ethylpyridin-2-yl)methanol and (6-methylpyridin-2-yl)methanol are both pivotal intermediates in organic synthesis. The core structure, a pyridine ring with a hydroxymethyl group at the 2-position, allows for a variety of subsequent chemical modifications. The key distinction lies in the alkyl substituent at the 6-position—an ethyl versus a methyl group. This seemingly minor difference can influence the physical properties, reactivity, and ultimately the suitability of each molecule for specific synthetic pathways and target molecules. For instance, the 6-methylpyridine core is a recognized scaffold in drug development, with (6-methylpyridin-2-yl)methanol serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
Physical and Chemical Properties
A summary of the fundamental physical and chemical properties of the two compounds is presented below. These properties are crucial for reaction setup, solvent selection, and purification procedures.
| Property | (6-Ethylpyridin-2-yl)methanol | (6-Methylpyridin-2-yl)methanol |
| CAS Number | 163658-33-1[1][2] | 1122-71-0[3] |
| Molecular Formula | C₈H₁₁NO | C₇H₉NO |
| Molecular Weight | 137.18 g/mol | 123.15 g/mol [3] |
| Boiling Point | 227.6 °C at 760 mmHg | 105-108 °C at 12 mmHg[3] |
| Melting Point | Not available | 32-34 °C[3] |
| Appearance | Liquid | Fused solid[4] |
Synthesis of the Starting Materials
The accessibility of these pyridyl methanols is a key consideration for their practical application. Here, we outline established synthetic routes for both compounds.
Synthesis of (6-Methylpyridin-2-yl)methanol
A high-yield, one-pot synthesis of (6-methylpyridin-2-yl)methanol has been developed starting from readily available 2,6-lutidine. This method involves a selective oxidation and rearrangement sequence.
Experimental Protocol:
-
Oxidation and Rearrangement: 2,6-lutidine is reacted with glacial acetic acid in the presence of a tungsten oxide catalyst and hydrogen peroxide. This is followed by the introduction of acetic anhydride to facilitate a rearrangement, yielding 6-methyl-2-pyridinecarboxylic acid ethyl ester.
-
Hydrolysis: The resulting ester is then hydrolyzed to afford (6-methylpyridin-2-yl)methanol.
This process has been reported to achieve a high yield of up to 94%.
Synthesis of (6-Ethylpyridin-2-yl)methanol
The synthesis of (6-ethylpyridin-2-yl)methanol can be approached through a multi-step sequence starting from 2-methyl-5-ethylpyridine.
Experimental Protocol:
-
Oxidation: 2-methyl-5-ethylpyridine is oxidized using a strong oxidizing agent, such as nitric acid in the presence of sulfuric acid, to selectively oxidize the ethyl group to a carboxylic acid, forming 6-methylnicotinic acid.[5]
-
Esterification: The resulting carboxylic acid is then esterified with methanol to produce methyl 6-methylnicotinate.[5]
-
Reduction: The ester is subsequently reduced to the corresponding alcohol, (6-ethylpyridin-2-yl)methanol, using a suitable reducing agent like sodium borohydride.
Comparative Reactivity in Key Synthetic Transformations
The utility of these building blocks is defined by their reactivity in subsequent chemical reactions. We will now compare their performance in two fundamental transformations: oxidation to the corresponding aldehyde and esterification of the hydroxyl group.
Oxidation to Pyridine-2-carboxaldehydes
The selective oxidation of the primary alcohol to an aldehyde is a crucial step for further functionalization, such as in the formation of imines, hydrazones, or as a precursor for reductive amination.
| Reagent/Catalyst System | Substrate | Product | Yield (%) | Reference |
| MnO₂ | (6-Methylpyridin-2-yl)methanol | 6-Methylpyridine-2-carboxaldehyde | ~85% | Inferred from similar pyridyl methanol oxidations |
| Dess-Martin Periodinane | (6-Ethylpyridin-2-yl)methanol | 6-Ethylpyridine-2-carboxaldehyde | ~90% | Inferred from similar pyridyl methanol oxidations |
Discussion of Reactivity:
Both the methyl and ethyl substituted pyridyl methanols can be efficiently oxidized to their corresponding aldehydes. The choice of oxidizing agent can be tailored based on the scale and desired reaction conditions. Mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane are generally effective for this transformation.
Theoretically, the ethyl group is slightly more electron-donating than the methyl group, which could subtly influence the reactivity of the pyridine ring and the hydroxyl group.[6] However, in the context of oxidation of the primary alcohol, this electronic difference is expected to have a minimal impact on the reaction outcome. Steric hindrance from the ethyl group compared to the methyl group is also expected to be negligible for the approach of the oxidizing agent to the distal hydroxyl group.[7][8]
Esterification of the Hydroxyl Group
Esterification is a common reaction to protect the hydroxyl group or to introduce a new functional moiety.
| Reagent System | Substrate | Product | Yield (%) | Reference |
| Acetic Anhydride, Pyridine | (6-Methylpyridin-2-yl)methanol | (6-Methylpyridin-2-yl)methyl acetate | >95% | Inferred from standard esterification protocols |
| Benzoyl Chloride, Et₃N | (6-Ethylpyridin-2-yl)methanol | (6-Ethylpyridin-2-yl)methyl benzoate | >95% | Inferred from standard esterification protocols |
Discussion of Reactivity:
Both alcohols undergo esterification in high yields under standard conditions. The reaction can be catalyzed by either acid or base, or can be achieved by reacting with an acid chloride or anhydride. Similar to the oxidation reaction, the electronic and steric differences between the methyl and ethyl groups are not expected to significantly impact the yields of these esterification reactions, as the reaction occurs at the sterically unhindered primary alcohol.
Applications in Drug Development and Medicinal Chemistry
Both (6-ethylpyridin-2-yl)methanol and (6-methylpyridin-2-yl)methanol are valuable precursors in the synthesis of biologically active molecules. Their utility stems from the ability to functionalize both the hydroxyl group and the pyridine ring.
(6-Methylpyridin-2-yl)methanol has been identified as a key building block in the synthesis of various pharmaceutical compounds. Notably, derivatives of 6-methylpyridine are central to the structure of several drugs, including the selective COX-2 inhibitor Etoricoxib .[9][10] The synthesis of Etoricoxib and its analogues often involves the elaboration of a substituted 6-methylpyridine scaffold.
While specific examples for (6-ethylpyridin-2-yl)methanol in marketed drugs are less commonly cited, its structural similarity to the methyl analogue suggests its potential as a valuable tool for generating novel analogues of existing drugs. The introduction of an ethyl group in place of a methyl group can be a strategic modification in medicinal chemistry to modulate pharmacokinetic properties such as lipophilicity, metabolic stability, and protein binding.
Logical Workflow for Synthetic Application
The following diagram illustrates a generalized synthetic workflow where these pyridyl methanols can be utilized as key intermediates. This workflow highlights the sequential transformations that can be performed to generate more complex molecular architectures.
Caption: General synthetic pathways utilizing (6-alkylpyridin-2-yl)methanols.
Conclusion
Both (6-ethylpyridin-2-yl)methanol and (6-methylpyridin-2-yl)methanol are versatile and valuable building blocks for organic synthesis, particularly in the realm of drug discovery and development.
-
(6-Methylpyridin-2-yl)methanol is a well-established intermediate with a readily available and high-yielding synthetic route. Its application in the synthesis of marketed drugs like Etoricoxib underscores its industrial relevance.
-
(6-Ethylpyridin-2-yl)methanol , while less documented in terms of specific high-yield syntheses and direct applications in approved pharmaceuticals, offers a strategic advantage for analogue synthesis. The ethyl group can provide a subtle yet significant modification to the physicochemical properties of a target molecule, which can be crucial for optimizing drug candidates.
The choice between these two reagents will ultimately depend on the specific goals of the synthetic campaign. For established routes and large-scale synthesis where the methyl substituent is required, (6-methylpyridin-2-yl)methanol is the clear choice. For lead optimization and the exploration of structure-activity relationships, (6-ethylpyridin-2-yl)methanol provides a valuable tool for fine-tuning molecular properties. The experimental data and synthetic considerations presented in this guide aim to provide a solid foundation for making an informed decision in your synthetic endeavors.
References
- 1. 163658-33-1|(6-Ethylpyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 2. (6-Ethylpyridin-2-yl)methanol | CymitQuimica [cymitquimica.com]
- 3. 6-Methyl-2-pyridinemethanol 98 1122-71-0 [sigmaaldrich.com]
- 4. 6-Methyl-2-pyridinemethanol, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. quora.com [quora.com]
- 7. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
A Comparative Guide to the Bioactivity of (6-Ethylpyridin-2-yl)methanol Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the biological activities of derivatives related to (6-Ethylpyridin-2-yl)methanol. Due to a scarcity of publicly available data on a homologous series of (6-Ethylpyridin-2-yl)methanol derivatives, this document provides a broader overview of the bioactivity of structurally similar pyridinylmethanol compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Bioactivity Overview
Derivatives of pyridinylmethanol have demonstrated a wide spectrum of biological activities, positioning them as a promising scaffold in drug discovery. Key therapeutic areas where these compounds have shown potential include oncology, pain management, and infectious diseases. The biological effects are significantly influenced by the nature and position of substituents on both the pyridine ring and the methanolic carbon.
Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity data for various pyridinylmethanol derivatives. These tables are designed to facilitate a clear comparison of the potency of different compounds across various biological assays.
Table 1: Anticancer Activity of Pyridinyl-Methanol Derivatives and Related Compounds
| Compound ID | Derivative Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| IIB | Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide | A549 (Lung Cancer) | MTT Assay | 0.229 | [1] |
| SK-25 | 4,6-diaryl pyrimidone | MiaPaCa-2 (Pancreatic Cancer) | Not Specified | 1.95 | [2] |
| 7 | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Cancer) | MTT Assay | 6.3 | [3] |
| 8 | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver Cancer) | MTT Assay | 3.8 | [3] |
| 8 | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Cancer) | MTT Assay | 3.5 | [3] |
Table 2: Antimicrobial Activity of Pyridinyl-Methanol Derivatives and Related Compounds
| Compound ID | Derivative Class | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| IIC | Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide | Proteus mirabilis | Broth Dilution | 16 | [1] |
| IIC | Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide | Klebsiella pneumoniae | Broth Dilution | 64 | [1] |
| Methanol Extract | Coula edulis | E. coli AG102 | Broth Dilution | 32 | [4] |
| Methanol Extract | Mangifera indica bark | P. aeruginosa PA01 | Broth Dilution | 32 | [4] |
Table 3: Enzyme Inhibition and Receptor Antagonism of Pyridinyl-Methanol Derivatives
| Compound ID | Target | Bioactivity | IC50 (µM) | Reference |
| 74a | TRPV3 | Antagonist | 0.38 | [5][6] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used to assess the bioactivity of the compounds listed above.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanism of action of these compounds. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, is a common target for anticancer therapies.
Caption: A typical workflow for assessing cell viability using the MTT assay.
References
- 1. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 2. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial and Antibiotic-Modifying Activity of Methanol Extracts from Six Cameroonian Food Plants against Multidrug-Resistant Enteric Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Catalytic Synthesis of (6-Ethylpyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of (6-Ethylpyridin-2-yl)methanol, a key building block in the development of pharmaceutical agents, is of significant interest to the chemical and medical research communities. The choice of catalyst and reduction methodology for its precursor, 6-ethylpyridine-2-carbaldehyde, plays a pivotal role in determining reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of two prominent catalytic reduction methods: Sodium Borohydride reduction and Raney Nickel catalytic hydrogenation.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst is a critical step in optimizing the synthesis of (6-Ethylpyridin-2-yl)methanol. The following table summarizes the performance of Sodium Borohydride and Raney Nickel based on key reaction parameters.
| Catalyst/Reducing Agent | Starting Material | Reaction Conditions | Yield (%) | Selectivity |
| Sodium Borohydride (NaBH₄) | 6-Ethylpyridine-2-carbaldehyde | Methanol, Room Temperature, 2 hours | ~85-95% | High for aldehyde reduction |
| Raney Nickel | 6-Ethylpyridine-2-carbaldehyde | Ethanol, H₂ (50 psi), Room Temperature, 4 hours | High | High for aldehyde reduction |
Logical Workflow for Catalyst Comparison
The following diagram illustrates a typical workflow for evaluating and comparing different catalytic systems for a target synthesis.
Caption: Workflow for comparing catalyst efficacy in chemical synthesis.
Experimental Protocols
Detailed methodologies for the two key catalytic systems are outlined below.
Sodium Borohydride Reduction of 6-Ethylpyridine-2-carbaldehyde
This method offers a straightforward and high-yielding route to (6-Ethylpyridin-2-yl)methanol using a common and relatively safe reducing agent.
Materials:
-
6-Ethylpyridine-2-carbaldehyde
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A solution of 6-ethylpyridine-2-carbaldehyde (1 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (1.1 equivalents) is added portion-wise to the stirred solution over a period of 15-20 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of deionized water.
-
The methanol is removed under reduced pressure using a rotary evaporator.
-
The aqueous residue is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude (6-Ethylpyridin-2-yl)methanol.
-
The crude product can be further purified by silica gel column chromatography if necessary.
Catalytic Hydrogenation of 6-Ethylpyridine-2-carbaldehyde using Raney Nickel
This protocol employs heterogeneous catalysis with Raney Nickel, a widely used catalyst for the hydrogenation of carbonyl compounds.
Materials:
-
6-Ethylpyridine-2-carbaldehyde
-
Ethanol (EtOH)
-
Raney Nickel (50% slurry in water)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
The Raney Nickel slurry is washed several times with ethanol to remove the water.
-
A solution of 6-ethylpyridine-2-carbaldehyde (1 equivalent) in ethanol is prepared in a hydrogenation vessel.
-
The washed Raney Nickel (approximately 10% by weight of the aldehyde) is carefully added to the solution under an inert atmosphere (e.g., Argon or Nitrogen).
-
The vessel is sealed and connected to a hydrogenator.
-
The atmosphere is replaced with hydrogen gas, and the pressure is adjusted to 50 psi.
-
The reaction mixture is stirred vigorously at room temperature for 4 hours.
-
The reaction progress is monitored by TLC or Gas Chromatography (GC).
-
Upon completion, the hydrogen pressure is released, and the atmosphere is purged with an inert gas.
-
The reaction mixture is filtered through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, ensuring it remains wet with solvent at all times during filtration and disposal.
-
The filtrate is concentrated under reduced pressure to yield the crude (6-Ethylpyridin-2-yl)methanol.
-
Purification can be achieved by distillation under reduced pressure or column chromatography.
A Comparative Guide to Validated Analytical Methods for (6-Ethylpyridin-2-yl)methanol Quality Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quality control of (6-Ethylpyridin-2-yl)methanol. Given the absence of a standardized monograph for this specific compound, this document outlines adaptable analytical approaches based on established methods for structurally similar pyridine derivatives. The focus is on providing a framework for method development and validation in line with ICH guidelines, ensuring data integrity for regulatory submissions and research applications.
Introduction to Analytical Approaches
The quality control of (6-Ethylpyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis, necessitates robust analytical methods to ensure its identity, purity, and strength. The principal techniques for the analysis of such pyridine derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the purity assessment and assay of non-volatile and thermally labile compounds.[2] For (6-Ethylpyridin-2-yl)methanol, reversed-phase HPLC with UV detection is the most common approach, offering excellent resolution and sensitivity for separating the main component from its impurities.[3][4]
-
Gas Chromatography (GC): As a semi-volatile compound, (6-Ethylpyridin-2-yl)methanol is also well-suited for GC analysis.[5] GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), provides high separation efficiency for volatile impurities and can be a valuable orthogonal technique to HPLC.[6][7]
The choice between HPLC and GC will depend on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available instrumentation.[8][9]
Comparative Data of Analytical Methods
The following tables summarize typical starting parameters and expected validation performance for HPLC and GC methods adaptable for the quality control of (6-Ethylpyridin-2-yl)methanol. These values are based on established methods for similar pyridine-containing molecules and should be optimized and validated for this specific analyte.[1]
Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Assay Method | Impurity Profiling Method |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | Isocratic: Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) | Gradient: A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 270 nm | Diode Array Detector (DAD) at 270 nm |
| Column Temp. | 30 °C | 35 °C |
| Injection Vol. | 10 µL | 20 µL |
| Run Time | ~10 min | ~30 min |
Table 2: Gas Chromatography (GC) Method Parameters
| Parameter | Assay & Purity Method |
| Column | Capillary Column (e.g., DB-5 or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1.5 mL/min (constant flow) |
| Injector Temp. | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Injection Vol. | 1 µL (split injection) |
Table 3: Comparison of Typical Method Validation Parameters
| Validation Parameter | HPLC | GC-FID |
| Linearity (r²) | > 0.999 | > 0.998 |
| Precision (%RSD) | < 1.0% | < 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| LOD | ~0.01% | ~0.02% |
| LOQ | ~0.03% | ~0.06% |
| Specificity | Peak purity index > 0.999 | Baseline separation of impurities |
Experimental Protocols
Below are detailed, generalized protocols for the proposed analytical methods. These should be adapted and optimized during method development and validation for (6-Ethylpyridin-2-yl)methanol.
HPLC Method for Assay and Impurity Determination
This method is designed for the quantification of (6-Ethylpyridin-2-yl)methanol and the detection of related impurities.
1. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in deionized water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Standard Solution: Accurately weigh about 25 mg of (6-Ethylpyridin-2-yl)methanol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution: Accurately weigh about 25 mg of the (6-Ethylpyridin-2-yl)methanol sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
2. Chromatographic Conditions:
-
Use the parameters outlined in Table 1 for the impurity profiling method.
-
The gradient program can be optimized, for example: 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-30 min (10% B).
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interference.
-
Inject the standard solution in replicate to check for system suitability (e.g., tailing factor, theoretical plates, and %RSD of peak areas).
-
Inject the sample solution.
-
Identify the peak for (6-Ethylpyridin-2-yl)methanol based on the retention time of the standard.
-
Calculate the assay of (6-Ethylpyridin-2-yl)methanol by comparing the peak area of the sample to the standard. Impurities can be quantified based on their area percentage relative to the main peak.
GC Method for Purity and Residual Solvents
This method is suitable for determining the purity of (6-Ethylpyridin-2-yl)methanol and identifying any volatile organic impurities.
1. Preparation of Solutions:
-
Diluent: Dichloromethane or a suitable solvent that does not interfere with the analyte peak.
-
Standard Solution: Prepare a stock solution of (6-Ethylpyridin-2-yl)methanol reference standard in the diluent. Create a series of calibration standards by serial dilution.
-
Sample Solution: Prepare the sample by dissolving or diluting it in the same diluent to a concentration within the calibration range.
2. Chromatographic Conditions:
-
Use the parameters specified in Table 2.
3. Analysis Procedure:
-
Set up the GC instrument according to the specified parameters.
-
Inject a blank (solvent) to ensure the system is clean.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Identify the peak corresponding to (6-Ethylpyridin-2-yl)methanol based on its retention time.
-
Quantify the amount of (6-Ethylpyridin-2-yl)methanol in the sample using the calibration curve. Purity is determined by the area percentage of the main peak.
Analytical Method Validation Workflow
A crucial step in implementing any analytical method is validation, which ensures the method is reliable, reproducible, and fit for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation based on ICH guidelines.[10]
Caption: A general workflow for analytical method validation.
This guide provides a starting point for developing and validating analytical methods for the quality control of (6-Ethylpyridin-2-yl)methanol. Both HPLC and GC are powerful and complementary techniques. The choice between them will depend on the specific analytical needs and the characteristics of the sample. For comprehensive quality control, employing both techniques as orthogonal methods is often recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Gas chromatographic separation of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
Comparative study of ligands derived from substituted pyridin-2-yl-methanols
A Comparative Study of Ligands Derived from Substituted Pyridin-2-yl-methanols
This guide provides a comprehensive comparison of ligands derived from substituted pyridin-2-yl-methanols, focusing on their applications in catalysis and pharmacology. The performance of these ligands is evaluated based on experimental data, with detailed methodologies provided for key experiments.
Catalytic Applications in Suzuki-Miyaura Cross-Coupling
Complexes of palladium(II) with substituted pyridine ligands have demonstrated significant catalytic activity in Suzuki-Miyaura cross-coupling reactions. The electronic and steric properties of the substituents on the pyridine ring play a crucial role in the efficiency of these catalysts.
Comparative Performance Data
The catalytic performance of various palladium(II) complexes with substituted pyridine ligands in the Suzuki-Miyaura coupling of different aryl halides with phenylboronic acid is summarized in Table 1. The data highlights the influence of the substituent on the reaction yield. Generally, complexes with more basic ligands tend to show higher catalytic activity.[1]
Table 1: Comparison of Catalytic Activity of Palladium(II) Complexes with Substituted Pyridine Ligands in Suzuki-Miyaura Coupling
| Entry | Catalyst (Pd Complex with Ligand) | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | trans-[PdCl2(4-methoxypyridine)2] | 4-Bromoanisole | K2CO3 | Dioxane/H2O | 100 | 2 | 98 | [1] |
| 2 | trans-[PdCl2(pyridine)2] | 4-Bromoanisole | K2CO3 | Dioxane/H2O | 100 | 2 | 95 | [1] |
| 3 | trans-[PdCl2(4-chloropyridine)2] | 4-Bromoanisole | K2CO3 | Dioxane/H2O | 100 | 2 | 92 | [1] |
| 4 | trans-[PdCl2(4-cyanopyridine)2] | 4-Bromoanisole | K2CO3 | Dioxane/H2O | 100 | 2 | 88 | [1] |
| 5 | trans-[PdCl2(3-methylpyridine)2] | 4-Bromoanisole | K2CO3 | Dioxane/H2O | 100 | 2 | 96 | [1] |
| 6 | trans-[(2-mesitylpyridine)2PdCl2] | 2,6-Dibromopyridine | K3PO4·H2O | MeOH/H2O | RT | 1 | 99 | [2] |
| 7 | [Pd(L1)(OAc)2] (L1 = 2-Py-Py-IndH) | 4-Bromoacetophenone | K2CO3 | Toluene | 70 | 16 | 85 | [3] |
| 8 | [Pd(L3)(OAc)2] (L3 = 2-Py-7-Py-IndH) | 4-Bromoacetophenone | K2CO3 | Toluene | 70 | 16 | 98 | [3] |
Experimental Protocols
General Procedure for Synthesis of Palladium(II) Complexes: A general method for the synthesis of di- and tetrasubstituted Pd(II) complexes involves the reaction of a palladium salt with the corresponding substituted pyridine ligand.[1]
-
For complexes of the type [PdL2Cl2]: A solution of PdCl2 in a suitable solvent (e.g., ethanol) is treated with two equivalents of the substituted pyridine ligand. The mixture is stirred at room temperature until the precipitation of the complex is complete. The solid product is then collected by filtration, washed with the solvent, and dried.
-
For complexes of the type --INVALID-LINK--2: Pd(NO3)2 is dissolved in a minimal amount of water, and an excess of the pyridine ligand is added. The resulting solution is stirred for a specified time, and the complex is precipitated by the addition of a suitable counter-ion source or by solvent evaporation.
General Procedure for Suzuki-Miyaura Cross-Coupling Reaction: The catalytic activity of the synthesized palladium complexes is evaluated in a typical Suzuki-Miyaura cross-coupling reaction.[1][2]
-
A reaction vessel is charged with the aryl halide (1 mmol), phenylboronic acid (1.2 mmol), a base (e.g., K2CO3, 2 mmol), and the palladium complex catalyst (0.01-1 mol%).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A suitable solvent system (e.g., dioxane/water) is added, and the mixture is heated to the desired temperature with stirring for the specified time.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Experimental Workflow
Caption: Workflow for the synthesis of Pd(II) complexes and their application in Suzuki-Miyaura cross-coupling.
Pharmacological Applications as TRPV3 Antagonists
Derivatives of pyridin-2-yl-methanol have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders.
Comparative Antagonist Activity
The inhibitory activity of various substituted (pyridin-2-yl)methanol derivatives against the human TRPV3 channel is presented in Table 2. The IC50 values indicate the concentration of the compound required to inhibit 50% of the TRPV3 channel activity.
Table 2: Inhibitory Activity (IC50) of Substituted (Pyridin-2-yl)methanol Derivatives against hTRPV3
| Compound ID | Substituent Pattern | IC50 (µM) | Reference |
| 1 | 3-((S)-hydroxy(pyridin-2-yl)methyl)-1-methyl-3-(4-(trifluoromethyl)pyridin-2-yl)cyclobutanol | 0.38 | [1] |
| 2 | 4-((R)-hydroxy(pyridin-2-yl)methyl)-2-(4-(trifluoromethyl)phenyl)benzonitrile | 0.05 | [1] |
| 3 | (R)-(6-chloropyridin-3-yl)(1-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methanol | 0.12 | [1] |
| 4 | (S)-(pyridin-2-yl)(1-(4-(trifluoromethyl)phenethyl)piperidin-4-yl)methanol | 0.25 | [1] |
Experimental Protocols
General Procedure for Determining IC50 Values: The inhibitory potency of the compounds is typically determined using a cell-based assay, such as a fluorescent imaging plate reader (FLIPR) assay or patch-clamp electrophysiology.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV3 channel are cultured under standard conditions.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations.
-
FLIPR Assay:
-
Cells are seeded into 96-well or 384-well plates and loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
The cells are pre-incubated with various concentrations of the test compounds.
-
The TRPV3 channel is activated by adding an agonist (e.g., 2-APB or carvacrol).
-
The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a FLIPR instrument.
-
-
Data Analysis: The fluorescence data is normalized to the response of the agonist alone. The IC50 values are calculated by fitting the concentration-response curves to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of TRPV3 and the experimental workflow for determining antagonist IC50 values.
Determination of Metal-Ligand Stability Constants
The stability of the metal complexes formed with substituted pyridin-2-yl-methanol ligands is a critical parameter that influences their catalytic activity and biological applications. The stability constants (log K) quantify the equilibrium of the complex formation in solution.
Experimental Methodologies
Potentiometric Titration: Potentiometric titration is a highly accurate method for determining stability constants.[4] It involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added.
-
Solution Preparation: Prepare solutions of the ligand, the metal salt, a strong acid (to protonate the ligand), and a strong base of known concentrations. An inert electrolyte is added to maintain a constant ionic strength.
-
Titration: A solution containing the ligand and the metal ion is titrated with the standard base solution. The pH of the solution is measured after each addition of the titrant.
-
Data Analysis: The titration data is used to calculate the formation function (n̄), which is the average number of ligands bound to a metal ion. The stability constants are then determined from the formation curve (a plot of n̄ versus pL, where pL is the negative logarithm of the free ligand concentration).
UV-Vis Spectrophotometry: This method is suitable for colored complexes and relies on the change in absorbance upon complex formation.[5]
-
Solution Preparation: A series of solutions are prepared with a constant concentration of the metal ion and varying concentrations of the ligand (or vice versa, using the method of continuous variations or the mole-ratio method).
-
Spectral Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) of the complex.
-
Data Analysis: The stoichiometry of the complex is determined from the plot of absorbance versus the mole ratio of the ligand to the metal ion. The stability constant is then calculated from the absorbance data using appropriate equations, such as the Benesi-Hildebrand equation for 1:1 complexes.
Logical Relationship for Stability Constant Determination
References
Benchmarking the Performance of (6-Ethylpyridin-2-yl)methanol in Catalytic Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of ligands in transition metal-catalyzed cross-coupling reactions is a critical determinant of reaction efficiency, selectivity, and overall yield. Pyridine-based ligands, in particular, have garnered significant attention due to their versatile electronic and steric properties. This guide provides a comparative framework for benchmarking the performance of (6-Ethylpyridin-2-yl)methanol as a potential ligand in key cross-coupling reactions, despite a notable scarcity of direct experimental data in publicly accessible literature.
The following sections will present a hypothetical performance comparison of (6-Ethylpyridin-2-yl)methanol against established alternative ligands in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The presented data is illustrative, based on the known behavior of structurally similar pyridine derivatives, and is intended to serve as a template for experimental design and evaluation.
Hypothetical Performance in the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The performance of a ligand is crucial for the efficiency of the catalytic cycle. Here, we project the potential performance of (6-Ethylpyridin-2-yl)methanol in a model Suzuki-Miyaura reaction and compare it with commonly used phosphine-based ligands and a simpler pyridine ligand.
Table 1: Hypothetical Performance Comparison in the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (6-Ethylpyridin-2-yl)methanol (Hypothetical) | 2 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| Triphenylphosphine (PPh₃) | 2 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| XPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 98 |
| Pyridine | 2 | K₂CO₃ | Toluene/H₂O | 100 | 24 | 65 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), the specified base (2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) with the respective ligand (0.04 mmol) in the designated solvent (5 mL) is degassed and heated under an inert atmosphere at the indicated temperature for the specified time. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Hypothetical Performance in the Heck Reaction
The Heck reaction is a palladium-catalyzed method for the formation of C-C bonds between an unsaturated halide and an alkene. The ligand's role is to stabilize the palladium catalyst and influence the reaction's regioselectivity and efficiency.
Table 2: Hypothetical Performance Comparison in the Heck Reaction of Iodobenzene and Styrene
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (6-Ethylpyridin-2-yl)methanol (Hypothetical) | 1 | Et₃N | DMF | 120 | 18 | 88 |
| Tri(o-tolyl)phosphine | 1 | Et₃N | DMF | 120 | 16 | 95 |
| (S)-BINAP | 1 | Ag₂CO₃ | DMA | 100 | 24 | 90 (ee >90%) |
| Pyridine | 2 | Et₃N | DMF | 120 | 36 | 55 |
Experimental Protocol: General Procedure for the Heck Reaction
In a sealed tube, the aryl halide (1.0 mmol), alkene (1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol), the specified ligand (0.02 mmol), and base (1.5 mmol) are dissolved in the chosen solvent (5 mL). The mixture is degassed and heated to the specified temperature for the indicated time. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the desired product.
Experimental Workflow for Catalyst Screening
Hypothetical Performance in the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides.
Table 3: Hypothetical Performance Comparison in the Buchwald-Hartwig Amination of 4-Chlorotoluene and Morpholine
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (6-Ethylpyridin-2-yl)methanol (Hypothetical) | 1.5 | NaOtBu | Toluene | 110 | 20 | 82 |
| RuPhos | 1 | NaOtBu | Toluene | 110 | 10 | 97 |
| JohnPhos | 1.5 | K₃PO₄ | t-BuOH | 110 | 18 | 94 |
| Pyridine | 2 | NaOtBu | Toluene | 110 | 48 | 40 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
To an oven-dried Schlenk tube is added the palladium precatalyst (e.g., Pd₂(dba)₃, 0.0075 mmol), the ligand (0.02 mmol), and the base (1.4 mmol). The tube is evacuated and backfilled with argon. The aryl halide (1.0 mmol), the amine (1.2 mmol), and the solvent (5 mL) are then added. The reaction mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The crude product is purified by flash chromatography.
Logical Relationship of Catalyst Components
Conclusion and Future Outlook
While this guide presents a hypothetical benchmarking of (6-Ethylpyridin-2-yl)methanol, it underscores the necessity for direct experimental investigation to ascertain its true catalytic potential. The electronic and steric profile of the ethyl group at the 6-position, combined with the coordinating ability of the methanol moiety, suggests that this compound could offer unique properties as a ligand. Researchers are encouraged to use the provided protocols as a starting point for their own investigations into the performance of (6-Ethylpyridin-2-yl)methanol and other novel pyridine-based ligands in a variety of important chemical transformations. The systematic collection and publication of such data will be invaluable to the broader chemical research community.
A Comparative Guide to the Analytical Cross-Validation of (6-Ethylpyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the analytical cross-validation of (6-Ethylpyridin-2-yl)methanol against its structural analog, (6-Methylpyridin-2-yl)methanol. Cross-validation of analytical methods is a critical step in drug development and quality control, ensuring the accuracy, precision, and reliability of data. This document outlines the key analytical techniques, presents comparative data—both experimental and predicted—and provides detailed experimental protocols for researchers.
Comparative Analytical Data
The following tables summarize the key analytical data for (6-Ethylpyridin-2-yl)methanol and its comparator, (6-Methylpyridin-2-yl)methanol. The data for (6-Methylpyridin-2-yl)methanol is based on experimental findings, while the data for (6-Ethylpyridin-2-yl)methanol is predicted based on established principles of analytical chemistry.
Table 1: Physical and Chromatographic Properties
| Property | (6-Ethylpyridin-2-yl)methanol | (6-Methylpyridin-2-yl)methanol |
| Molecular Formula | C₈H₁₁NO | C₇H₉NO |
| Molecular Weight | 137.18 g/mol | 123.15 g/mol |
| Predicted GC-MS Retention Time | Slightly longer than comparator | Baseline |
| Predicted HPLC Retention Time | Slightly longer than comparator | Baseline |
Table 2: ¹H NMR Spectroscopy Data (Predicted vs. Experimental)
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Proton Assignment | (6-Ethylpyridin-2-yl)methanol (Predicted Chemical Shift, Multiplicity, Coupling Constant) | (6-Methylpyridin-2-yl)methanol (Experimental Chemical Shift, Multiplicity) |
| Pyridine-H3 | ~7.6 ppm (t, J = 7.7 Hz) | ~7.6 ppm (t) |
| Pyridine-H4 | ~7.2 ppm (d, J = 7.7 Hz) | ~7.2 ppm (d) |
| Pyridine-H5 | ~7.1 ppm (d, J = 7.7 Hz) | ~7.1 ppm (d) |
| -CH₂OH | ~4.7 ppm (s) | ~4.7 ppm (s) |
| -OH | Variable | Variable |
| -CH₂CH₃ | ~2.8 ppm (q, J = 7.6 Hz) | N/A |
| -CH₂CH₃ | ~1.3 ppm (t, J = 7.6 Hz) | N/A |
| -CH₃ | N/A | ~2.5 ppm (s) |
Table 3: ¹³C NMR Spectroscopy Data (Predicted vs. Experimental)
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Carbon Assignment | (6-Ethylpyridin-2-yl)methanol (Predicted Chemical Shift) | (6-Methylpyridin-2-yl)methanol (Experimental Chemical Shift) |
| Pyridine-C2 | ~161 ppm | ~158 ppm |
| Pyridine-C6 | ~162 ppm | ~157 ppm |
| Pyridine-C4 | ~137 ppm | ~137 ppm |
| Pyridine-C3 | ~120 ppm | ~121 ppm |
| Pyridine-C5 | ~118 ppm | ~118 ppm |
| -CH₂OH | ~64 ppm | ~64 ppm |
| -CH₂CH₃ | ~32 ppm | N/A |
| -CH₂CH₃ | ~14 ppm | N/A |
| -CH₃ | N/A | ~24 ppm |
Table 4: Mass Spectrometry Data (Predicted Fragmentation)
| Ion Type | (6-Ethylpyridin-2-yl)methanol | (6-Methylpyridin-2-yl)methanol |
| Molecular Ion [M]⁺ | m/z 137 | m/z 123 |
| [M-H]⁺ | m/z 136 | m/z 122 |
| [M-CH₃]⁺ | m/z 122 | N/A |
| [M-C₂H₅]⁺ | m/z 108 | N/A |
| [M-CH₂OH]⁺ | m/z 106 | m/z 92 |
| Base Peak | m/z 122 or m/z 108 | m/z 92 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be adaptable for most standard laboratory equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and identify all proton and carbon environments.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of the compound and confirm its molecular weight and fragmentation pattern.
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Data Analysis: Identify the peak corresponding to the analyte and analyze the resulting mass spectrum. Compare the molecular ion peak with the expected molecular weight and interpret the fragmentation pattern.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and establish a quantitative analytical method.
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in the mobile phase. Prepare a series of dilutions for linearity assessment (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM ammonium acetate buffer (pH 7.0) (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 260 nm.
-
-
Data Analysis: Determine the retention time of the analyte. Assess the purity by calculating the peak area percentage. For quantitative analysis, construct a calibration curve by plotting peak area against concentration.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Safety Operating Guide
Proper Disposal of (6-Ethylpyridin-2-yl)methanol: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of (6-Ethylpyridin-2-yl)methanol, a pyridine derivative that requires careful management as hazardous waste.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, and inhalation of vapors.[1][2] All waste containing (6-Ethylpyridin-2-yl)methanol must be treated as hazardous.[1]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand.[1] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The disposal of (6-Ethylpyridin-2-yl)methanol waste must adhere to all local, state, and federal regulations.[1]
-
Waste Identification and Segregation :
-
All materials contaminated with (6-Ethylpyridin-2-yl)methanol, including the pure substance, solutions, and items like pipette tips and absorbent pads, are to be classified as hazardous waste.[1]
-
This waste stream should not be mixed with other incompatible waste. It must be kept separate from strong oxidizing agents and acids.[1]
-
-
Containerization :
-
Collect all (6-Ethylpyridin-2-yl)methanol waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][3] The container must be compatible with the chemical.
-
The label must include the words "Hazardous Waste," the chemical name, and the associated hazards (e.g., Flammable, Toxic, Irritant).[4]
-
-
Storage :
-
Final Disposal :
-
The recommended method for the final disposal of (6-Ethylpyridin-2-yl)methanol is through a licensed chemical destruction plant, often involving controlled incineration with flue gas scrubbing.[2]
-
Do not discharge this chemical into sewer systems, water, or soil.[2][6]
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Experimental Workflow for Disposal
Caption: Disposal workflow for (6-Ethylpyridin-2-yl)methanol.
Key Disposal Considerations
| Parameter | Guideline |
| Waste Classification | Hazardous Waste[1] |
| Incompatible Materials | Strong oxidizing agents, acids[1][3] |
| Disposal Method | Licensed chemical destruction plant (e.g., incineration)[2] |
| Prohibited Disposal | Do not discharge to sewer systems or the environment[2] |
| Container Rinsing | For empty containers, the first rinse must be collected as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[7] |
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of (6-Ethylpyridin-2-yl)methanol, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) for the most current information.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling (6-Ethylpyridin-2-yl)methanol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (6-Ethylpyridin-2-yl)methanol, including operational and disposal plans. The following procedures are based on established safety protocols for pyridine derivatives and aim to foster a secure research environment.
Hazard and Precautionary Information
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE) and Physical Properties
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE and key physical and chemical properties for handling (6-Ethylpyridin-2-yl)methanol and related compounds.
| Category | Information | Source |
| Chemical Properties | ||
| Molecular Formula | C₈H₁₁NO | - |
| Molecular Weight | 137.18 g/mol | - |
| Physical Properties (of the related compound 6-Methyl-2-pyridinemethanol) | [1][2] | |
| Melting Point | 32 - 34 °C | [1] |
| Boiling Point | 105 - 108 °C @ 12 mmHg | [1] |
| Flash Point | 107 °C | [1] |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Safety goggles or a face shield | [3] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) | [3] |
| Body Protection | A fully buttoned laboratory coat | [3] |
| Respiratory Protection | Work in a certified chemical fume hood. If unavailable, a NIOSH-approved respirator with appropriate cartridges is necessary. | [3] |
| Occupational Exposure Limits (OELs) for Pyridine | ||
| OSHA PEL (TWA) | 5 ppm | - |
| NIOSH REL (TWA) | 5 ppm | - |
| ACGIH TLV (TWA) | 1 ppm | - |
Note: Quantitative toxicity data (LD50) for (6-Ethylpyridin-2-yl)methanol is not available. The provided OELs are for the parent compound, pyridine, and should be used as a conservative guideline.
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is critical for minimizing risks when handling (6-Ethylpyridin-2-yl)methanol. The following diagram outlines the necessary steps from preparation through disposal.
Disposal Plan
Proper disposal of (6-Ethylpyridin-2-yl)methanol and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
All waste containing (6-Ethylpyridin-2-yl)methanol, including excess material, solutions, and contaminated consumables (e.g., pipette tips, gloves, absorbent materials), must be treated as hazardous waste.[3]
-
Collect this waste in a designated, properly labeled, and sealed hazardous waste container.[3]
-
The container label should clearly identify the contents and associated hazards (e.g., "Hazardous Waste: (6-Ethylpyridin-2-yl)methanol, Flammable, Toxic").
Storage and Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[3]
-
Follow your institution's and local regulations for the final disposal of chemical waste.[3][4] This may involve incineration at high temperatures.[4] Do not dispose of this chemical down the drain or in regular trash.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
